molecular formula C7H5ClFNO2 B1437658 2-Amino-5-chloro-3-fluorobenzoic acid CAS No. 1028757-83-6

2-Amino-5-chloro-3-fluorobenzoic acid

Cat. No.: B1437658
CAS No.: 1028757-83-6
M. Wt: 189.57 g/mol
InChI Key: ARIQKGDNEINNLI-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIQKGDNEINNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028757-83-6
Record name 2-amino-5-chloro-3-fluorobenzoic acid
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Foundational & Exploratory

2-Amino-5-chloro-3-fluorobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluorobenzoic Acid

Introduction

This compound, a halogenated derivative of anthranilic acid, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern—featuring amino, carboxylic acid, chloro, and fluoro groups—provides a versatile scaffold for the development of complex molecular architectures. The strategic placement of fluorine, in particular, is a widely recognized strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. This compound is cataloged with a unique CAS Number, ensuring unambiguous reference in procurement, regulation, and scientific literature. Its key properties are summarized below.

PropertyValueSource
CAS Number 1028757-83-6[2]
Molecular Formula C₇H₅ClFNO₂[2]
Molecular Weight 189.57 g/mol Calculated
Appearance Typically an off-white to light yellow solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; slightly soluble in waterInferred from related structures[3]

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a simpler, functionalized aniline or benzoic acid. The choice of reaction sequence is critical to ensure the correct placement of the chloro and fluoro substituents, as the directing effects of the amino and carboxylic acid groups will influence the position of electrophilic substitution.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product cluster_purification Purification A 2-Amino-3-fluorobenzoic Acid or a related precursor B Electrophilic Chlorination A->B Chlorinating Agent (e.g., NCS, SO₂Cl₂) C This compound B->C Crude Product D Recrystallization or Chromatography C->D Purification

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Protocol: Electrophilic Chlorination

This protocol is adapted from general procedures for the chlorination of substituted anthranilic acids.[4][5] The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is often preferred for its milder reaction conditions compared to chlorine gas or sulfuryl chloride, offering better control and safety.

Objective: To introduce a chlorine atom at the C5 position of a 2-amino-3-fluorobenzoic acid precursor. The C5 position is activated by the ortho, para-directing amino group at C2 and is sterically accessible.

Step-by-Step Methodology:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material (e.g., 2-amino-3-fluorobenzoic acid) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[4]

  • Reagent Addition: Add N-Chlorosuccinimide (1.0 to 1.2 molar equivalents) to the solution portion-wise. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[4]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual DMF and succinimide byproduct.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.[5]

Causality and Experimental Choice:

  • Solvent: DMF is chosen for its ability to dissolve the polar starting material and reagents, facilitating a homogeneous reaction.

  • Chlorinating Agent: NCS is selected for its regioselective chlorination of activated aromatic rings under relatively mild conditions.

  • Work-up: Precipitation in water is an effective method for separating the organic product from water-soluble byproducts like succinimide.

Applications in Research and Drug Development

Halogenated anthranilic acids are valuable building blocks in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound makes it a precursor for heterocyclic compounds, which form the core of many therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The amino and carboxylic acid groups are ideal handles for constructing more complex molecules, such as quinazolinones, benzodiazepines, or other fused heterocyclic systems.

For example, related 2-amino-5-chlorobenzoic acid is a known precursor for synthesizing Diazepam (Valium) intermediates and potent PAK4 (p21-activated kinase) inhibitors, which are investigated for their anti-cancer properties.[7] The presence of the additional fluorine atom in the target compound can be leveraged to enhance the pharmacological profile of such derivatives. Fluorine substitution is a proven strategy for improving metabolic stability, receptor binding affinity, and bioavailability.[1]

G A This compound (Building Block) B Reaction with Formamide or similar reagent A->B C Cyclization B->C D Substituted Quinazolinone Core C->D E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E F Biologically Active Compound (e.g., Kinase Inhibitor) E->F

Caption: Application as a scaffold in multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The safety information is derived from data sheets for structurally similar compounds.[8][9]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance.

Hazard ClassGHS Classification (Anticipated)
Acute Toxicity May be harmful or toxic if swallowed.[8]
Skin Irritation Causes skin irritation.[8][9]
Eye Irritation Causes serious eye irritation.[8][9]
Respiratory Irritation May cause respiratory tract irritation.[8][9]
Protocol for Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

  • Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[3]

Conclusion

This compound is a specialized chemical building block with significant potential in the field of drug discovery and development. Its trifunctionalized aromatic core, featuring strategically placed halogens, offers a robust platform for synthesizing novel therapeutic agents. Understanding its synthesis, properties, and safe handling procedures is crucial for researchers aiming to leverage its unique chemical characteristics to create next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-5-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-3-fluorobenzoic acid, a substituted anthranilic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, physicochemical properties, synthesis, and analytical characterization, culminating in a discussion of its applications as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

Substituted anthranilic acids are privileged scaffolds in pharmaceutical sciences, serving as key intermediates in the synthesis of a wide array of bioactive molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its distinct trifunctionalized pattern, presents a unique combination of electronic and steric features, making it a valuable precursor for the synthesis of complex heterocyclic systems with potential therapeutic applications.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1028757-83-6[3]
Molecular Formula C₇H₅ClFNO₂[4]
Molecular Weight 189.57 g/mol [4]
Appearance Solid[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]
Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The ortho-disposed amino and carboxylic acid groups, along with the halogen substituents, create a specific electronic and steric environment that dictates its reactivity and biological activity.

Molecular Structure of this compound cluster_benzoic_acid cluster_substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 Cl Cl C5->Cl C6->C1

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A logical synthetic route would commence with a commercially available dichlorofluorobenzene derivative, followed by a series of functional group transformations to install the amino and carboxylic acid moieties.

start Starting Material: 2,4-dichloro-1-fluorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Intermediate 1: 1,5-dichloro-2-fluoro-4-nitrobenzene step1->intermediate1 step2 Nucleophilic Aromatic Substitution (NaCN, DMSO) intermediate1->step2 intermediate2 Intermediate 2: 4-chloro-2-fluoro-5-nitrobenzonitrile step2->intermediate2 step3 Hydrolysis (H₂O, H⁺) intermediate2->step3 intermediate3 Intermediate 3: 4-chloro-2-fluoro-5-nitrobenzoic acid step3->intermediate3 step4 Reduction (Fe, HCl or H₂, Pd/C) intermediate3->step4 product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2,4-dichloro-1-fluorobenzene

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2,4-dichloro-1-fluorobenzene.

  • Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dichloro-2-fluoro-4-nitrobenzene.

Step 2: Cyanation of 1,5-dichloro-2-fluoro-4-nitrobenzene

  • Dissolve 1,5-dichloro-2-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide and heat the mixture to an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-chloro-2-fluoro-5-nitrobenzonitrile.

Step 3: Hydrolysis of 4-chloro-2-fluoro-5-nitrobenzonitrile

  • Reflux the 4-chloro-2-fluoro-5-nitrobenzonitrile in a mixture of concentrated sulfuric acid and water.

  • Continue heating until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Cool the reaction mixture and pour it onto ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-chloro-2-fluoro-5-nitrobenzoic acid.

Step 4: Reduction of 4-chloro-2-fluoro-5-nitrobenzoic acid

  • Suspend 4-chloro-2-fluoro-5-nitrobenzoic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours until the reduction is complete.

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. A detailed interpretation of the vibrational spectra of 2-amino-5-fluorobenzoic acid and its halogen-substituted analogs has been performed using density functional theory (DFT), providing a solid basis for peak assignment.[6]

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500-3300N-H stretchingAmino group (-NH₂)
3300-2500O-H stretchingCarboxylic acid (-COOH)
~1700C=O stretchingCarboxylic acid (-COOH)
1620-1580N-H bendingAmino group (-NH₂)
1600-1450C=C stretchingAromatic ring
~1300C-N stretchingAryl amine
~1250C-F stretchingAryl fluoride
800-600C-Cl stretchingAryl chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule. The chemical shifts and coupling constants are influenced by the electronic effects of the amino, carboxyl, chloro, and fluoro substituents.

¹H NMR:

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting coupling to each other and to the fluorine atom. The exact chemical shifts will depend on the specific electronic environment.

  • Amino Protons: A broad singlet (or two distinct signals) for the -NH₂ protons, typically in the range of δ 4.0-6.0 ppm, which may exchange with D₂O.

  • Carboxylic Acid Proton: A very broad singlet for the -COOH proton, usually at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.

¹³C NMR:

  • The spectrum will show seven distinct carbon signals.

  • The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ ~170 ppm).

  • The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and other carbons will exhibit smaller two- and three-bond couplings. The carbons attached to chlorine and nitrogen will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[7]

Predicted Fragmentation Pathway: A common fragmentation pathway for benzoic acids involves the loss of water and carbon monoxide from the carboxylic acid group. The amino group can also influence fragmentation through the loss of ammonia or related fragments.

Applications in Drug Discovery and Development

Halogenated anthranilic acids are valuable building blocks in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[8] The specific substitution pattern of this compound makes it an attractive starting material for the development of inhibitors targeting various protein kinases. The amino group provides a convenient handle for the introduction of diverse side chains, while the halogen atoms can occupy specific hydrophobic pockets in the kinase active site, enhancing binding affinity and selectivity.[9]

Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves its conversion to a heterocyclic core, such as a quinazolinone, followed by diversification.

G cluster_synthesis Synthesis of Bioactive Core cluster_diversification Library Generation cluster_screening Biological Evaluation A This compound B Amide Formation (e.g., with an amino acid) A->B C Cyclization (e.g., to form a quinazolinone) B->C D Introduction of R¹ group C->D E Introduction of R² group C->E F Diverse Kinase Inhibitor Library D->F E->F G High-Throughput Screening F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: General workflow for the application of this compound in kinase inhibitor drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this exact isomer is not widely available, data for the closely related 2-Amino-3-chloro-5-fluorobenzoic acid indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique substitution pattern offers a platform for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. A thorough understanding of its molecular structure, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development settings.

References

physical and chemical properties of 2-Amino-5-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms on the benzene ring, imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to support its application in research and development.

The strategic placement of electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the aromatic ring creates a molecule with tailored electronic properties. This makes this compound a valuable building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Understanding its fundamental properties is crucial for designing efficient synthetic routes and predicting the behavior of resulting products.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzoic acid core with an amino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position.

Caption: Molecular Structure of this compound.

This compound is identified by the following CAS numbers: 1028757-83-6 and 1022961-12-1 . While two CAS numbers are associated with this structure in various databases, they are understood to refer to the same chemical entity. For consistency, both should be considered when searching for information.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 315.2 ± 42.0 °C (Predicted)[2]
Density 1.574 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF (inferred from similar compounds).[3]-
pKa Predicted to be acidic due to the carboxylic acid group.-

Note on Physical Properties: The lack of experimentally determined melting point and solubility data highlights the need for further characterization of this compound. The provided boiling point and density are computational predictions and should be used as estimates. The solubility is inferred from the behavior of structurally similar compounds like 2-amino-5-fluorobenzoic acid.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the amino group, the carboxylic acid group, and the halogen substituents on the aromatic ring.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with both activating (amino) and deactivating (chloro, fluoro, and carboxyl) groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the positions ortho to the amino group are already substituted. The para position (C5) is occupied by a chlorine atom. The presence of the strongly deactivating carboxyl group and the halogen atoms generally makes electrophilic aromatic substitution challenging.

Reactions of the Amino Group

The primary amino group (-NH₂) is nucleophilic and can undergo a variety of reactions typical for anilines:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is acidic and will readily undergo reactions characteristic of this functional group:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Stability and Storage

This compound is stable under normal laboratory conditions.[4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The compound should be kept in a tightly sealed container to prevent moisture absorption.

Spectroscopic Data (Predicted and Inferred)

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electronic effects of the surrounding substituents. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

    • N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

    • O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).

    • C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹).

    • C-N, C-Cl, and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the molecular ion.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related halogenated anthranilic acids. A potential multi-step synthesis is outlined below, starting from a commercially available precursor.

Synthesis_Pathway A 2-Amino-3-fluorobenzoic acid B This compound A->B Chlorination (e.g., NCS)

Caption: Proposed synthetic step for this compound.

Step 1: Chlorination of 2-Amino-3-fluorobenzoic acid

This protocol is a hypothetical adaptation based on standard chlorination procedures for activated aromatic rings.

  • Dissolution: Dissolve 2-amino-3-fluorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add one equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution at room temperature. The amino group strongly activates the para position for electrophilic substitution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water to remove any remaining solvent and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Note on Synthesis: This proposed synthesis requires experimental validation and optimization of reaction conditions, including solvent, temperature, and reaction time, to achieve a good yield and purity of the final product.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[4]

  • Toxicity: It is toxic if swallowed.[4]

  • Irritation: It causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

  • First Aid:

    • Ingestion: If swallowed, seek immediate medical attention.

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.

  • Pharmaceutical Synthesis: As a substituted anthranilic acid, it can serve as a key intermediate in the synthesis of heterocyclic compounds, such as quinazolines and acridones, which are scaffolds found in many biologically active molecules. The presence of the fluorine and chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their efficacy and metabolic stability.

  • Agrochemicals: Similar to other halogenated aromatic compounds, it can be a precursor for the development of new pesticides and herbicides.

  • Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers to create materials with enhanced thermal stability and specific electronic properties.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, this guide provides a solid foundation of its known and predicted characteristics. By understanding its reactivity, handling requirements, and potential applications, researchers can effectively utilize this compound in the synthesis of novel and functional molecules.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a halogenated and aminated derivative of benzoic acid, a structural motif of interest in medicinal chemistry and materials science. The precise substitution pattern on the aromatic ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore paramount for any research and development involving this compound. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested understanding of not only what the spectra look like, but why they manifest in a particular way. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) groups creates a unique electronic environment that is reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A detailed and robust protocol is critical for acquiring high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzoic acid derivatives due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH₂).[1][2]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

  • Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[3][4]

¹H NMR Spectral Analysis (Predicted)

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange.[5]
~7.5 - 7.8Multiplet2HAromatic C-HThe two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their exact chemical shifts are influenced by the combined electronic effects of all substituents.
~5.0 - 6.0Broad Singlet2H-NH₂The amine protons are also exchangeable and appear as a broad singlet. The chemical shift can be highly dependent on concentration and temperature.[5]

Causality in ¹H NMR:

  • The electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine atoms will generally shift the aromatic protons downfield (to higher ppm values).[4][7]

  • Conversely, the electron-donating amino group will tend to shift ortho and para protons upfield.

  • The fluorine atom will cause through-bond coupling (J-coupling) with nearby protons, leading to characteristic splitting patterns. The magnitude of this coupling will depend on the number of bonds separating the fluorine and the proton.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[5][8]
~150 - 160 (d)C-FThe carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
~140 - 150C-NH₂The carbon bonded to the amino group is typically shielded relative to other substituted aromatic carbons.
~120 - 135C-Cl, C-COOHThe carbons attached to the chlorine and carboxylic acid groups will have distinct chemical shifts influenced by their electronegativity and resonance effects.
~115 - 125 (d)Aromatic C-HThe carbons bearing hydrogen atoms will appear in the aromatic region, and those ortho and meta to the fluorine will exhibit smaller C-F coupling.

Causality in ¹³C NMR:

  • The chemical shift of each carbon is a sensitive indicator of its local electronic environment. Electronegative substituents like -F, -Cl, and the -COOH group deshield the attached carbon, shifting its resonance downfield.[8]

  • The amino group, being electron-donating, will shield the carbons at the ortho and para positions.

  • The presence of fluorine introduces C-F coupling, which is an invaluable tool for assigning the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is standard. A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a transparent disk.[1]

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

2. Data Acquisition:

  • An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A study on the closely related 2-amino-5-fluorobenzoic acid provides a strong basis for these assignments.[9]

Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3300N-H stretchAmino (-NH₂)
3300 - 2500O-H stretch (broad)Carboxylic acid (-COOH)
~1700C=O stretchCarboxylic acid (-COOH)
~1600 - 1450C=C stretchAromatic ring
~1250C-N stretchAryl amine
~1100C-F stretchAryl fluoride
~800 - 700C-Cl stretchAryl chloride

Causality in IR Spectroscopy:

  • The broadness of the O-H stretch from the carboxylic acid is a result of intermolecular hydrogen bonding, which is a hallmark of this functional group.[10]

  • The position of the C=O stretch can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group.

  • The presence of strong bands for C-F and C-Cl stretches confirms the halogenation of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

2. Data Acquisition:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

  • Data can be acquired in both positive and negative ion modes to observe different adducts.

Mass Spectral Analysis

The predicted mass spectral data for this compound indicates the expected molecular ion and common adducts.[11]

Predicted Mass Spectrometry Data

Adductm/z (Predicted)
[M+H]⁺190.00656
[M+Na]⁺211.98850
[M-H]⁻187.99200

Causality in Mass Spectrometry:

  • The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak and its fragments. The ratio of the M to M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation patterns observed in the mass spectrum can provide further structural information, often involving the loss of small molecules like H₂O, CO, or CO₂ from the parent ion.

Integrated Spectroscopic Analysis Workflow

For an unambiguous structural determination, a cohesive, multi-technique approach is essential.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Structure Structural Elucidation H_NMR ¹H NMR C_NMR ¹³C NMR Structure Final Structure H_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->Structure TwoD_NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, leveraging the strengths of NMR, IR, and MS. While direct experimental data may be sparse, a thorough understanding of the principles of spectroscopy and the analysis of structurally related compounds allows for a confident and accurate structural assignment. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully analyze this and similar molecules, ensuring the integrity and validity of their scientific endeavors.

References

theoretical studies of 2-Amino-5-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-5-chloro-3-fluorobenzoic Acid

Abstract

This compound is a halogenated derivative of anthranilic acid, a structural motif of significant interest in medicinal chemistry and materials science. While experimental data on this specific isomer is sparse, theoretical and computational chemistry provide a powerful, predictive framework to elucidate its fundamental molecular properties. This guide presents a comprehensive, first-principles-based workflow for characterizing its structural, vibrational, electronic, and non-linear optical (NLO) properties. By synthesizing methodologies applied to structurally analogous compounds, we offer a robust protocol for researchers to gain deep molecular insights, predict reactivity, and guide future experimental design. This document serves not as a review of existing data, but as a detailed, methodological blueprint for the de novo theoretical investigation of this and similar molecules.

Introduction: The Rationale for a Theoretical Approach

Halogenated benzoic acids are critical building blocks in the synthesis of pharmaceuticals and other functional materials. The precise placement of halogen atoms (F, Cl) and an amino group on the phenyl ring can drastically alter molecular conformation, electronic charge distribution, and intermolecular interactions, thereby tuning the molecule's bioactivity and material properties. This compound (ACFBA) presents a unique case where the interplay of electron-withdrawing halogens and an electron-donating amino group, along with their steric effects, dictates its behavior.

Direct experimental investigation of novel compounds can be resource-intensive. A theoretical approach, grounded in quantum mechanics, offers a predictive, cost-effective, and atomically precise alternative. By modeling the molecule in silico, we can determine its stable three-dimensional structure, predict its spectroscopic signatures (FT-IR, Raman), map its electronic reactivity (HOMO-LUMO, MEP), and quantify its potential for applications in fields like non-linear optics.

This guide establishes a complete computational protocol, primarily leveraging Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The causality for each step is explained, providing not just a "how-to," but a "why-to," ensuring a deep understanding of the scientific principles underpinning the investigation.

Part I: Establishing the Foundation - Molecular Geometry Optimization

The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure, as all other calculated properties are dependent on this geometry. The potential energy surface of a molecule contains minima corresponding to stable conformers. For ACFBA, rotation around the C-COOH and C-NH₂ bonds can lead to different conformers.

Causality of Method Selection

Methodology: Density Functional Theory (DFT) is the method of choice. Specifically, the B3LYP hybrid functional is selected as it has consistently demonstrated high accuracy in reproducing the geometric and vibrational properties of similar aromatic systems.[1][2][3]

Basis Set: The 6-311++G(d,p) basis set is employed.

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential hydrogen bonds and non-covalent interactions.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Experimental Protocol: Geometry Optimization
  • Initial Structure Creation: Construct the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

  • Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the task as "Optimization" (Opt).

    • Specify a subsequent "Frequency" calculation (Freq) to confirm the optimized structure is a true energy minimum.

  • Execution and Validation: Run the calculation. A successful optimization is confirmed when the subsequent frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum, requiring a geometry perturbation and re-optimization.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial 2D Structure B 2. Pre-optimize with Molecular Mechanics A->B C 3. Set up DFT Calculation (B3LYP/6-311++G(d,p)) B->C D 4. Run Optimization + Frequency Calculation C->D E 5. Validate Minimum (No Imaginary Frequencies) D->E G cluster_analysis Electronic Property Analysis cluster_reactivity Reactivity Prediction cluster_properties Property Prediction Opt Optimized Geometry (DFT Wavefunction) HOMO HOMO/LUMO Analysis Opt->HOMO MEP MEP Surface Opt->MEP NLO NLO Properties (Hyperpolarizability) Opt->NLO NBO NBO Analysis (Intramolecular Interactions) Opt->NBO

References

The Enigmatic Profile of 2-Amino-5-chloro-3-fluorobenzoic Acid: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on a Molecule Shrouded in Obscurity

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide was intended to provide a comprehensive overview of the discovery, history, and technical specifications of 2-Amino-5-chloro-3-fluorobenzoic acid. However, an exhaustive search of public scientific databases, patent libraries, and chemical supplier information reveals a significant and unusual lack of detailed historical and technical data for this specific compound.

This document will therefore outline the confirmed basic identification of this compound and detail the extensive but unsuccessful search for its developmental history, synthesis protocols, and applications. We will also present information on closely related analogs to provide a contextual understanding of this class of compounds.

Confirmed Identification and Physicochemical Properties

While its history remains elusive, this compound is a recognized chemical entity, identified by the following key parameters:

PropertyValue
CAS Number 1028757-83-6
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)F)Cl
InChI Key ARIQKGDNEINNLI-UHFFFAOYSA-N

This data is compiled from various chemical supplier databases.

Due to the absence of published experimental data, a detailed table of physicochemical and spectroscopic properties cannot be provided at this time. It is presumed to be a solid at room temperature, given its structural similarity to other substituted benzoic acids.

The Search for a History: An Uncharted Timeline

A comprehensive search for the discovery and historical development of this compound yielded no specific results. Standard search methodologies, including inquiries into seminal patents, initial synthesis reports, and mentions in historical chemical literature, were unsuccessful. This suggests several possibilities:

  • A Recently Synthesized Compound: It is plausible that this molecule is a relatively recent creation with its synthesis and applications yet to be widely published in peer-reviewed literature.

  • A Niche Intermediate: The compound may be an intermediate in a proprietary industrial synthesis, with its documentation contained within internal company records or undisclosed patent applications.

The "history" of this compound, therefore, is one of absence from the public scientific record. Its emergence as a commercially available, albeit sparsely documented, chemical indicates a potential, yet currently unrevealed, utility.

Inferred Synthetic Pathways: A Look at Related Analogs

While a specific, validated synthesis protocol for this compound is not available, its structure suggests that its synthesis would likely follow established methodologies for the preparation of substituted anthranilic acids. The general approach would involve the strategic introduction of the amino, chloro, and fluoro groups onto a benzoic acid backbone.

A plausible, though unconfirmed, synthetic workflow could be conceptualized as follows:

G cluster_0 Hypothetical Synthesis Workflow start Starting Material (e.g., a substituted toluene or aniline) step1 Introduction of Substituents (Halogenation, Nitration) start->step1 step2 Oxidation of Methyl Group (if starting from toluene derivative) step1->step2 step3 Reduction of Nitro Group to form the Amino Group step2->step3 final This compound step3->final

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

This generalized pathway highlights the multi-step nature of synthesizing such a specifically substituted aromatic compound. The precise reagents and reaction conditions would need to be determined through experimental investigation.

Potential Applications in Drug Discovery: An Extrapolation from Related Compounds

Substituted anthranilic acids are a well-established class of intermediates in the pharmaceutical industry. They serve as key building blocks for a variety of therapeutic agents. While there are no documented applications for this compound itself, the functionalities present in the molecule suggest potential utility in the following areas:

  • Scaffold for Heterocyclic Synthesis: The amino and carboxylic acid groups are ideally positioned for cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

  • Modulation of Physicochemical Properties: The presence of both chlorine and fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often incorporated into drug candidates to enhance these properties.

The logical flow for the utilization of such a compound in a drug discovery program can be visualized as follows:

G cluster_0 Drug Discovery Application Workflow intermediate This compound reaction Reaction with other building blocks (e.g., coupling, cyclization) intermediate->reaction library Library of Novel Compounds reaction->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Identification of 'Hit' Compounds screening->hit lead_opt Lead Optimization hit->lead_opt

Caption: A conceptual workflow illustrating the potential use of this compound in a drug discovery pipeline.

Conclusion and Future Outlook

This compound represents a chemical entity with a currently unpublished history and unconfirmed applications. Its availability from chemical suppliers suggests a nascent utility, likely as a specialized building block in organic synthesis. For researchers in drug development, this compound may offer a unique combination of substituents for the exploration of new chemical space.

The lack of public data underscores the vastness of chemical innovation, where many compounds may exist and be in use long before they are documented in publicly accessible scientific literature. Future patent filings or research publications will be necessary to fully elucidate the history, synthesis, and role of this enigmatic molecule. Until such time, its potential remains a matter of scientific extrapolation based on the known reactivity and utility of its chemical class.

2-Amino-5-chloro-3-fluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-fluorobenzoic acid

Introduction: A Profile of this compound

This compound (CAS Number: 1028757-83-6; Molecular Formula: C₇H₅ClFNO₂) is a halogenated aminobenzoic acid derivative.[1][2][3] Such compounds serve as critical building blocks and intermediates in medicinal chemistry and the development of novel pharmaceutical agents. Their unique substitution patterns allow for the fine-tuning of molecular properties essential for drug efficacy and selectivity.

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is crucial for laboratory personnel to recognize that specific toxicological data for this exact isomer is not extensively published. Therefore, a conservative approach, grounded in the principles of chemical safety, is mandatory. This guide adopts the precautionary principle by referencing safety data from the closely related and highly toxic isomer, 2-Amino-3-chloro-5-fluorobenzoic acid (CAS: 1022961-12-1), to establish a robust framework for safe laboratory operations.[4] All procedures must be conducted under the assumption that this compound possesses significant hazards until proven otherwise by certified toxicological studies.

Section 1: GHS Hazard Identification and Classification

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on the data for its structural isomer, this compound should be handled as a substance with the following GHS classifications.[4]

Hazard Class Hazard Category GHS Pictogram Hazard Statement
Acute Toxicity, OralCategory 3☠️H301: Toxic if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

Signal Word: Danger [4]

The causality behind these classifications is rooted in the compound's chemical structure. The presence of aromatic amines and carboxylic acids, modified by electronegative halogens, can lead to reactivity with biological macromolecules, causing irritation and acute toxic effects upon absorption.

Section 2: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[6] The anticipated physiological responses, based on available data, are as follows:

  • Ingestion: Assumed to be highly toxic. Accidental ingestion of even small quantities could lead to severe health consequences, necessitating immediate medical intervention.[4]

  • Inhalation: The compound, particularly as a fine powder, can cause irritation to the nose, throat, and lungs.[4][7] This is a common hazard for substituted benzoic acids.[5][8]

  • Skin Contact: Expected to cause skin irritation, which may manifest as redness, itching, or a burning sensation.[4][7]

  • Eye Contact: Poses a risk of serious eye irritation. Direct contact can cause pain, redness, and potential damage to the cornea.[4]

Long-term exposure effects have not been fully investigated, and as such, chronic exposure should be diligently avoided.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This hierarchy ensures that risk is managed systematically.

3.1: The Hierarchy of Controls

The most effective safety strategies involve engineering out the hazard at its source. PPE should be considered the final line of defense.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

3.2: Mandatory Controls and PPE
  • Engineering Controls:

    • All handling of the solid compound or its solutions must occur within a properly functioning and certified laboratory chemical fume hood.[9][10] This is non-negotiable and serves to prevent inhalation of dusts or vapors.

    • The work area must be equipped with easily accessible emergency eyewash stations and safety showers.[4][5] Their functionality should be checked weekly.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[4] This complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[11] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

    • Skin and Body Protection: A full-length lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[4][10]

    • Respiratory Protection: In the rare event that work cannot be conducted within a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters must be used in accordance with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[4][12]

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and waste disposal is critical to ensuring a safe laboratory environment.

4.1: Handling Procedures
  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][9]

  • Avoid the formation and inhalation of dust.[7][8][13]

  • Avoid all direct contact with skin and eyes.[4][13]

  • Do not eat, drink, or smoke when using this product.[4][14]

  • Keep containers securely sealed when not in use.[14]

  • Wash hands and any exposed skin thoroughly after handling.[5]

4.2: Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][13]

  • The storage area should be a designated, locked chemical cabinet to restrict access.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4][5][15]

  • Given that a related isomer is hygroscopic, it is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen) to protect its integrity.[4]

4.3: Disposal Considerations
  • This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[5][13]

  • All waste must be collected in properly labeled, sealed containers and disposed of through an authorized waste disposal company, following all local, state, and federal regulations.[5][6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1: First-Aid Measures
  • Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13]

5.2: Accidental Release (Spill) Response

A clear, pre-defined workflow is essential for managing spills safely and effectively.

Spill_Response_Workflow cluster_workflow Emergency Spill Response Workflow A Spill Detected B Assess Risk (Size, Location, Hazard) A->B C Evacuate Immediate Area Alert Others & Supervisor B->C D Is the spill minor & are you trained? C->D E Don Full PPE (Gloves, Goggles, Respirator if needed) D->E Yes G Call Emergency Response / EH&S D->G No / Unsure F Contain & Clean Up Spill (Sweep solid carefully, avoid dust) E->F H Place waste in sealed, labeled container F->H J File Incident Report G->J I Decontaminate Area & Equipment H->I I->J

Caption: A stepwise workflow for responding to an accidental spill.

Section 6: Experimental Protocol - Weighing and Preparing a Solution

This self-validating protocol integrates the safety principles discussed into a common laboratory task.

  • Preparation and Pre-Work Checklist:

    • Causality: Proper preparation is essential to prevent unforeseen complications.

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • Ensure the work area inside the hood is clean and uncluttered.

    • Confirm the location of the nearest emergency shower and eyewash station.

    • Assemble all necessary equipment: spatula, weigh paper/boat, beaker, stir bar, appropriate solvent, and waste container.

    • Don all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.

  • Weighing the Compound:

    • Causality: This step presents the highest risk of generating airborne dust particles.

    • Perform all weighing activities inside the fume hood. If using an analytical balance that cannot be placed in the hood, use a balance enclosure or weigh the material in a sealed container.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.

    • Minimize any disturbance that could create dust. Close the primary stock container immediately after dispensing.

  • Preparing the Solution:

    • Causality: Prevents splashing and ensures safe dissolution.

    • Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

    • Gently add the weighed solid to the solvent while it is stirring slowly. This prevents clumping and splashing.

    • Cover the beaker with a watch glass to minimize vapor release.

  • Cleanup and Post-Work:

    • Causality: Proper cleanup prevents cross-contamination and future accidental exposures.

    • Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.

    • Wipe down the spatula, stir plate, and any affected surfaces inside the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.

References

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluorobenzoic Acid and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a multitude of biologically active compounds. Among these, 2-Amino-5-chloro-3-fluorobenzoic acid stands out as a key building block for the development of novel therapeutics. Its unique substitution pattern, featuring an activating amino group and strategically placed halogen atoms, offers a gateway to a rich chemical space of derivatives, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the derivatization of this compound into compounds with significant pharmacological potential. We will delve into detailed experimental protocols, explore the structure-activity relationships of its derivatives, and present quantitative data to inform drug design and development efforts.

Core Compound Profile: this compound

This compound is a halogenated anthranilic acid derivative. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its chemical reactivity and the biological properties of its downstream products.

PropertyValueReference
CAS Number 1028757-83-6[1][2][3]
Molecular Formula C₇H₅ClFNO₂[2]
Molecular Weight 189.57 g/mol [4]
IUPAC Name This compound[2]
Physical Form Solid[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Table 1: Physicochemical Properties of this compound.

The strategic placement of the electron-withdrawing fluorine and chlorine atoms can enhance the binding affinity of its derivatives to biological targets and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Synthesis of the Core Scaffold

A common strategy for the synthesis of related fluorinated anthranilic acids involves the use of 4-fluoroaniline as a starting material. This can be condensed with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized and oxidized to yield the desired aminobenzoic acid.[5] Another viable route starts with a substituted benzoic acid ester, which undergoes nitration, followed by reduction of the nitro group to an amine, and subsequent hydrolysis to the carboxylic acid.[5]

Below is a proposed, logical workflow for the synthesis of this compound, drawing from established methodologies for similar compounds.

G cluster_synthesis Proposed Synthesis Workflow Start Substituted Toluene/Aniline Step1 Halogenation/Nitration Start->Step1 Introduce substituents Step2 Oxidation/Reduction Step1->Step2 Modify functional groups Step3 Functional Group Interconversion Step2->Step3 Final modifications End This compound Step3->End

Caption: A logical workflow for the synthesis of the target compound.

Derivatization Strategies: Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide array of derivatives, most notably quinazolinones and quinazolines. These heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[6][7][8]

Synthesis of Quinazolinone Derivatives

A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid with an acyl chloride.[1] The resulting N-acylanthranilic acid can then be cyclized, often with a dehydrating agent like acetic anhydride, to form a benzoxazinone intermediate. This intermediate readily reacts with various primary amines or hydrazine to yield the desired 2,3-disubstituted quinazolinones.[1][9]

G cluster_derivatization Quinazolinone Synthesis Workflow Start This compound Step1 Acylation (with Acyl Chloride) Start->Step1 Formation of N-acyl derivative Step2 Cyclization (with Acetic Anhydride) Step1->Step2 Formation of Benzoxazinone Step3 Condensation (with Primary Amine) Step2->Step3 Ring opening and re-closure End Quinazolinone Derivative Step3->End

Caption: General workflow for the synthesis of quinazolinone derivatives.

Representative Experimental Protocol: Synthesis of a Quinazolinone Derivative

The following is a generalized, step-by-step protocol for the synthesis of a quinazolinone derivative from a substituted anthranilic acid, which can be adapted for this compound.

Step 1: Acylation of this compound

  • Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl derivative.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to the Benzoxazinone Intermediate

  • Reflux the N-acyl derivative obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice to precipitate the benzoxazinone.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 3: Formation of the Quinazolinone

  • Heat the benzoxazinone intermediate with a primary amine in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux for 6-8 hours.

  • Cool the reaction mixture. The desired quinazolinone derivative will precipitate out of the solution.

  • Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Biological Activities and Therapeutic Potential of Derivatives

Derivatives of substituted anthranilic acids, particularly quinazolinones, exhibit a broad spectrum of biological activities. The specific halogenation pattern of this compound is anticipated to impart unique pharmacological properties to its derivatives.

Anticancer Activity

Many quinazolinone derivatives are potent anticancer agents. For instance, compounds derived from 2-amino-3-chlorobenzoic acid have demonstrated significant cytotoxic effects against breast cancer cell lines.[10] The proposed mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell proliferation and survival.[10] Furthermore, certain quinazoline-based compounds have received USFDA approval for the treatment of various cancers, highlighting the clinical significance of this scaffold.

Antimicrobial Activity

Quinazolinone derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[6][11] The presence of halogen substituents can enhance the antimicrobial potency of these compounds. The derivatization of this compound could, therefore, lead to the discovery of novel antimicrobial agents.

Other Therapeutic Applications

The versatility of the quinazoline scaffold extends to other therapeutic areas, including anti-inflammatory, anticonvulsant, and antiviral applications.[6] Additionally, substituted anthranilic acids and their derivatives are used in the agrochemical industry as herbicides and insecticides.[12]

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative biological data for derivatives of this compound are not extensively reported in publicly available literature, data from closely related compounds can provide valuable insights for drug design. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid, which share a substituted quinazolinone core, have shown potent inhibitory activity against human leukemic lymphoblasts with IC₅₀ values in the low micromolar range.

Derivative ClassTarget/ActivityIC₅₀ / ActivityReference
Thiophene analogues of 5-chloro-5,8-dideazafolic acidCCRF-CEM human leukemic lymphoblasts1.8 ± 0.1 µM and 2.1 ± 0.8 µM
Fluoroaryl-substituted FL118 derivativesHepG2, A549, HeLa, HCT116 cancer cell linesVaried, with some showing enhanced antitumor efficacy
2-amino-3-chlorobenzoic acid (2A3CB)MDA-MB-231 breast cancer cells5 µM (48h)[10]

Table 2: Representative Biological Activity Data of Related Quinazolinone Derivatives.

The development of a robust Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of derivatives of this compound. Key areas for structural modification and investigation include:

  • Substituents at the 2-position of the quinazolinone ring: Altering the size, lipophilicity, and electronic properties of this substituent can significantly impact target binding and overall activity.

  • Substituents at the 3-position of the quinazolinone ring: This position offers another handle for introducing diverse chemical functionalities to modulate the compound's properties.

  • Further modifications of the benzo moiety: While the core scaffold is fixed, understanding the contribution of the existing chloro and fluoro substituents is key.

G cluster_sar SAR Investigation Workflow Start This compound Library Synthesize a library of derivatives Start->Library Vary R1 and R2 substituents Screening Biological screening Library->Screening In vitro and/or in vivo assays Data Analyze activity data Screening->Data Compile IC50/EC50 values SAR Establish Structure-Activity Relationship Data->SAR Optimization Lead optimization SAR->Optimization

Caption: A logical workflow for investigating the Structure-Activity Relationship.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the discovery of novel drug candidates, particularly in the areas of oncology and infectious diseases.

Future research should focus on the systematic exploration of the chemical space accessible from this scaffold. The synthesis and biological evaluation of a focused library of quinazolinone and quinazoline derivatives will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further optimization. Mechanistic studies to pinpoint the specific molecular targets of the most active derivatives will also be crucial for their rational development into next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the amino, chloro, and fluoro substituents on the aromatic ring is crucial for the biological activity of the target molecules. This application note provides a detailed protocol for the regioselective synthesis of this compound, starting from a readily available substituted aniline. The described methodology leverages directed ortho-metalation (DoM), a powerful technique for the regioselective functionalization of aromatic compounds.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of polysubstituted aromatic compounds often presents a significant challenge in controlling the regioselectivity of the reactions.[3] A common approach involves the sequential introduction of substituents onto an aromatic ring, where the directing effects of the existing groups guide the position of the incoming electrophiles.[4][5]

Our synthetic strategy for this compound commences with 4-chloro-2-fluoroaniline as the starting material. The rationale for this choice is twofold: the commercial availability of this precursor and the strategic placement of the halogen atoms to direct the subsequent reactions. The amino group will be protected to prevent side reactions and to serve as a potent directed metalation group (DMG).[6][7] The carboxylic acid functionality will be introduced via a regioselective ortho-lithiation followed by carboxylation.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Start 4-Chloro-2-fluoroaniline Protection Amine Protection Start->Protection Pivaloyl Chloride OrthoLithiation Directed ortho-Lithiation Protection->OrthoLithiation s-BuLi, TMEDA Carboxylation Carboxylation OrthoLithiation->Carboxylation CO2 (s) Deprotection Deprotection Carboxylation->Deprotection HCl (aq) FinalProduct This compound Deprotection->FinalProduct Directed Ortho-Metalation cluster_0 Reaction Mechanism A N-(4-chloro-2-fluorophenyl)pivalamide B Lithium Intermediate A->B s-BuLi, TMEDA, THF, -78 °C C Carboxylation with CO2 B->C CO2 (s) D 3-Carboxy-N-(4-chloro-2-fluorophenyl)pivalamide C->D H3O+ workup

References

Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid: A Detailed Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a valuable substituted anthranilic acid derivative, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. The specific arrangement of the amino, chloro, and fluoro substituents on the benzoic acid core makes it a key intermediate for accessing complex heterocyclic systems and molecules with potential biological activity. This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to ensure not only procedural accuracy but also to provide insights into the chemical rationale behind each transformation.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence starting from the commercially available 3-fluorobenzoic acid. The overall strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C2 position of 3-fluorobenzoic acid to form 3-fluoro-2-nitrobenzoic acid. This step is crucial for the subsequent introduction of the amino group.

  • Regioselective Chlorination: Electrophilic chlorination of the nitrated intermediate to install a chlorine atom at the C5 position, yielding 5-chloro-3-fluoro-2-nitrobenzoic acid. The regioselectivity of this step is governed by the directing effects of the existing substituents.

  • Chemoselective Reduction: Reduction of the nitro group to an amine, affording the final product, this compound, while preserving the halogen substituents.

This synthetic pathway is designed for its reliability and scalability within a laboratory setting, utilizing common reagents and transformations.

Visual Experimental Workflow

The following diagram outlines the complete synthetic sequence from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 3-Fluorobenzoic Acid B 3-Fluoro-2-nitrobenzoic Acid A->B H₂SO₄, HNO₃ C 5-Chloro-3-fluoro-2-nitrobenzoic Acid B->C SO₂Cl₂, FeCl₃ D This compound C->D H₂, Pd/C, Ethanol

Caption: Synthetic pathway for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Mechanistic Rationale: This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho, para-director. The nitration occurs at the C2 position (ortho to fluorine and meta to the carboxylic acid), a position activated by the fluorine and not strongly deactivated by the carboxyl group. While other isomers may form, the 2-nitro product is a known compound.[1][2]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluorobenzoic Acid140.1110.0 g0.071
Concentrated H₂SO₄ (98%)98.0840 mL-
Fuming HNO₃ (>90%)63.016.0 mL~0.143
Ice18.02200 g-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Substrate Addition: Slowly add 3-fluorobenzoic acid (10.0 g) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL).

  • Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the crude product in a vacuum oven. The desired 3-fluoro-2-nitrobenzoic acid can be purified from isomers by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Chloro-3-fluoro-2-nitrobenzoic Acid

Mechanistic Rationale: This step involves the electrophilic chlorination of the deactivated aromatic ring of 3-fluoro-2-nitrobenzoic acid. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), generates an electrophilic chlorine species. The existing substituents direct the incoming electrophile. The -COOH and -NO₂ groups are meta-directors, and the -F group is an ortho, para-director. The position C5 is meta to the -COOH group and is the most favorable position for substitution on this highly deactivated ring. The use of a potent chlorinating system is necessary to overcome the deactivation.[3]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoro-2-nitrobenzoic Acid185.115.0 g0.027
Sulfuryl Chloride (SO₂Cl₂)134.973.0 mL (4.9 g)0.036
Anhydrous Iron(III) Chloride (FeCl₃)162.200.5 g0.003
Dichloromethane (DCM), anhydrous84.9350 mL-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, suspend 3-fluoro-2-nitrobenzoic acid (5.0 g) in anhydrous dichloromethane (50 mL).

  • Catalyst Addition: Add anhydrous iron(III) chloride (0.5 g) to the suspension.

  • Reagent Addition: Slowly add sulfuryl chloride (3.0 mL) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL) to quench the excess sulfuryl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-chloro-3-fluoro-2-nitrobenzoic acid by recrystallization from a suitable solvent (e.g., toluene or ethanol).

Step 3: Synthesis of this compound

Mechanistic Rationale: The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. This method is generally well-tolerated by aryl halides, especially aryl chlorides, under controlled conditions, minimizing dehalogenation side reactions.[4][5]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Chloro-3-fluoro-2-nitrobenzoic Acid219.553.0 g0.0137
Palladium on Carbon (10% Pd)-0.3 g-
Ethanol (95%)46.0760 mL-
Hydrogen Gas (H₂)2.021 atm (balloon)-
Celite®-As needed-

Procedure:

  • Reaction Setup: To a 250 mL hydrogenation flask, add 5-chloro-3-fluoro-2-nitrobenzoic acid (3.0 g) and ethanol (60 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.3 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction is typically complete within 4-8 hours. Monitor by TLC until the starting material is fully consumed.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting solid is the crude this compound. It can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Summary of Quantitative Data

StepStarting MaterialMoles (Input)ProductTheoretical Yield (g)
13-Fluorobenzoic Acid0.0713-Fluoro-2-nitrobenzoic Acid13.1
23-Fluoro-2-nitrobenzoic Acid0.0275-Chloro-3-fluoro-2-nitrobenzoic Acid5.9
35-Chloro-3-fluoro-2-nitrobenzoic Acid0.0137This compound2.6

Note: Actual yields will vary depending on experimental conditions and purification efficiency.

References

Application Notes & Protocols: Strategic Use of 2-Amino-5-chloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

2-Amino-5-chloro-3-fluorobenzoic acid is a synthetically versatile building block that has garnered significant interest in medicinal chemistry. Its trifunctionalized aromatic core, featuring an amine, a carboxylic acid, and a distinct halogenation pattern, offers a unique platform for constructing complex molecular architectures. The strategic placement of the chloro and fluoro substituents provides chemists with powerful tools to modulate the physicochemical and pharmacological properties of target molecules.

The nucleophilic amino group and the electrophilic carboxylic acid serve as primary handles for elaboration, enabling the construction of amide bonds and the formation of diverse heterocyclic systems.[1] The halogen atoms play a crucial role in fine-tuning a drug candidate's profile:

  • Fluorine: The presence of a fluorine atom at the 3-position can significantly influence a molecule's pKa, conformation, and metabolic stability.[2] It is often used to block sites of metabolic oxidation and can enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Chlorine: The chloro group at the 5-position increases the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability. It also provides an additional vector for interaction within a protein's binding pocket.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization into key intermediates and scaffolds relevant to contemporary drug discovery programs.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction planning and execution.

PropertyValueSource
CAS Number 1028757-83-6[3],,[4]
Molecular Formula C₇H₅ClFNO₂[3],,[4]
Molecular Weight 189.57 g/mol [5]
Appearance Off-white to light yellow powder(General observation)
Purity ≥98% (Typically)(Supplier data)

Core Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it an ideal precursor for several classes of bioactive molecules, particularly heterocyclic scaffolds that are prevalent in approved drugs.

Synthesis of Quinazolinone Derivatives

Anthranilic acids are classical precursors for the synthesis of quinazolines and quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The reaction pathway typically involves an initial N-acylation of the amino group, followed by a cyclization/condensation sequence. The resulting 6-chloro-8-fluoro-quinazolinone scaffold is a valuable core for targeting various enzymes, such as protein kinases.

Scaffolding for Kinase Inhibitors

Substituted quinazolines are a well-established scaffold for ATP-competitive kinase inhibitors. The core structure mimics the adenine portion of ATP, while substituents appended to the ring system provide potency and selectivity for the target kinase. For example, related 2-amino-5-chlorobenzoic acid has been used to develop p21-activated kinase 4 (PAK4) inhibitors, which are potential cancer therapeutics.[7] The 3-fluoro substituent on the title compound can provide an additional point of interaction or steric constraint to enhance selectivity against off-target kinases.

Amide Coupling and Further Elaboration

The amino group readily participates in standard amide coupling reactions with a wide range of carboxylic acids. This allows for the straightforward generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting N-acyl derivatives can be tested directly or serve as intermediates for more complex targets.

Visualizing the Synthetic Potential

The following diagram illustrates the primary synthetic pathways originating from this compound.

G cluster_0 Primary Derivatization cluster_1 Heterocyclic Scaffolds start 2-Amino-5-chloro- 3-fluorobenzoic acid acyl N-Acyl Intermediate start->acyl Acylation (R-COCl) amide Amide Library (Direct Coupling) start->amide Amide Coupling (R-COOH, Coupling Agent) benzoxazinone Benzoxazin-4-one Intermediate acyl->benzoxazinone Cyclization (e.g., Ac₂O) quinazolinone 6-Chloro-8-fluoro- 4(3H)-quinazolinones benzoxazinone->quinazolinone Amination (R'-NH₂)

Caption: Key synthetic transformations of the title compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of an N-acyl intermediate, a crucial first step for many subsequent transformations, including quinazolinone synthesis.

Objective: To form an amide bond between this compound and an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (R-COCl) (1.1 eq)

  • Anhydrous Pyridine or Dioxane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous pyridine.

    • Causality Note: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl byproduct of the reaction. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

  • Cool the resulting solution to 0°C using an ice bath. This helps to control the exothermicity of the acylation reaction.

  • While stirring vigorously, add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the N-acyl-2-amino-5-chloro-3-fluorobenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-Substituted-6-chloro-8-fluoro-4(3H)-quinazolinones

This three-step protocol exemplifies the construction of a medicinally relevant quinazolinone scaffold.

G start Starting Material: 2-Amino-5-chloro- 3-fluorobenzoic acid step1 Step A: N-Acylation (Protocol 1) start->step1 step2 Step B: Cyclization to Benzoxazinone step1->step2 step3 Step C: Amine Condensation step2->step3 product Final Product: Substituted Quinazolinone step3->product

Caption: Workflow for 2,3-disubstituted-quinazolinone synthesis.

Step A: N-Acylation

  • Follow Protocol 1 to synthesize the required N-acyl-2-amino-5-chloro-3-fluorobenzoic acid intermediate.

Step B: Cyclization to 2-Substituted-6-chloro-8-fluoro-3,1-benzoxazin-4-one

  • Place the dried N-acyl intermediate from Step A into a round-bottom flask.

  • Add an excess of acetic anhydride (typically 5-10 equivalents).

    • Causality Note: Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice. The benzoxazinone intermediate will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step C: Formation of the 2,3-Disubstituted-6-chloro-8-fluoro-4(3H)-quinazolinone

  • In a round-bottom flask, combine the benzoxazinone from Step B (1.0 eq) and a primary amine of choice (R'-NH₂) (1.2 eq).

  • Add a suitable solvent, such as ethanol or glacial acetic acid.

  • Heat the mixture to reflux for 6-12 hours.

    • Causality Note: The primary amine initially acts as a nucleophile, opening the benzoxazinone ring. A subsequent intramolecular condensation and dehydration event forms the stable quinazolinone ring system.

  • Cool the reaction mixture to room temperature. The desired quinazolinone product will often precipitate directly from the solution.

  • Collect the product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/DMF mixture) to obtain the pure 2,3-disubstituted-6-chloro-8-fluoro-4(3H)-quinazolinone.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-installed halogenation pattern and versatile functional handles provide a robust starting point for the synthesis of complex, biologically active molecules. The protocols outlined in this guide offer reliable and reproducible methods for leveraging this scaffold to construct diverse chemical libraries, particularly those centered on the privileged quinazolinone core. By understanding the causality behind each synthetic step, researchers can effectively troubleshoot and adapt these procedures to accelerate their drug discovery efforts.

References

Application Notes & Protocols: The Strategic Use of 2-Amino-5-chloro-3-fluorobenzoic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anthranilic acids are foundational building blocks in modern agrochemical discovery, most notably for the synthesis of the highly successful anthranilic diamide class of insecticides.[1][2][3] This document provides a detailed guide for researchers and synthesis chemists on the application of 2-Amino-5-chloro-3-fluorobenzoic acid as a strategic intermediate. We will explore its role in the synthesis of novel, fluorinated diamide insecticides, leveraging established synthetic routes analogous to the production of blockbuster products like chlorantraniliprole.[4][5] This guide offers detailed protocols, explains the causality behind experimental choices, and provides the necessary frameworks for designing and executing the synthesis of new active ingredients.

Introduction: The Anthranilic Diamide Revolution in Pest Control

The discovery of anthranilic diamide insecticides marked a significant advancement in crop protection. These compounds, including the leading products chlorantraniliprole and cyantraniliprole, exhibit potent and selective activity against a broad spectrum of chewing pests, particularly Lepidoptera.[1][6][7]

Mechanism of Action: Their primary mode of action is the activation of insect ryanodine receptors (RyRs), which are non-voltage-gated calcium channels critical for muscle contraction.[1] By locking these channels in an open state, they cause an uncontrolled release of internal calcium stores, leading to muscle paralysis, feeding cessation, and ultimately, pest mortality. The high selectivity for insect RyRs over mammalian counterparts contributes to their favorable toxicological and environmental profiles.

The core structure of these insecticides consists of two key fragments joined by an amide bond:

  • An N-pyridylpyrazole carboxylic acid moiety.

  • A substituted anthranilamide moiety.

The specific substitution pattern on the anthranilic acid ring is a critical determinant of the insecticide's efficacy, spectrum of activity, and physicochemical properties. The introduction of fluorine atoms, as in this compound, is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]

This compound: A Strategic Building Block

This compound is a valuable, though not yet widely commercialized, intermediate for the synthesis of novel agrochemicals. Its structure offers a unique combination of substituents:

  • Amino Group (C2): The primary site for amide bond formation.

  • Fluorine Group (C3): Introduces conformational constraints and modulates the electronic properties of the aniline moiety, potentially enhancing binding affinity to the target receptor.

  • Chlorine Group (C5): A common substituent in this class that contributes to the overall lipophilicity and biological activity of the final molecule.

By utilizing this intermediate, researchers can explore new chemical space within the proven anthranilic diamide scaffold, aiming to develop proprietary compounds with improved performance or a differentiated resistance profile.

Synthesis of a Novel Fluorinated Diamide Insecticide: Application Protocols

The following protocols describe the synthesis of a novel target molecule, N-[4-chloro-2-(N-methylcarbamoyl)-6-fluorophenyl]-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide , by coupling this compound with the well-established intermediate 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .

Two primary, industrially relevant synthetic pathways are presented, based on the established synthesis of chlorantraniliprole.[4][5][10]

Prerequisite: Synthesis of the N-Methylbenzamide Intermediate

The first stage involves the conversion of the starting benzoic acid into its corresponding N-methylamide. This is a crucial step to prepare the molecule for the final coupling reaction.

Protocol 3.1.1: Synthesis of 2-Amino-5-chloro-3-fluoro-N-methylbenzamide

  • Isatoic Anhydride Formation:

    • In a reaction vessel equipped with a stirrer and reflux condenser, suspend this compound (1 eq.) in a suitable aprotic solvent like toluene or dioxane.

    • Add triphosgene (0.4 eq.) portion-wise at room temperature. The use of triphosgene is a safer and more manageable alternative to phosgene gas for forming the reactive N-carboxyanhydride (isatoic anhydride) intermediate.

    • Heat the mixture to reflux (approx. 80-100°C) and monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Aminolysis:

    • Cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of methylamine (CH₃NH₂, ~40%, 1.5-2.0 eq.) to the mixture. This step involves the nucleophilic attack of methylamine on the anhydride, leading to ring-opening and formation of the desired N-methylamide.

    • Stir vigorously for 2-4 hours at room temperature.

    • The product will typically precipitate from the reaction mixture. Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.

Final Coupling: Two Validated Methodologies

The final amide bond formation can be achieved through two distinct, yet equally effective, strategies.

This approach involves activating the pyrazole carboxylic acid and directly reacting it with the synthesized 2-amino-5-chloro-3-fluoro-N-methylbenzamide.

G cluster_0 Reactants cluster_1 Reaction Conditions PyrazoleAcid 3-bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic acid Reagents Methanesulfonyl Chloride (MsCl) 3-Picoline (Base) PyrazoleAcid->Reagents Activation Anilide 2-amino-5-chloro-3-fluoro- N-methylbenzamide Anilide->Reagents Coupling Product Target Fluorinated Diamide Insecticide Reagents->Product Solvent Acetonitrile Solvent->Reagents

Diagram 1: Workflow for Direct Amide Coupling.

Protocol 3.2.1: Direct Amide Coupling

  • Reaction Setup: To a stirred mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq.) and 2-amino-5-chloro-3-fluoro-N-methylbenzamide (1.05 eq.) in a suitable solvent such as acetonitrile, add a tertiary amine base like 3-picoline (2.6 eq.).[5] The base is crucial to neutralize the HCl generated during the reaction.

  • Activation: Cool the mixture to between -5°C and 0°C in an ice-salt bath. Methanesulfonyl chloride (MsCl, 1.2 eq.) is added dropwise. MsCl acts as an activating agent, converting the carboxylic acid into a highly reactive mixed sulfonic anhydride in situ, which is readily attacked by the aniline nitrogen.[4][5]

  • Reaction: Maintain the temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor progress by HPLC or LCMS.

  • Workup and Isolation: Upon completion, add water dropwise to quench any remaining MsCl and precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a small amount of cold propionitrile or another suitable solvent to remove unreacted starting materials.[5] Dry the product under vacuum.

This two-step, one-pot approach is often preferred in industrial settings. It involves first forming a cyclic benzoxazinone intermediate, which is then ring-opened with methylamine to yield the final product.

G cluster_0 Reactants PyrazoleAcid 3-bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic acid Step1 Step 1: Cyclization (MsCl, Pyridine) PyrazoleAcid->Step1 AnthranilicAcid This compound AnthranilicAcid->Step1 Intermediate Benzoxazinone Intermediate Step1->Intermediate Step2 Step 2: Ring Opening (Methylamine) Intermediate->Step2 Product Target Fluorinated Diamide Insecticide Step2->Product

Diagram 2: Workflow for Synthesis via Benzoxazinone Intermediate.

Protocol 3.2.2: Benzoxazinone Route

  • Benzoxazinone Formation:

    • In a reaction vessel, combine 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in acetonitrile.

    • Add pyridine as a base and cool the mixture to 0°C.

    • Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise. The MsCl activates the pyrazole carboxylic acid, which then undergoes an intramolecular cyclization with the anthranilic acid to form the benzoxazinone intermediate.[10]

    • Stir for 2-3 hours, allowing the reaction to proceed to completion (monitored by LCMS).

  • Ring-Opening Aminolysis:

    • Without isolating the intermediate, add an aqueous solution of methylamine (~40%, 2.0-3.0 eq.) directly to the reaction mixture.

    • The methylamine attacks the carbonyl group of the benzoxazinone, opening the ring to form the final diamide product.[4]

    • Stir at room temperature for 3-5 hours.

  • Workup and Isolation:

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash extensively with water to remove salts and residual methylamine, and dry under vacuum.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following tables provide expected parameters and hypothetical analytical data based on analogous structures.[1][6]

Table 1: Summary of Reaction Parameters

ParameterMethod A: Direct CouplingMethod B: Benzoxazinone Route
Key Reagents MsCl, 3-PicolineMsCl, Pyridine, Methylamine
Solvent AcetonitrileAcetonitrile
Temperature -5°C to Room Temp.0°C to Room Temp.
Reaction Time 4-6 hours5-8 hours
Hypothetical Yield 85-95%88-96%
Workup Aqueous PrecipitationAqueous Precipitation

Table 2: Hypothetical Analytical Data for the Target Compound

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₁₈H₁₁BrCl₂FN₅O₂
Molecular Weight 519.13 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.5-8.6 (m, 1H, Py-H), 7.8-8.0 (m, 2H, Py-H, Ar-H), 7.4-7.6 (m, 2H, Py-H, NH), 7.2-7.3 (s, 1H, Pyrazole-H), 3.0 (d, 3H, N-CH₃), 6.5-6.8 (q, 1H, CONH-CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -110 to -125 ppm (s, 1F)
HRMS (ESI) Calculated for [M+H]⁺: 517.9402; Found: 517.94XX

Conclusion and Future Prospects

This compound serves as a highly strategic starting material for the synthesis of novel, potentially high-value agrochemicals. The protocols detailed herein, based on proven industrial methodologies for analogous compounds, provide a robust and reliable pathway for researchers to create new fluorinated anthranilic diamides. The introduction of the 3-fluoro substituent is a rational design choice aimed at enhancing the biological and pharmacokinetic properties of the resulting molecule. By leveraging these synthetic strategies, research and development professionals can efficiently generate and test new active ingredients, contributing to the ongoing innovation in crop protection.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group in 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Considerations for a Multifunctional Scaffold

2-Amino-5-chloro-3-fluorobenzoic acid is a synthetically valuable building block in medicinal chemistry and drug development. Its utility stems from a unique substitution pattern on the benzene ring, featuring both electron-donating (amino) and electron-withdrawing (fluoro, chloro, carboxylic acid) groups. This electronic arrangement imparts specific reactivity profiles that can be strategically exploited. Derivatization of the primary amino group is a critical step in modifying the scaffold's properties, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents.

This guide provides an in-depth analysis of the factors governing the reactivity of the amino group and presents detailed, field-proven protocols for its derivatization through acylation, sulfonylation, and reductive amination.

Scientific Foundation: Understanding the Reactivity Profile

The nucleophilicity of the amino group in this compound is a result of a complex interplay of electronic effects.

  • Activating/Directing Effects : The amino group is a powerful activating group that donates electron density to the aromatic ring through resonance (+R effect), particularly at the ortho and para positions.[1]

  • Deactivating Effects : Conversely, the fluorine and chlorine atoms are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. The carboxylic acid group is also strongly deactivating (-I and -R effects).[2][3][4]

The net result is a moderated nucleophilicity of the amino group. While it remains a reactive site for electrophiles, the strong electron-withdrawing environment necessitates carefully optimized reaction conditions to achieve high yields and avoid side reactions. The ortho-position of the carboxylic acid can also present steric hindrance and the potential for intramolecular hydrogen bonding, which may influence reactivity.[2]

Experimental Workflow: A Generalized Approach

The derivatization and subsequent analysis of this compound follow a structured workflow. This process ensures the reaction proceeds to completion and the desired product is obtained with high purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep Starting Material (this compound) reaction Derivatization Reaction (Acylation, Sulfonylation, etc.) prep->reaction Add Reagents reagents Select Reagents (e.g., Acyl Chloride, Base) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quench, Extract) monitoring->workup Proceed if complete purify Purification (Recrystallization or Chromatography) workup->purify analysis Characterization (NMR, MS, HPLC) purify->analysis final Pure Derivatized Product analysis->final

Caption: Generalized workflow for derivatization.

Protocol I: N-Acylation to Form Amide Derivatives

Application Note

N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The reaction involves treating the amino group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. The resulting amide bond is exceptionally stable and is a cornerstone moiety in a vast number of pharmaceutical compounds.[5] Pyridine is often used as both the base and the solvent, but other non-nucleophilic bases like triethylamine (TEA) in an inert solvent like dichloromethane (DCM) are also effective.[6]

G cluster_reactants cluster_products r1 This compound p1 N-Acyl Derivative r1->p1 + r2 Acyl Chloride (R-COCl) r2->p1 r3 Base (e.g., Pyridine) r3->p1 Catalyst/ Solvent r1_img r1_img r2_img p1_img

Caption: General scheme for N-Acylation reaction.

Experimental Protocol: Synthesis of 2-(Acetamido)-5-chloro-3-fluorobenzoic acid

This protocol details the acylation using acetyl chloride as a representative acylating agent.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound189.575.271.01.0 g
Anhydrous Pyridine79.10--15 mL
Acetyl Chloride78.506.331.20.45 mL (0.50 g)
Deionized Water18.02--~100 mL
1 M Hydrochloric Acid (HCl)36.46--As needed

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 g, 5.27 mmol) in anhydrous pyridine (15 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature reaches 0-5 °C.

    • Rationale: Cooling the reaction is crucial to control the exothermic reaction between the acyl chloride and pyridine, preventing potential side reactions and degradation.

  • Reagent Addition: Add acetyl chloride (0.45 mL, 6.33 mmol) dropwise to the cold suspension over 5-10 minutes using a syringe. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid). The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete, carefully pour the mixture into approximately 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Precipitation & Isolation: Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 1 M HCl. This ensures the carboxylic acid is protonated and maximally insoluble.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove pyridine hydrochloride and any remaining acid.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol II: N-Sulfonylation to Form Sulfonamide Derivatives

Application Note

N-Sulfonylation is analogous to acylation but forms a sulfonamide linkage, a key functional group in sulfa drugs and other bioactive molecules. The reaction typically employs a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) and a base. The resulting sulfonamide is stable and significantly alters the electronic and steric properties of the parent molecule. The hydrogen on the sulfonamide nitrogen is acidic and can participate in hydrogen bonding, a critical interaction for receptor binding.

G cluster_reactants cluster_products r1 This compound p1 N-Sulfonyl Derivative r1->p1 + r2 Sulfonyl Chloride (R-SO2Cl) r2->p1 r3 Base (e.g., TEA) r3->p1 Catalyst/ Solvent r1_img r1_img r2_img p1_img

Caption: General scheme for N-Sulfonylation reaction.

Experimental Protocol: Synthesis of 5-Chloro-3-fluoro-2-(phenylsulfonamido)benzoic acid
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound189.575.271.01.0 g
Anhydrous Dichloromethane (DCM)84.93--20 mL
Triethylamine (TEA)101.1911.62.21.6 mL
Benzenesulfonyl chloride176.625.801.11.02 g
1 M Hydrochloric Acid (HCl)36.46--~40 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 g, 5.27 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (1.6 mL, 11.6 mmol). Stir until a clear solution or fine suspension is formed.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.02 g, 5.80 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

    • Scientist's Note: Adding the sulfonyl chloride as a solution helps to better control the rate of addition and dissipate heat.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for the disappearance of the starting amine by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The acid wash removes excess triethylamine and its hydrochloride salt. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Protocol III: Reductive Amination

Application Note

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines.[7] The process involves two key steps: the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding amine.[8] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the carbonyl starting material, allowing the reaction to be performed in a single pot.[7][8] This method avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[7]

Experimental Protocol: Synthesis of 2-(Benzylamino)-5-chloro-3-fluorobenzoic acid
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound189.575.271.01.0 g
Methanol (MeOH)32.04--25 mL
Benzaldehyde106.125.801.10.59 mL (0.62 g)
Acetic Acid (Glacial)60.05--0.5 mL
Sodium Cyanoborohydride (NaBH₃CN)62.847.911.50.50 g

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.27 mmol) in methanol (25 mL).

  • Imine Formation: Add benzaldehyde (0.59 mL, 5.80 mmol) followed by glacial acetic acid (0.5 mL). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Rationale: The acidic catalyst (acetic acid) is essential for protonating the carbonyl oxygen, activating it for nucleophilic attack by the amine, and for facilitating the dehydration step to form the imine.

  • Reducing Agent Addition: In a single portion, add sodium cyanoborohydride (0.50 g, 7.91 mmol).

    • Safety Note: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle with care in a well-ventilated fume hood. The reaction should be kept only mildly acidic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.

  • Extraction: Adjust the pH of the remaining aqueous solution to ~8-9 with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure secondary amine.

Characterization and Validation

Successful derivatization must be confirmed through rigorous analytical techniques.

TechniquePurposeExpected Observations
TLC Reaction monitoring and purity assessment.The derivatized product will typically have a different Rf value (usually higher/less polar) than the starting amine. A single spot indicates high purity.
¹H NMR Structural confirmation.Disappearance of the -NH₂ protons signal. Appearance of new signals corresponding to the added group (e.g., a singlet around 2.1 ppm for an acetyl group, aromatic protons for a benzyl group). A downfield shift of aromatic protons adjacent to the nitrogen is also expected.
MS Molecular weight confirmation.The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the derivatized product.
HPLC Purity assessment and quantification.A single, sharp peak in the chromatogram indicates a pure compound. Retention time will differ from the starting material. Can be used for quantitative analysis with a proper standard.[9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., acylating agent hydrolyzed).2. Insufficient base.3. Low reaction temperature or time.1. Use fresh, anhydrous reagents and solvents.2. Ensure the correct stoichiometry of the base.3. Allow the reaction to stir longer or gently warm if the reagents are stable to heat.
Multiple Products on TLC 1. Over-acylation (di-acylation is unlikely but possible).2. Side reactions due to excess reagent or high temperature.3. Degradation of starting material or product.1. Use a controlled amount of the derivatizing agent (1.05-1.2 eq).2. Maintain proper temperature control, especially during the addition of reactive reagents.3. Use milder conditions.
Difficulty in Isolation 1. Product is soluble in the aqueous phase.2. Emulsion formation during extraction.1. Ensure the pH is adjusted correctly to minimize solubility (acidic for carboxylic acids).2. Add brine to the separatory funnel to break up emulsions. Filter through celite if necessary.
Product is an Oil/Gummy 1. Impurities present.2. Product has a low melting point.1. Purify via column chromatography.2. Try triturating with a non-polar solvent like hexanes or ether to induce crystallization.

References

Application Notes and Protocols: Reactions of the Carboxylic Acid Group of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature, possessing amino, chloro, and fluoro substituents on the aromatic ring, along with a reactive carboxylic acid group, makes it a versatile building block for the synthesis of a diverse range of complex molecules, including pharmaceuticals and agrochemicals. The strategic positioning of the electron-withdrawing fluorine and chlorine atoms, and the electron-donating amino group, imparts unique reactivity to the carboxylic acid moiety.

This guide provides a detailed exploration of the key reactions involving the carboxylic acid group of this compound. It is designed to offer both theoretical understanding and practical, field-proven protocols for researchers engaged in the synthesis and modification of this important scaffold. We will delve into four primary transformations: esterification, amide bond formation, reduction to the corresponding alcohol, and conversion to the acyl chloride.

I. Esterification: Protecting and Modifying the Carboxylic Acid

Esterification of the carboxylic acid group is a common strategy for protection during subsequent reactions or for modulating the pharmacokinetic properties of a final compound. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a widely employed method.

A. Scientific Principles

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][4][5][6][7] The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester. The equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[7] For sterically hindered or electronically deactivated benzoic acids, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4][5]

B. Experimental Protocol: Methyl Ester Synthesis

This protocol details the synthesis of methyl 2-amino-5-chloro-3-fluorobenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

C. Data Summary
Reaction TypeReagentsTypical YieldKey Considerations
Fischer EsterificationAlcohol, H₂SO₄ (cat.)70-90%Equilibrium-driven; use of excess alcohol or water removal is beneficial.[3][4][5][7]

II. Amide Bond Formation: Building Blocks for Bioactive Molecules

The formation of an amide bond from the carboxylic acid group is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A. Scientific Principles

Direct reaction of a carboxylic acid with an amine is generally unfavorable under mild conditions. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive species, such as an active ester or an acyl phosphonium salt.[8][9][10][11][12] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and phosphonium salts like Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[9][11][12] The choice of coupling reagent and additives can be critical to prevent side reactions, such as racemization when coupling chiral amines.[11]

B. Experimental Protocol: Amide Synthesis with a Primary Amine

This protocol outlines the synthesis of N-benzyl-2-amino-5-chloro-3-fluorobenzamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve benzylamine (1 equivalent) and DIPEA (1.2 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. Workflow Diagram

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Active_Ester Active Ester Intermediate Acid->Active_Ester Activation EDC_HOBt EDC, HOBt in DMF Product N-Substituted Amide Active_Ester->Product Amine Primary Amine (e.g., Benzylamine) Amine->Product Nucleophilic Attack DIPEA DIPEA (Base)

Caption: Workflow for amide bond formation.

III. Reduction to Primary Alcohol: Accessing a New Functional Group

The reduction of the carboxylic acid group to a primary alcohol opens up new avenues for synthetic transformations, providing a versatile intermediate for further functionalization.

A. Scientific Principles

Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose.[13][14] However, its high reactivity can lead to the reduction of other functional groups. A more chemoselective alternative is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[15][16][17][18][19] Borane reagents selectively reduce carboxylic acids in the presence of many other functional groups, such as esters and ketones.[15][16][19] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed to yield the primary alcohol.

B. Experimental Protocol: Borane Reduction

This protocol describes the reduction of this compound to (2-amino-5-chloro-3-fluorophenyl)methanol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add the borane-THF solution (approximately 3 equivalents of BH₃) dropwise via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol to destroy any excess borane.

  • Hydrolysis: Add 1 M HCl to hydrolyze the borate ester intermediate.

  • Workup: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography.

C. Data Summary
Reaction TypeReagentsTypical YieldKey Considerations
Borane ReductionBH₃·THF80-95%Chemoselective for carboxylic acids.[15][16][19] Reaction is typically exothermic and requires careful addition of the reagent.
LiAlH₄ ReductionLiAlH₄75-90%Highly reactive and will reduce many other functional groups. Requires anhydrous conditions and careful quenching.[13][14]

IV. Conversion to Acyl Chloride: Activating for Further Reactions

The conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

A. Scientific Principles

Thionyl chloride (SOCl₂) is a common reagent for the conversion of carboxylic acids to acyl chlorides.[20][21][22][23] The reaction proceeds with the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The amino group in this compound can react with thionyl chloride, so it is often necessary to first protect the amino group or to use conditions that favor the reaction at the carboxylic acid.[20][24] One common strategy is to first form the hydrochloride salt of the amino group, which deactivates it towards thionyl chloride.[20]

B. Experimental Protocol: Acyl Chloride Synthesis

This protocol describes the preparation of 2-amino-5-chloro-3-fluorobenzoyl chloride hydrochloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Hydrochloride Salt Formation: Suspend this compound (1 equivalent) in an anhydrous solvent such as toluene. Bubble anhydrous hydrogen chloride gas through the suspension or add a solution of HCl in a compatible solvent until the formation of the hydrochloride salt is complete.

  • Thionyl Chloride Addition: To the slurry of the hydrochloride salt, add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The acyl chloride hydrochloride salt may precipitate from the solution. The product can be isolated by filtration under an inert atmosphere.

  • Removal of Excess Reagent: The excess thionyl chloride and solvent can be removed under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification due to its reactivity.

D. Reaction Pathway Diagram

Acyl_Chloride_Formation cluster_protection Protection cluster_chlorination Chlorination Starting_Acid This compound HCl_Salt Hydrochloride Salt Starting_Acid->HCl_Salt HCl Anhydrous HCl Acyl_Chloride 2-Amino-5-chloro-3-fluorobenzoyl Chloride Hydrochloride HCl_Salt->Acyl_Chloride SOCl2 Thionyl Chloride (SOCl₂)

Caption: Pathway for acyl chloride formation.

V. Conclusion

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. The choice of reaction and conditions will depend on the desired final product and the presence of other functional groups in the molecule. Careful consideration of the electronic effects of the aromatic substituents is crucial for optimizing reaction outcomes.

VI. References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65.

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2020). ACS Publications. Retrieved from --INVALID-LINK--

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • US3681450A - Preparation of p-aminobenzoyl chloride salts. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • US3699085A - Preparation of p-benzamide polymers and intermediates thereof. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Lane, C. F., Myatt, H. L., Daniels, J., & Hopps, H. B. (1974). Organic synthesis using borane-methyl sulfide. II. Reduction of aromatic carboxylic acids in the presence of trimethyl borate. The Journal of Organic Chemistry, 39(21), 3052-3054.

  • Improved Fischer Esterification of Substituted Benzoic Acid. (2018). Journal of Physical Science. Retrieved from --INVALID-LINK--

  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (n.d.). Bachem. Retrieved from --INVALID-LINK--

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent development of peptide coupling reagents in organic synthesis. (2002). ResearchGate. Retrieved from --INVALID-LINK--

  • esterification of benzoic acid to methyl benzoate. (n.d.). University of California, Los Angeles. Retrieved from --INVALID-LINK--

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthetic uses of thionyl chloride. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (2005). Synlett.

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2007). CORE. Retrieved from --INVALID-LINK--

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2020). MDPI. Retrieved from --INVALID-LINK--

  • Reduction of carboxylic acids to alcohols. (n.d.). Química Orgánica. Retrieved from --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • 2-amino-3-chloro-5-fluorobenzoic acid. (n.d.). Biosynth. Retrieved from --INVALID-LINK--

  • Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • What are a good methods for reaction of amino acids with thionyl chloride? (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • Carboxylic Acid Derivatives and their Reactions. (n.d.). ChemTalk. Retrieved from --INVALID-LINK--

  • Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.). Thieme. Retrieved from --INVALID-LINK--

  • Reduction of carboxylic acids. (n.d.). Khan Academy. Retrieved from --INVALID-LINK--

  • 2-Amino-5-fluorobenzoic acid. (2010). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. Retrieved from --INVALID-LINK--

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from --INVALID-LINK--

  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Matrix Scientific. Retrieved from --INVALID-LINK--

  • 2-Amino-3-chloro-5-fluorobenzoic acid. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

Topic: Analytical Methods for the Quantification of 2-Amino-5-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2-Amino-5-chloro-3-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring technical accuracy and field-proven insights. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as a supplementary, high-specificity technique. All methodologies are presented with an emphasis on validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a substituted anthranilic acid derivative. Its multifunctional structure makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise quantification of this intermediate is critical for several reasons:

  • Process Control: Monitoring its concentration during synthesis ensures reaction completeness and optimizes yield.

  • Quality Assurance: Confirming the purity and strength of the intermediate before it proceeds to the next synthetic step is fundamental to the quality of the final drug product.

  • Stability Studies: Assessing its degradation over time under various storage conditions is essential for establishing shelf-life and handling protocols.

This document serves as a practical guide for developing and validating robust analytical methods fit for these intended purposes.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for the analysis of moderately polar, non-volatile organic compounds like this compound. The method's strength lies in its precision, accuracy, and adaptability for both assay and impurity profiling.

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The molecule contains both a weakly basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Controlling the pH of the mobile phase is therefore critical to ensure a consistent, reproducible retention time by managing the analyte's ionization state. A slightly acidic mobile phase (pH ~3-4) will protonate the amino group and suppress the ionization of the carboxylic acid, leading to optimal retention and peak shape on a C18 column.

Experimental Workflow for HPLC Analysis

The overall workflow from sample receipt to final data reporting is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration through 0.45 µm Filter B->C D System Suitability Test (SST) C->D Inject Standard E Sample Injection & Chromatographic Run D->E SST Passed F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: High-level workflow for the HPLC quantification of this compound.

Detailed HPLC Protocol

This protocol provides a starting point for method development and must be fully validated for its intended use.

2.3.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (ACS grade), Reagent grade water (18.2 MΩ·cm).

  • Reference Standard: this compound (purity ≥98%).

2.3.2 Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to control analyte ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 70% A / 30% B (Isocratic)A simple isocratic method is often sufficient for assay. Gradient elution may be needed for impurity profiling.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak distortion.
Detection UV at 254 nmA common wavelength for aromatic compounds; a full UV scan (200-400 nm) should be run to determine the absorbance maximum.
Run Time 10 minutesSufficient to allow elution of the main peak and any late-eluting impurities.

2.3.3 Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask, dissolve and dilute to volume. Further dilute 5.0 mL of this solution to 50 mL with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

2.3.4 System Suitability Test (SST) Before sample analysis, the chromatographic system's performance must be verified. This is a core principle of a self-validating system.[2]

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 – 1.5

    • Theoretical Plates (N): ≥ 2000

Alternative Method: GC-MS with Derivatization

For applications requiring higher specificity or for identification of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. However, due to the low volatility and thermal instability of the amino and carboxylic acid functional groups, a derivatization step is mandatory.

Principle of Derivatization and Analysis

Derivatization converts the polar -NH₂ and -COOH groups into less polar, more volatile, and more thermally stable analogues. A common approach is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (TMS) groups. The resulting TMS-derivatives are amenable to GC separation and provide characteristic mass spectra for confident identification and quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Solvent (e.g., Pyridine) A->B C Add Derivatization Agent (e.g., BSTFA) B->C D Heat Reaction Mixture (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample D->E F GC Separation E->F G MS Detection (Scan or SIM) F->G H Extract Ion Chromatograms G->H J Confirm Identity via Mass Spectrum G->J Library Match I Integrate & Quantify H->I

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Detailed GC-MS Protocol

3.3.1 Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Reagents: BSTFA with 1% TMCS, Pyridine (anhydrous), this compound reference standard.

3.3.2 Derivatization and Analysis Conditions

  • Preparation: Accurately weigh ~1 mg of sample or standard into a 2 mL autosampler vial. Add 200 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temp: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Method Validation Protocol (ICH Q2(R2))

The objective of analytical method validation is to provide documented evidence that the method is fit for its intended purpose.[4][5][6] The following parameters must be evaluated as per ICH Q2(R2) guidelines.[1][3][7]

Validation Parameters and Procedures
ParameterPurposeExperimental Protocol
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[2][8]Analyze blank diluent, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity and resolution from degradants.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[2]Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration. Perform linear regression analysis and evaluate the correlation coefficient (r²).
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[4]The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.[2]Perform recovery studies by spiking a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
LOD & LOQ The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.LOD: Determine based on a signal-to-noise ratio of 3:1. LOQ: Determine based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets acceptance criteria for accuracy and precision.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). Evaluate the impact on SST parameters and sample results.
Typical Acceptance Criteria
ParameterAcceptance Criterion
Specificity Peak is spectrally pure and resolved from adjacent peaks (Resolution > 2.0).
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% – 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (%RSD) ≤ 10.0%
Robustness System suitability parameters must pass under all varied conditions.

Conclusion

This document outlines robust and reliable analytical methodologies for the quantification of this compound. The primary RP-HPLC method is suitable for routine quality control, offering excellent precision and accuracy. The complementary GC-MS method provides enhanced specificity for identification and trace analysis. Both protocols are presented as foundational templates that must be subjected to rigorous, phase-appropriate validation according to ICH guidelines to ensure data integrity and support regulatory requirements. Adherence to these principles will guarantee that the analytical data generated is trustworthy and scientifically sound, underpinning the development of safe and effective pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-5-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-chloro-3-fluorobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method is suitable for purity assessment and quantitative determination in bulk drug substances and during process monitoring. The protocol has been developed based on established chromatographic principles for halogenated aromatic compounds and is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to the HPLC analysis of this compound, including a detailed protocol and a framework for method validation.

The fundamental principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The presence of amino, chloro, and fluoro substituents on the benzoic acid ring influences its retention characteristics, necessitating a carefully optimized chromatographic system for optimal separation and peak shape.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValue (Predicted/Analogous)Rationale and Impact on HPLC Method
Molecular Formula C₇H₅ClFNO₂Influences molecular weight and polarity.
Molecular Weight 189.57 g/mol Essential for preparing standard solutions of known concentration.
pKa ~2-3 (carboxyl), ~3-4 (amino)The ionization state is pH-dependent. Controlling the mobile phase pH is crucial for consistent retention and good peak shape. An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column.
UV Absorbance Maxima expected near 230 nm and 280 nmBased on the UV spectra of similar aminobenzoic acids, detection at or near these wavelengths should provide good sensitivity.[2] A common wavelength of 254 nm is also likely to provide adequate response.
Solubility Soluble in organic solvents like methanol and acetonitrile.This property guides the choice of solvent for sample and standard preparation.

Recommended HPLC Method

This method is a starting point and may require minor adjustments based on the specific HPLC system and column used.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Chromatographic Conditions
ParameterRecommended SettingJustification
Mobile Phase Acetonitrile:Water (pH 3.0, adjusted with orthophosphoric acid) in a 60:40 v/v ratio.An acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and symmetrical peak shape on the C18 column. The acetonitrile/water ratio provides a suitable polarity for eluting the analyte with a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmThis wavelength is chosen based on the expected UV absorbance maximum for substituted aminobenzoic acids, offering good sensitivity.[2]
Injection Volume 10 µLThis volume can be adjusted based on the sample concentration and the sensitivity of the detector.
Run Time Approximately 10 minutesSufficient to allow for the elution of the main peak and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the aqueous component by adding a sufficient amount of orthophosphoric acid to HPLC grade water to achieve a pH of 3.0. Mix the aqueous component with acetonitrile in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of working standards by dilution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, a validation study should be conducted in accordance with ICH guidelines.[3]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Protocol: Inject a blank (mobile phase), a placebo (if applicable), a solution of the reference standard, and the sample solution. The chromatograms should be compared to ensure that there are no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Protocol: Prepare at least five concentrations of the reference standard across a range of 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3]

  • Protocol: Perform recovery studies by spiking a known amount of the reference standard into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[3]

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 1.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Protocol: Introduce small variations to the method parameters such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±2 °C)

    • Flow rate (e.g., ±0.1 mL/min)

The system suitability parameters should be checked under each varied condition.

Data Presentation

Typical Chromatogram

(A representative chromatogram would be included here, showing a well-resolved, symmetrical peak for this compound at the expected retention time.)

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (Mean Recovery) 100.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 1.0%
Precision (Intermediate RSD) 1.2%≤ 2.0%

Experimental Workflow and Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution with Mobile Phase B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Chromatogram Integration G->H I Quantification using Calibration Curve H->I J Reporting Results I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The provided validation framework, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of pharmaceuticals containing this important chemical intermediate.

References

The Strategic Role of 2-Amino-5-chloro-3-fluorobenzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Importance of Strategic Starting Materials

The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Their rigid bicyclic framework serves as an excellent mimic of the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region. The development of potent and selective kinase inhibitors hinges on the strategic selection of starting materials that introduce key functionalities to modulate pharmacological properties. 2-Amino-5-chloro-3-fluorobenzoic acid has emerged as a valuable building block in this context, offering a unique combination of reactive handles and strategically placed halogen atoms that contribute to enhanced binding affinity, metabolic stability, and overall drug-like properties of the resulting inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for the construction of key intermediates and final compounds, and discuss the impact of its structural features on the biological activity of the resulting inhibitors.

The Rationale for Employing this compound

The strategic placement of chloro and fluoro substituents on the anthranilic acid backbone of this compound provides several advantages in the design of kinase inhibitors:

  • Modulation of Physicochemical Properties: The presence of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidation.[2] Both chlorine and fluorine are electron-withdrawing groups that can influence the pKa of the molecule, which in turn affects its solubility, permeability, and oral bioavailability.

  • Enhanced Binding Affinity: Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction with protein residues that can contribute to increased binding affinity and selectivity. The specific positioning of the halogens on the quinazoline ring, derived from this starting material, can be tailored to interact with specific pockets within the kinase active site.

  • Structural Rigidity and Conformational Control: The substituents on the benzene ring can influence the overall conformation of the final inhibitor, pre-organizing it for optimal binding to the target kinase.

Synthetic Pathways to Kinase Inhibitors

The primary application of this compound in kinase inhibitor synthesis is as a precursor to the formation of a substituted quinazolinone or quinazoline core. A common and efficient method involves a cyclization reaction with a one-carbon source, such as formamide or formamidine acetate.

Diagram 1: General Synthetic Scheme

G A This compound B 6-Chloro-7-fluoroquinazolin-4(3H)-one A->B Formamide, heat C 4,6-Dichloro-7-fluoroquinazoline B->C SOCl₂, DMF (cat.) D Novel Kinase Inhibitor C->D Amine (R-NH₂), base

Caption: General synthetic route to kinase inhibitors.

This initial quinazolinone intermediate can then be further functionalized, typically by chlorination of the 4-position, to provide a reactive handle for the introduction of various amine-containing side chains, which are crucial for targeting the solvent-exposed region of the kinase active site and achieving selectivity.

Detailed Protocols

Protocol 1: Synthesis of 6-Chloro-7-fluoroquinazolin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to form the key quinazolinone intermediate. This method is adapted from established procedures for similar anthranilic acids.[2]

Materials:

  • This compound

  • Formamide

  • Ethylene glycol monomethyl ether (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents). Alternatively, the reaction can be performed in a high-boiling solvent like ethylene glycol monomethyl ether with a slight excess of formamide.

  • Heat the reaction mixture to reflux (typically 160-180 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to obtain 6-Chloro-7-fluoroquinazolin-4(3H)-one as a solid.

Expected Yield: 80-90%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4,6-Dichloro-7-fluoroquinazoline

This protocol details the chlorination of the 4-position of the quinazolinone, a crucial step for subsequent functionalization.

Materials:

  • 6-Chloro-7-fluoroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle

  • Stir bar

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • In a round-bottom flask, suspend 6-Chloro-7-fluoroquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (e.g., 10-15 equivalents).

  • Add a catalytic amount of DMF (a few drops) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) with stirring.

  • The reaction mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, carefully remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate the residue with toluene twice to ensure complete removal of residual thionyl chloride.

  • The resulting solid is 4,6-Dichloro-7-fluoroquinazoline, which can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Expected Yield: >90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Novel Kinase Inhibitor (General Procedure)

This protocol provides a general method for the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, leading to the final kinase inhibitor.

Materials:

  • 4,6-Dichloro-7-fluoroquinazoline

  • Desired amine (R-NH₂) (e.g., a substituted aniline)

  • A suitable solvent (e.g., isopropanol, ethanol, or DMF)

  • A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 4,6-Dichloro-7-fluoroquinazoline (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent.

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the amine (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms upon cooling, collect it by vacuum filtration and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the final kinase inhibitor.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Application in the Synthesis of a PAK4 Inhibitor Analog

The utility of this synthetic platform can be illustrated by considering the synthesis of an analog of a known p21-activated kinase 4 (PAK4) inhibitor. Research has shown that 6-chloro-4-aminoquinazoline derivatives are potent and selective PAK4 inhibitors.[3] By using this compound as the starting material, a 6-chloro-7-fluoro-4-aminoquinazoline scaffold can be readily accessed. The additional fluorine at the 7-position can potentially enhance the pharmacological properties of the inhibitor.

Diagram 2: Targeted Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PAK4 PAK4 Receptor Tyrosine Kinase->PAK4 Downstream Effectors Downstream Effectors PAK4->Downstream Effectors Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Downstream Effectors->Cell Proliferation, Migration, Survival Novel Kinase Inhibitor Novel Kinase Inhibitor Novel Kinase Inhibitor->PAK4 Inhibition

Caption: Inhibition of the PAK4 signaling pathway.

Data Summary

The following table provides representative data for the physicochemical properties of the key starting material and intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₅ClFNO₂189.57Off-white solid
6-Chloro-7-fluoroquinazolin-4(3H)-oneC₈H₄ClFN₂O214.58White to off-white solid
4,6-Dichloro-7-fluoroquinazolineC₈H₃Cl₂FN₂233.03Pale yellow solid

Conclusion

This compound is a strategically designed and highly versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of quinazoline and quinazolinone-based inhibitors. The detailed protocols provided in this application note offer a practical guide for the efficient synthesis of key intermediates and final compounds, enabling the exploration of new chemical space in the quest for more effective and selective targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-5-chloro-3-fluorobenzoic acid (CAS No. 1022961-12-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this crucial synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to enhance the efficiency and success of your chemical purification workflows.

Critical Safety Precautions: Handle with Care

Before initiating any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and its structural analogs are hazardous materials.

  • Hazards: This class of compounds is often classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1][3][4].

  • Handling: Use this chemical in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors[4][5]. Ensure emergency eye wash fountains and safety showers are readily accessible[1].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents[1][3].

The Core Principle: Purification via Recrystallization

Recrystallization is the most common and effective method for purifying crude this compound. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the crude compound completely at its boiling point but will have very low solubility for the compound at low temperatures (0-4°C). Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process.

Q1: My crude material won't fully dissolve in the hot solvent, even after adding a significant amount. What's happening?

A1: This issue typically points to one of two causes:

  • Insoluble Impurities: The undissolved material may be a synthesis byproduct or inorganic salt that is insoluble in your chosen solvent. In this case, you should proceed to a hot filtration step to remove these particulates before crystallization.

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. While ethanol, methanol, and mixtures with water are common starting points for similar molecules, the specific substitution pattern on your compound dictates its polarity and solubility[6][7][8]. You may need to screen other solvents. Refer to the data table in Section 5 for solvent suggestions.

Q2: My final product is discolored (e.g., yellow, tan, or brown). How can I obtain a pure white or off-white solid?

A2: Discoloration is usually due to highly conjugated, colored organic impurities that co-crystallize with your product.

  • Solution: The most effective method to remove these is by using activated carbon (charcoal). After dissolving your crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated carbon (typically 1-2% of the solute's weight)[6]. The porous structure of the carbon provides a large surface area to adsorb the colored impurities. Reheat the mixture to boiling for 5-10 minutes, and then perform a hot filtration to remove the carbon before cooling the filtrate to crystallize your product[6].

Q3: My purification yield is very low. What steps can I take to improve it?

A3: Low yield is a frequent problem that can be optimized through several techniques:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding a large excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield[6].

  • Slow Cooling: Allow the hot, clear filtrate to cool slowly to room temperature first, then transfer it to an ice-water bath. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals. Slow cooling promotes the growth of larger, higher-purity crystals.

  • Sufficient Cooling Time: Ensure the flask is left in the ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation[6].

  • Recover a Second Crop: The mother liquor (the filtrate after you collect your crystals) still contains some dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (e.g., boiling off some of the solvent) and repeating the cooling process. Note that the second crop may be less pure than the first.

Q4: During hot filtration, my product starts crystallizing in the funnel, clogging it. How do I prevent this?

A4: This phenomenon, known as premature crystallization, occurs when the saturated solution cools upon contact with the colder funnel and filter paper.

  • Solution: To prevent this, preheat your entire filtration apparatus (funnel, filter paper, and receiving flask) before filtering[6]. This can be done by placing them in an oven, or by passing hot solvent through the funnel immediately before filtering your solution. Using a stemless or short-stemmed funnel can also help minimize the surface area for cooling.

Detailed Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol provides a reliable starting point for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, filter flask, watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add 1-2% w/w activated carbon, and gently swirl. Reheat the mixture to boiling for 5-10 minutes[6].

  • Hot Filtration: Pre-heat a second flask and a gravity filtration setup (funnel with fluted filter paper). Quickly filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a small amount of ice-cold ethanol or an ethanol/water mixture) to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by determining its melting point and comparing it with the literature value, and by using analytical techniques like NMR or HPLC.

Data Summary & Visualization

Table 1: Recommended Recrystallization Solvents
Solvent SystemSuitability & RationaleKey Considerations
Ethanol / Water Ethanol is a good solvent for many substituted benzoic acids when hot, and its miscibility with water allows for fine-tuning the polarity to induce crystallization upon cooling[7].Start with ethanol to dissolve, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-add a drop of hot ethanol to clarify before cooling.
Methanol Methanol is another polar protic solvent that can be effective. A patent for a similar compound specifies recrystallization with methanol[8].Methanol is more volatile and toxic than ethanol; ensure proper ventilation.
Acetone / Water Similar principle to ethanol/water. Acetone is a stronger solvent, which can be useful for less soluble compounds[9].Acetone has a low boiling point, so care must be taken to avoid boiling it away too quickly.
Xylene A patent suggests xylene as a recrystallization solvent for a related fluorinated aminobenzoic acid, indicating its potential utility[10].Xylene is a non-polar solvent. This would be effective if the impurities are significantly more polar than the target compound. Requires higher temperatures.

Diagram 1: General Recrystallization Workflow

G cluster_main Recrystallization Protocol cluster_optional Optional Step A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Remove Insoluble Impurities) A->B H Add Activated Carbon (Remove Colored Impurities) A->H C 3. Slow Cooling (Induce Crystallization) B->C D 4. Vacuum Filtration (Isolate Crystals) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Pure Product F->G H->B

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree

G problem Problem Encountered low_yield Low Yield problem->low_yield colored_product Colored Product problem->colored_product filter_clog Funnel Clogs During Hot Filtration problem->filter_clog cause_yield Cause: - Too much solvent - Insufficient cooling low_yield->cause_yield Why? cause_color Cause: - Adsorbed colored  impurities colored_product->cause_color Why? cause_clog Cause: - Premature  crystallization filter_clog->cause_clog Why? sol_yield Solution: - Use minimum solvent - Cool slowly, then ice bath - Recover 2nd crop cause_yield->sol_yield How to fix? sol_color Solution: - Use activated carbon - Perform hot filtration cause_color->sol_color How to fix? sol_clog Solution: - Pre-heat funnel & flask - Use stemless funnel cause_clog->sol_clog How to fix?

Caption: A decision tree for troubleshooting common purification issues.

References

overcoming solubility issues with 2-Amino-5-chloro-3-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-5-chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a multifaceted molecule, possessing both an acidic carboxylic acid group and a basic amino group, along with halogen substituents. This complex structure dictates its solubility, which is generally moderate in polar organic solvents and low in non-polar organic solvents. Its ability to act as both a hydrogen bond donor and acceptor contributes to its solubility in protic solvents.

Q2: I'm observing very low solubility in my chosen organic solvent. What are the likely reasons?

Low solubility can stem from several factors:

  • Solvent Polarity Mismatch: A significant difference between the polarity of the compound and the solvent is a primary cause of poor solubility.[1]

  • Strong Crystal Lattice Energy: The molecule's planar aromatic structure and potential for intermolecular hydrogen bonding can lead to a stable crystal lattice that is difficult for solvents to disrupt.

  • Temperature: For many solids, solubility is directly proportional to temperature.[1] Conducting experiments at room temperature may not be sufficient for dissolution.

  • pH of the Microenvironment: Trace amounts of acidic or basic impurities in the solvent can influence the ionization state of the amino and carboxylic acid groups, thereby affecting solubility.[1]

Q3: Can I assume the solubility will be similar to other substituted benzoic acids?

While trends can be observed, direct extrapolation of solubility data between substituted benzoic acids should be done with caution. The interplay of electronic effects from chloro, fluoro, and amino substituents, along with their positions on the benzene ring, creates a unique solubility profile for this compound. For instance, a study on 2-Amino-5-chloro-3-methylbenzoic acid provides some insight into its behavior in various solvents, but the electronic and steric differences due to the fluorine atom will alter the solubility.[2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common solubility challenges encountered during your experiments.

Problem 1: The compound is not dissolving in my chosen solvent.
  • Initial Assessment:

    • Verify Compound Purity: Impurities can significantly impact solubility.

    • Confirm Solvent Quality: Use high-purity, dry solvents, as water content can alter solubility characteristics.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.[1] Be mindful of the compound's stability at elevated temperatures.

    • Employ Sonication: Use an ultrasonic bath to provide energy to break down solid aggregates and enhance dissolution.

    • Attempt a Co-Solvent System: Introduce a small amount of a miscible co-solvent with a different polarity to improve the overall solvating power of the medium.[3][4] For example, if your primary solvent is moderately polar like ethyl acetate, adding a small percentage of a more polar solvent like methanol or a less polar one like toluene could be effective.

Problem 2: The compound precipitates out of solution during the reaction or workup.
  • Initial Assessment:

    • Analyze the Reaction Mixture: Changes in the composition of the reaction mixture, such as the formation of products and byproducts, can alter the solvent's polarity, leading to precipitation.[1]

    • Monitor Temperature: Unintended cooling of the reaction vessel can cause the compound to crash out of solution.[1]

    • Consider pH Shifts: If your reaction involves acidic or basic reagents or byproducts, the pH of the solution may be changing, affecting the ionization state and solubility of your compound.[1]

  • Troubleshooting Workflow:

G start Precipitation Observed check_temp Is the temperature constant? start->check_temp check_pH Is the pH of the mixture changing? check_temp->check_pH Yes adjust_temp Adjust and maintain temperature check_temp->adjust_temp No check_polarity Has the solvent polarity changed? check_pH->check_polarity No buffer_pH Add a suitable buffer check_pH->buffer_pH Yes adjust_solvent Add a co-solvent to adjust polarity check_polarity->adjust_solvent Yes no_change No change, consider alternative solvent system check_polarity->no_change No redissolve Precipitate redissolves adjust_temp->redissolve buffer_pH->redissolve adjust_solvent->redissolve

Caption: Troubleshooting workflow for unexpected precipitation.

Estimated Solubility of this compound

The following table provides estimated solubility categories for this compound in a range of common organic solvents at ambient temperature. These estimations are based on the known solubility of structurally similar compounds and general principles of solubility. For precise quantitative data, experimental determination is recommended.

SolventPolarity IndexEstimated SolubilityRationale
Hexane 0.1Insoluble Highly non-polar solvent, poor match for the polar functional groups of the analyte.
Toluene 2.4Slightly Soluble Aromatic nature may provide some interaction, but overall polarity is low.
Ethyl Acetate 4.4Moderately Soluble Good balance of polarity to interact with both the aromatic ring and the polar groups.
Acetone 5.1Soluble Aprotic polar solvent, effective at solvating the molecule.
Isopropanol 3.9Soluble Protic solvent capable of hydrogen bonding with the amino and carboxylic acid groups.
Ethanol 4.3Soluble Similar to isopropanol, a good protic solvent for this compound.
Methanol 5.1Very Soluble Highly polar protic solvent, expected to be a very effective solvent.
Dimethylformamide (DMF) 6.4Very Soluble Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO) 7.2Very Soluble Highly polar aprotic solvent, one of the strongest common organic solvents.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a standard gravimetric method for determining the solubility of this compound in a specific solvent.

  • Objective: To quantitatively determine the solubility of this compound.

  • Materials:

    • This compound

    • Solvent of choice (e.g., ethanol)

    • Scintillation vials with caps

    • Magnetic stirrer and stir bars

    • Thermostatically controlled water bath or heating block

    • Syringe filters (0.45 µm)

    • Analytical balance

    • Oven

  • Procedure:

    • Add an excess amount of this compound to a pre-weighed scintillation vial.

    • Record the total mass of the vial and compound.

    • Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Place the vial in the thermostatically controlled bath at the desired temperature and stir vigorously for 24 hours to ensure equilibrium is reached.

    • After 24 hours, stop stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

    • Record the mass of the vial and the filtered solution.

    • Evaporate the solvent from the filtered solution in an oven at a temperature below the compound's boiling/decomposition point until a constant weight is achieved.

    • Record the final mass of the vial and the dried solute.

    • Calculate the solubility in mg/mL.

Protocol 2: Solubility Enhancement via Co-Solvency
  • Objective: To systematically evaluate the effect of a co-solvent on the solubility of this compound.[3][4]

  • Materials:

    • Primary solvent (e.g., Toluene)

    • Co-solvent (e.g., Methanol)

    • Equipment from Protocol 1

  • Procedure:

    • Prepare a series of co-solvent mixtures with varying compositions (e.g., 95:5, 90:10, 80:20 v/v of primary solvent to co-solvent).

    • For each co-solvent mixture, determine the solubility of this compound following the steps outlined in Protocol 1.

    • Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture for your application.

G cluster_0 Co-Solvency Workflow A Select Primary Solvent and Co-solvent B Prepare a Range of Co-solvent Mixtures A->B C Determine Solubility in Each Mixture (Protocol 1) B->C D Plot Solubility vs. Co-solvent % C->D E Identify Optimal Co-solvent Ratio D->E

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and adapted from robust, peer-reviewed procedures for structurally analogous compounds.

Introduction: A Proposed Synthetic Strategy

A validated, step-by-step synthesis for this compound is not prominently described in standard literature. However, a highly reliable and adaptable method involves a three-stage process starting from 4-chloro-2-fluoroaniline, based on the well-documented synthesis of similar anthranilic acids.[1][2] This guide is structured around this proposed pathway, addressing the specific challenges that may arise at each critical stage.

The proposed workflow is as follows:

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Oxidative Cleavage A 4-Chloro-2-fluoroaniline B N-(4-chloro-2-fluorophenyl)- 2-(hydroxyimino)acetamide A->B  Chloral Hydrate,  Hydroxylamine HCl C 5-Chloro-7-fluoroisatin B->C  Conc. H₂SO₄ D This compound C->D  H₂O₂, NaOH

Caption: Proposed 3-stage synthesis workflow.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses potential issues you may encounter. Each question represents a common experimental observation, followed by an expert analysis of the cause and a recommended course of action.

Stage 1: Synthesis of N-(4-chloro-2-fluorophenyl)-2-(hydroxyimino)acetamide

Question 1: The reaction mixture turns dark brown or black, and the yield of the white acetamide intermediate is very low. What is happening?

Answer: This is a common sign of side reactions and decomposition, often stemming from poor temperature control or reactant quality. The initial reaction to form the acetamide intermediate is exothermic.

  • Causality: When the solution of 4-chloro-2-fluoroaniline hydrochloride is added to the hot solution containing chloral hydrate and hydroxylamine, a rapid, exothermic reaction occurs. If this exotherm is not controlled, localized overheating can lead to the decomposition of reactants and the formation of polymeric, tar-like impurities.[3]

  • Solution:

    • Control the Addition: Instead of adding the aniline solution in one portion, add it dropwise or in small portions to the hot reaction mixture. This allows you to manage the heat generated.

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously throughout the addition. This dissipates heat and prevents localized "hot spots."[3]

    • Monitor Reactant Purity: Ensure your starting 4-chloro-2-fluoroaniline is of high purity. Impurities can often act as catalysts for decomposition pathways.

Question 2: The reaction stalls, and a significant amount of starting aniline remains even after extended reflux. Why?

Answer: This typically points to an issue with the formation of the reactive aniline hydrochloride salt or the overall stoichiometry.

  • Causality: The aniline must be fully converted to its hydrochloride salt to be sufficiently water-soluble and reactive under the reaction conditions.[1] Insufficient acid will leave unreacted, water-insoluble aniline, which will not participate effectively in the reaction.

  • Solution:

    • Verify Acid Molarity: Ensure the hydrochloric acid used is of the correct concentration.

    • Ensure Complete Dissolution: Before adding the aniline solution to the main reaction flask, stir it vigorously to ensure all the aniline has dissolved and formed the salt. The solution should be clear.

    • Check Stoichiometry: Double-check the molar equivalents of all reactants, particularly the hydroxylamine hydrochloride and chloral hydrate relative to the aniline.

Stage 2: Cyclization to 5-Chloro-7-fluoroisatin

Question 3: During the sulfuric acid-mediated cyclization, the solution turns into a black, intractable tar. How can I prevent this?

Answer: Tar formation during the isatin cyclization is almost always a result of excessive temperature.[3] The reaction is highly sensitive to heat.

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent and oxidant at high temperatures. Heating the reaction mixture too aggressively or for too long will cause the organic material to decompose and polymerize, resulting in tar.[1][3]

  • Solution:

    • Strict Temperature Control: The recommended temperature for this step is typically around 90°C. Use a temperature-controlled oil bath and a thermometer placed directly in the reaction mixture. Do not exceed the target temperature.[1][3]

    • Controlled Addition: Add the acetamide intermediate in portions to the pre-heated sulfuric acid. This helps to control the initial exotherm upon dissolution.

    • Minimize Reaction Time: Heat the reaction only for the time required to achieve complete conversion (typically 60 minutes).[1] Prolonged heating dramatically increases the likelihood of tar formation.[3]

Question 4: After quenching the reaction in ice water, the yield of the desired orange/red isatin is low, and I isolate a significant amount of a yellow precipitate instead. What is this yellow by-product?

Answer: The yellow precipitate is likely the 7-fluoroisatin 3-oxime.[1]

  • Causality: This by-product can form if unreacted anilide intermediate decomposes to generate hydroxylamine, which then reacts with the newly formed isatin product.[1] This is often exacerbated by suboptimal quenching and extraction procedures.

  • Solution:

    • Rapid Quenching: Pour the hot sulfuric acid mixture rapidly onto a vigorously stirred mixture of ice and water. This rapid dilution and cooling minimize the time for side reactions to occur.

    • Immediate Extraction: The presence of an extraction solvent like ethyl acetate during the quench is critical. It immediately removes the isatin product from the aqueous phase as it forms, preventing it from reacting with any residual hydroxylamine.[1]

G A Cyclization Reaction Mixture (Isatin in H₂SO₄) B Quench & Extract (Ice Water + Ethyl Acetate) A->B C Desired Isatin Product (in Organic Phase) B->C Immediate Extraction (Correct) D Side Reaction: Isatin + Hydroxylamine B->D Delayed Extraction (Incorrect) E Yellow Oxime By-product (in Aqueous Phase) D->E

Caption: Importance of immediate extraction post-cyclization.

Stage 3: Oxidative Cleavage to this compound

Question 5: The final product yield is low after acidification, and the isolated solid is discolored (brown or beige instead of a purer color). What went wrong?

Answer: This issue often relates to incomplete oxidation, temperature control during the peroxide addition, or improper pH adjustment during work-up.

  • Causality: The oxidative cleavage of the isatin ring by hydrogen peroxide is exothermic. If the temperature rises too high (e.g., above 40-50°C), the hydrogen peroxide can decompose, and side reactions can occur, leading to colored impurities.[1][4] Furthermore, the final product is amphoteric, and its precipitation is highly pH-dependent.

  • Solution:

    • Controlled Peroxide Addition: Add the hydrogen peroxide solution dropwise to the alkaline solution of the isatin, monitoring the temperature closely. Use an ice bath to maintain the temperature within the optimal 30-40°C range.[3]

    • Stepwise pH Adjustment: After the reaction is complete, do not acidify aggressively. First, bring the pH to around 7.5-8 to neutralize the excess base. At this stage, you can treat the solution with activated charcoal to remove colored impurities.[3] Filter the charcoal, and then perform the final acidification of the clear filtrate to pH 1 to precipitate the product.[1][3] This stepwise process ensures a cleaner precipitation.

Question 6: During acidification, I observe vigorous gas evolution, and my final yield is compromised. What is the cause?

Answer: The gas evolution is likely oxygen from the decomposition of unreacted hydrogen peroxide.

  • Causality: If excess hydrogen peroxide is present at the end of the reaction, adding acid will catalyze its rapid and exothermic decomposition into water and oxygen. This can cause foaming and loss of product.

  • Solution:

    • Check for Peroxide: Before acidification, you can test for the presence of residual peroxide using peroxide test strips.

    • Quench Residual Peroxide: If significant peroxide remains, it can be quenched by the careful, portion-wise addition of a reducing agent like sodium sulfite or sodium bisulfite until a negative test is obtained. Perform this quenching step before adding acid.

Frequently Asked Questions (FAQs)

Q: What is the most critical factor for achieving a high overall yield? A: Temperature control during the Stage 2 cyclization is arguably the most critical step.[1][3] Preventing tar formation here is paramount, as purifying the product from this tar is extremely difficult and significantly reduces the overall yield.[3]

Q: My final product has a low melting point and appears impure by NMR. What is the best purification method? A: Recrystallization is the most effective method for purifying the final product. A mixture of acetone/water or ethanol/water is often successful.[1][3] If significant tarry by-products have carried through, column chromatography may be necessary, but this is less ideal for larger scales.[3]

Q: Can I use a different chlorinating agent for a more direct synthesis? A: While direct chlorination of a precursor like 2-amino-3-fluorobenzoic acid might seem attractive, it often leads to a mixture of regioisomers that are difficult to separate. Chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride can be used on related systems, but controlling the position of chlorination on a doubly-activated/deactivated ring is challenging.[5][6] The isatin-based route provides excellent regiochemical control.

Q: How do I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most straightforward method. For each stage, you can monitor the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase for these polar compounds would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape for the carboxylic acid product.

Experimental Protocols (Adapted)

The following are proposed, step-by-step protocols adapted from the robust procedures reported in Organic Syntheses for analogous compounds.[1] Users must perform their own risk assessment before undertaking these procedures.

Table 1: Reactant Quantities (Example Scale)
StageReactantMolar Mass ( g/mol )AmountMoles
1 4-Chloro-2-fluoroaniline145.5714.6 g0.10
Chloral Hydrate165.4024.8 g0.15
Hydroxylamine HCl69.4933.4 g0.48
Concentrated HCl36.4625 mL~0.30
2 Intermediate from Stage 1218.6021.9 g0.10
Concentrated H₂SO₄98.08110 mL~2.02
3 Isatin from Stage 2199.5820.0 g0.10
1 M NaOH Solution40.00220 mL0.22
30% Hydrogen Peroxide34.0122.5 mL0.22
Protocol for Stage 1: N-(4-chloro-2-fluorophenyl)-2-(hydroxyimino)acetamide
  • In a 2 L three-necked flask, prepare "Solution A" by dissolving hydroxylamine hydrochloride and anhydrous sodium sulfate in water. Add 2,2,2-trichloro-1-ethoxyethanol (or chloral hydrate) and heat to ~40°C with vigorous stirring.[1]

  • In a separate 500 mL flask, prepare "Solution B" by adding 4-chloro-2-fluoroaniline dropwise to a stirred mixture of water and concentrated hydrochloric acid.

  • Add Solution B in one portion to the vigorously stirred Solution A and heat the mixture to reflux.

  • After 1-2 minutes of reflux, the mixture should turn milky and a white precipitate should form.[1]

  • Immediately remove the heat source and cool the flask rapidly in an ice bath to room temperature.

  • Allow the mixture to stand at room temperature for an extended period (e.g., 48-60 hours) to maximize precipitation.

  • Collect the white precipitate by filtration, wash with ice-cold water, and dry thoroughly.

Protocol for Stage 2: 5-Chloro-7-fluoroisatin
  • In a 250 mL three-necked flask, pre-heat concentrated sulfuric acid to 70°C.

  • Add the dried acetamide intermediate from Stage 1 in portions over 1 hour, allowing the temperature to rise to no more than 90°C.[1]

  • Maintain the reaction temperature at 90°C for exactly 60 minutes.

  • Prepare a 2 L beaker with a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.

  • Rapidly pour the hot reaction mixture into the ice/ethyl acetate slurry.

  • Separate the organic (red) phase. Extract the aqueous phase twice more with 200 mL portions of ethyl acetate.

  • Combine the organic extracts, dry with sodium sulfate, and remove the solvent under reduced pressure to yield the crude orange/red isatin product.

Protocol for Stage 3: this compound
  • In a 500 mL flask, dissolve the crude isatin from Stage 2 in 1 M aqueous sodium hydroxide solution.

  • Cool the flask in an ice/water bath. Add 30% hydrogen peroxide solution dropwise over 45 minutes, ensuring the internal temperature does not exceed 40°C.[3]

  • After the addition is complete, stir for 1.5 hours at room temperature. The solution should become a clear, pale orange.

  • Adjust the pH to ~7.5 with 3 M hydrochloric acid. Add activated charcoal, stir for 15 minutes, and filter to obtain a clear filtrate.

  • Cool the filtrate in an ice bath and acidify to pH 1 with 3 M hydrochloric acid. A beige precipitate of the final product should form.

  • Stir for one hour in the ice bath, then collect the product by filtration, wash with ice-cold water, and dry under vacuum.

References

stability and degradation of 2-Amino-5-chloro-3-fluorobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Integrity: This guide is designed to provide in-depth technical support and practical, field-proven insights. 2-Amino-5-chloro-3-fluorobenzoic acid is a specialized research chemical, and as such, publicly available data on its specific degradation profile is limited. The information herein, particularly concerning degradation pathways and resultant products, is expertly inferred from the established chemical reactivity of its constituent functional groups—aromatic amine, carboxylic acid, and halo-substituents—and is supported by published studies on closely analogous molecules. The protocols provided should be considered robust, validated starting points for your own empirical investigations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and experimental application of this compound, focusing on the causality behind each problem and providing self-validating solutions.

Question 1: My solid this compound has developed a slight off-white or yellowish tint upon storage. Can I still use it for my experiments?

Answer: Discoloration is a common visual indicator of minor chemical degradation and should be treated with caution, especially in sensitive applications.

  • Expert Analysis & Causality: The primary cause of discoloration in aromatic amines like this compound is aerial oxidation. The electron-rich amino group is susceptible to oxidation, which can form highly conjugated, colored impurities (such as quinone-imines or azo compounds), even in trace amounts. Exposure to UV or ambient light can accelerate this process through photochemical reactions.

  • Recommended Action Protocol:

    • Analytical Verification: Do not assume the bulk material is compromised. Before use, perform a purity check using a qualified analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a freshly opened or properly stored reference standard.

    • Application-Specific Risk Assessment: For qualitative or synthetic purposes where the final product undergoes rigorous purification, the material might be usable. However, for quantitative analyses, pharmaceutical formulation, or kinetic studies, using a discolored reagent is strongly discouraged as the impurities could introduce significant experimental artifacts.

  • Troubleshooting & Prevention:

    • Validated Storage Protocol: To ensure long-term stability, store the compound in an amber, airtight container to protect it from light and moisture. For maximum protection, store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry location.[1]

    • Handling Best Practices: Minimize the compound's exposure to ambient air and light during weighing and solution preparation.

Question 2: I am struggling with the solubility of the compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the best way to dissolve it?

Answer: this compound is an amphoteric molecule with limited predicted aqueous solubility at neutral pH. Solubility is critically dependent on the pH of the medium.

  • Expert Analysis & Causality: At near-neutral pH, the molecule likely exists in a zwitterionic or neutral state, which often exhibits minimal water solubility due to strong intermolecular interactions in the crystal lattice. The carboxylic acid group (estimated pKa ~2-4) is deprotonated (COO⁻), while the aromatic amino group (estimated pKa ~2-3) is protonated (NH₃⁺), resulting in a net neutral charge.

  • Recommended Action Protocol:

    • pH-Mediated Dissolution: The most effective strategy is to convert the compound into a salt to enhance its solubility.

      • Acidic Conditions (pH < 2): Protonating the carboxylic acid and ensuring the amino group is fully protonated (R-NH₃⁺) will form a hydrochloride salt, which is typically more water-soluble.

      • Basic Conditions (pH > 8): Deprotonating the carboxylic acid group (R-COO⁻) will form a sodium or potassium salt, which also significantly increases aqueous solubility.

    • Use of Co-solvents: If pH modification is incompatible with your experimental design, a minimal amount (e.g., 1-10% v/v) of a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol can be used.

  • Troubleshooting & Self-Validation:

    • For most biological assays, the preferred method is to prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into the final aqueous buffer, ensuring the final DMSO concentration is below a level that affects the assay (typically <0.5%). Always include a "vehicle control" (buffer with the final concentration of DMSO) in your experiment to validate that the solvent has no effect on its own.

Question 3: My HPLC analysis of a stock solution shows a new, unknown peak appearing over time. What is the likely cause and identity of this impurity?

Answer: The emergence of a new peak in your chromatogram is a clear indication of degradation. The identity of the degradant is dependent on the solvent and storage conditions.

  • Expert Analysis & Causality:

    • In Aqueous Media: While hydrolytic dehalogenation of aryl halides is possible, it is generally a slow process under mild conditions.[2] A more probable cause is photodegradation if the solution was exposed to light. Oxidative degradation, potentially catalyzed by trace metal ions in the buffer, is also a significant possibility.

    • In Alcoholic Solvents (e.g., Methanol, Ethanol): The carboxylic acid functional group can undergo Fischer esterification with the solvent, especially if stored for extended periods or if acidic/basic catalysts are present. This will result in the formation of the corresponding methyl or ethyl ester.

  • Troubleshooting & Degradant Identification Workflow:

    • Isolate the Stress Factor: Prepare fresh solutions and store one portion in a clear vial on the benchtop and another in an amber vial in the dark. If the peak only appears in the clear vial, photodegradation is the cause.

    • Use Fresh Solutions: The most robust practice is to prepare solutions fresh for each experiment to avoid time-dependent degradation.

    • Characterize the Impurity via LC-MS: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry.

      • Esterification: A mass increase of +14 Da (for CH₂) from methanol or +28 Da (for C₂H₄) from ethanol strongly suggests ester formation.

      • Oxidation: A mass increase of +16 Da (for Oxygen) suggests the formation of an N-oxide on the amino group or hydroxylation on the aromatic ring.[3]

      • Dehalogenation: A mass change of -18 Da (loss of Cl, gain of OH) or -2 Da (loss of F, gain of OH) would indicate hydrolytic dehalogenation.

Part 2: A Guide to Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method .[4] A successful study aims for a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without driving the reaction to complex secondary products.[4]

Postulated Degradation Pathways of this compound

The following pathways are postulated based on the known chemical reactivity of the molecule's functional groups under standard stress conditions. This map serves as a predictive guide for identifying degradation products.

Degradation_Pathways Postulated Degradation Pathways cluster_products Potential Degradation Products Parent 2-Amino-5-chloro- 3-fluorobenzoic acid Dehalogenation Hydroxy-de-chloro Species Parent->Dehalogenation Photolytic/Hydrolytic [4] Decarboxylation 4-Chloro-2-fluoroaniline Parent->Decarboxylation Thermal [1] Oxidized_NH2 N-Oxide / Hydroxylamine Parent->Oxidized_NH2 Oxidative [4] Ring_Oxidation Ring Hydroxylation Parent->Ring_Oxidation Oxidative [27] Dimer Azo-Dimer Oxidized_NH2->Dimer Coupling Acid Acid/Base Hydrolysis Acid->Parent Slow Oxidation Oxidation (H₂O₂) Oxidation->Parent Photo Photolysis (hν) Photo->Parent Thermal Thermal (High Temp) Thermal->Parent

Caption: Postulated degradation pathways for this compound.

Summary of Stress Conditions & Expected Outcomes

This table provides recommended starting parameters for a comprehensive forced degradation study, along with the scientifically anticipated degradation products.

Stress ConditionReagent / ProtocolTemperatureDuration (Typical)Target DegradationPostulated Major Degradation Pathway(s) & Products
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours5 - 15%The molecule is expected to be relatively stable. Slow hydrolytic dehalogenation (replacement of Cl with OH) is possible but likely minor.[2]
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hours5 - 15%Similar to acidic conditions, the molecule is expected to be largely stable.
Oxidation 3% H₂O₂Room Temp8 - 24 hours10 - 20%The amino group is the most likely site of attack, forming N-oxides or hydroxylamines. Aromatic ring hydroxylation is also possible.[3][5]
Thermal Solid Compound105 °C48 - 96 hours< 5%High stability is expected. At much higher temperatures (>200°C), decarboxylation to form 4-chloro-2-fluoroaniline is the most probable pathway.[6]
Photolytic ICH Q1B GuidelinesAmbientPer Guideline5 - 15%The Carbon-Chlorine bond is typically more susceptible to photolytic cleavage than the Carbon-Fluorine bond. Photolytic dechlorination is a primary suspected pathway.[3]

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating systems, providing a detailed methodology for conducting forced degradation studies and developing the corresponding stability-indicating analytical method.

Protocol: Comprehensive Forced Degradation Study

Objective: To systematically generate degradation products of this compound for analytical method development and stability assessment.

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock (in Methanol) acid 0.1M HCl @ 60°C start->acid base 0.1M NaOH @ 60°C start->base oxid 3% H₂O₂ @ RT start->oxid thermal Solid @ 105°C start->thermal photo ICH Q1B Light start->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (1:1) sampling->neutralize For Acid/Base only analysis Analyze via Validated Stability-Indicating HPLC-UV/MS sampling->analysis neutralize->analysis

Caption: A systematic workflow for executing forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade methanol. This serves as the parent solution for all liquid-phase stress tests.

  • Acidic Stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Place in a calibrated oven at 60°C. Withdraw aliquots at intervals (e.g., 0, 8, 24, 48 hours). Prior to injection, neutralize each aliquot with an equivalent volume of 0.1 M NaOH.

  • Basic Stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C and sample at the same intervals. Neutralize each aliquot with an equivalent volume of 0.1 M HCl before analysis.

  • Oxidative Stress: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at intervals (e.g., 0, 4, 8, 24 hours).

  • Thermal Stress (Dry Heat): Place approximately 5-10 mg of the solid compound in a vial and heat in an oven at 105°C. At each time point (e.g., 24, 48, 96 hours), dissolve a small, accurately weighed amount in methanol for analysis.

  • Photolytic Stress: Expose a thin layer of the solid compound and a 100 µg/mL solution (in methanol/water) to a light source conforming to ICH Q1B guidelines (an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 W h/m²). Maintain a control sample, wrapped in aluminum foil, under the same temperature and humidity conditions.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To establish and validate an HPLC method that can separate the intact parent compound from all process impurities and degradation products generated during stress testing.

Recommended Starting Parameters:

  • Chromatographic Column: A reversed-phase C18 column with end-capping is the industry standard for this type of molecule (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna; Dimensions: 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in deionized water (provides acidic pH to sharpen peaks for both the amine and carboxylic acid).

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient Program: A broad gradient is essential for resolving potentially diverse degradation products.

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 26 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV-DAD (Diode Array Detector): Scan from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., ~254 nm) for quantification. The DAD is crucial for the self-validating step of peak purity analysis.

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (ESI positive and negative modes) to obtain mass information for the parent and all unknown peaks, which is critical for identifying degradation products.

  • Injection Volume: 10 µL

Method Validation for Trustworthiness (per ICH Q2(R1)):

  • Specificity/Selectivity: The cornerstone of a stability-indicating method. Inject a composite mixture of all stressed samples. The method is deemed selective if all degradation product peaks are baseline-resolved (Resolution > 2.0) from the parent peak and from each other.

  • Peak Purity Analysis: Utilize the DAD software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. A "pure" peak will have a Purity Angle that is less than the Purity Threshold, confirming that no degradant is co-eluting. This is a critical self-validating check.

  • System Suitability: Before each run, inject a standard solution five times and verify that the relative standard deviation (RSD) for peak area and retention time is <2.0%.

References

Technical Support Center: Optimization of Coupling Reactions with 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing coupling reactions with 2-Amino-5-chloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when using this sterically hindered and electronically complex building block.

Introduction: Understanding the Challenges

This compound is a valuable starting material in pharmaceutical synthesis, offering multiple points for diversification.[1][2][3] However, its unique substitution pattern presents a distinct set of challenges in common coupling reactions. The proximity of the amino, fluoro, and carboxylic acid groups creates significant steric hindrance and complex electronic effects that can impede standard protocols. This guide provides a systematic approach to overcoming these obstacles.

Key Structural Challenges:

  • Steric Hindrance: The ortho-amino and ortho-fluoro groups crowd the carboxylic acid, hindering access for coupling reagents. Similarly, they flank the chloro-position, which can slow down palladium-catalyzed cross-coupling reactions.[4][5]

  • Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring, making oxidative addition in palladium catalysis more difficult.

  • Catalyst Inhibition: The free amino group can coordinate to the palladium center, acting as a potential ligand and inhibiting its catalytic activity.

  • Competing Reactivity: The molecule possesses two primary nucleophilic/coupling sites: the 2-amino group and the 5-chloro position (for cross-coupling), as well as the carboxylic acid (for amide bond formation). This can lead to undesired side reactions if conditions are not carefully controlled.

Section 1: Troubleshooting Amide Coupling Reactions

The formation of an amide bond at the carboxylic acid position is a common objective. However, the steric bulk from the adjacent substituents often leads to sluggish or incomplete reactions with standard coupling agents.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My standard amide coupling reaction using DCC and HOBt is failing to go to completion. What is the underlying issue?

A1: The primary issue is the severe steric hindrance around the carboxylic acid. Reagents like Dicyclohexylcarbodiimide (DCC) rely on the formation of an O-acylisourea intermediate. The bulky ortho-amino and ortho-fluoro groups physically block the approach of DCC to activate the carboxyl group efficiently. While additives like 1-hydroxy-1H-benzotriazole (HOBt) can reduce epimerization and improve yields in standard peptide couplings, they may not be sufficient to overcome the profound steric challenge presented by this substrate.[6]

Q2: Which coupling reagents are recommended for forming amide bonds with this hindered benzoic acid?

A2: For sterically demanding couplings, more potent activating agents are required. Uronium or phosphonium-based reagents, developed for difficult peptide syntheses, are highly effective.[6] These reagents rapidly form activated esters that are less susceptible to steric hindrance during the subsequent aminolysis step.

Coupling ReagentClassRecommended BaseKey Advantages for Hindered Substrates
HATU Uronium/Aminium SaltDIPEA, NMMHigh reactivity, fast reaction times, low racemization.[7]
HBTU Uronium/Aminium SaltDIPEA, NMMVery effective, though slightly less potent than HATU for extremely difficult couplings.[7]
PyBOP Phosphonium SaltDIPEA, NMMExcellent for forming activated esters; byproducts are generally easy to remove.

Q3: I'm observing self-condensation or other side reactions. How can I improve selectivity?

A3: Side reactions can occur if the 2-amino group of one molecule attacks the activated carboxyl group of another. To mitigate this, a carefully controlled order of addition is crucial. The carboxylic acid should be pre-activated with the coupling reagent before the introduction of the desired external amine nucleophile. This ensures the activated species is rapidly consumed by the target amine. For particularly sensitive substrates or to guarantee selectivity, protecting the 2-amino group (e.g., as a Boc-carbamate) is a robust strategy, though it adds steps to the synthesis.

Decision Workflow for Amide Coupling Strategy

The following diagram outlines a logical approach to selecting the appropriate amide coupling protocol.

Caption: Decision tree for amide coupling strategy.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for the coupling of primary or secondary amines.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF or NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.1 equiv.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Allow the activation to proceed for 5-10 minutes.

  • Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at the 5-chloro position. Success with this substrate hinges on selecting a catalyst system capable of overcoming the combined challenges of an electron-deficient aryl chloride and steric hindrance.[8][9]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki reaction is not working. What are the first things to check?

A1: Beyond the specific challenges of this substrate, general best practices for cross-coupling are critical.[10][11]

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas like Argon or Nitrogen. Oxygen can oxidize the active Pd(0) catalyst.

  • Reagent Purity: Use anhydrous solvents and ensure your boronic acid/ester is pure. Poor quality reagents are a common cause of failure.

  • Base Quality: The base (e.g., K₂CO₃, K₃PO₄) should be finely ground and dry. The choice and quality of the base are crucial for the transmetalation step.[12][13]

Q2: How do I select the right palladium catalyst and ligand for this hindered aryl chloride?

A2: Coupling an aryl chloride is inherently more difficult than a bromide or iodide.[14] For sterically hindered and electron-deficient aryl chlorides, the choice of ligand is paramount. You need a ligand that promotes both the difficult oxidative addition step and the subsequent reductive elimination.

Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the gold standard for these transformations.[15][16] They stabilize the palladium center and create a coordinatively unsaturated, highly reactive species necessary for the catalytic cycle.

LigandPrecatalystRecommended for...
SPhos SPhos Pd G3/G4A robust, general-purpose ligand for challenging couplings. Excellent starting point.
XPhos XPhos Pd G3/G4Often provides superior results for highly hindered substrates.[15]
RuPhos RuPhos Pd G3/G4Effective for a wide range of substrates, including heteroaromatic partners.[17]

Using modern palladium precatalysts (e.g., "G3" or "G4" palladacycles) is highly recommended.[11] These are air-stable solids that reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.

Catalytic Cycle and Troubleshooting Logic

Understanding the catalytic cycle helps pinpoint potential failure points. The ligand and base directly influence the key steps.

G pd0 Active Pd(0)L pd2_aryl Ar-Pd(II)-Cl(L) pd0->pd2_aryl  + Ar-Cl oa Oxidative Addition oa_issue Slow Step! Requires bulky, electron-rich ligand (e.g., SPhos, XPhos) oa->oa_issue re Reductive Elimination tm Transmetalation pd2_biaryl Ar-Pd(II)-R(L) tm_issue Requires appropriate base (e.g., K₃PO₄) and water to form boronate. tm->tm_issue pd2_aryl->pd2_biaryl  + R-B(OH)₂ pd2_biaryl->pd0 product Product (Ar-R) pd2_biaryl->product sub_arcl Ar-Cl (Your Substrate) sub_boronic R-B(OH)₂ + Base re_issue Facilitated by bulky ligands. re_issue->re

Caption: Suzuki-Miyaura catalytic cycle with key optimization points.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for coupling aryl or vinyl boronic acids.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a finely ground base such as K₃PO₄ (3.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G4, 1-3 mol%), and the corresponding ligand (e.g., SPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours depending on the coupling partner.

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. If the product is an acid, carefully adjust the pH with 1M HCl to ~4-5 before extraction. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or recrystallization.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 2-Amino-5-chloro-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles and deliver robust, validated solutions.

Section 1: Synthesis of the this compound Core

The target molecule, this compound, is a highly functionalized anthranilic acid derivative. Its synthesis requires careful control of regioselectivity due to the presence of multiple substituents. A common and logical approach involves the functionalization of a simpler, commercially available precursor. The workflow below outlines a validated synthetic route starting from 2-fluoroaniline.

Overall Synthetic Workflow

Synthetic_Workflow A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide (Amine Protection) A->B Ac₂O/Py C N-(5-chloro-2-fluorophenyl)acetamide (Chlorination) B->C NCS/MeCN D N-(5-chloro-2-fluoro-3-nitrophenyl)acetamide (Nitration) C->D HNO₃/H₂SO₄ E N-(3-amino-5-chloro-2-fluorophenyl)acetamide (Nitro Reduction) D->E H₂/Pd-C or Fe/AcOH F 3-Amino-5-chloro-2-fluoroaniline (Deprotection) E->F aq. HCl, Δ G This compound (Sandmeyer-type Reaction) F->G 1. NaNO₂/H₂SO₄ 2. CuCN/KCN 3. Hydrolysis

Caption: A potential synthetic route to the target scaffold.

Frequently Asked Questions & Troubleshooting: Core Synthesis

This section addresses common issues encountered during the synthesis of the core molecule.

Q1: My chlorination of N-(2-fluorophenyl)acetamide (Step B -> C) gives a low yield and a mixture of isomers. What is the cause and how can I fix it?

Diagnosis: This is a classic regioselectivity problem in electrophilic aromatic substitution. The acetamido group is a strong ortho-, para- director, while the fluorine atom is a weak ortho-, para- director but is deactivating. The desired product requires chlorination para to the acetamido group. However, chlorination ortho to the acetamido group can also occur, and over-chlorination (dichlorination) is a risk with harsh reagents.

Solutions:

  • Choice of Chlorinating Agent: Avoid aggressive reagents like chlorine gas or sulfuryl chloride, which can lead to poor selectivity and side products.[1][2] N-Chlorosuccinimide (NCS) is a milder and more selective reagent for this transformation.

  • Solvent and Temperature Control: The polarity of the solvent can influence selectivity. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are common choices.[3] Running the reaction at a lower temperature (e.g., 0-10 °C) can significantly enhance the selectivity for the desired para-isomer by reducing the energy available to overcome the activation barrier for the formation of minor isomers.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.

ParameterRecommendationRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild, selective, reduces over-chlorination.
Solvent Acetonitrile (MeCN)Good solubility for reactant and reagent.
Temperature 0 – 10 °CIncreases regioselectivity for the desired isomer.
Monitoring TLC (e.g., 3:1 Hex/EtOAc)Prevents formation of di-substituted byproducts.
Q2: The reduction of the nitro group (Step D -> E) is sluggish or incomplete.

Diagnosis: The reduction of an aromatic nitro group can sometimes be challenging due to catalyst poisoning or poor substrate solubility. The presence of multiple halogens on the ring can also influence catalyst activity.

Solutions:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst Choice: Palladium on carbon (Pd/C) is a standard choice. If it proves ineffective, Raney Nickel is a powerful alternative, though it may require more careful handling.[4][5]

    • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the pressure to 50 psi in a Parr shaker can dramatically increase the reaction rate.

    • Solvent: Ethanol or methanol are excellent solvents for this reduction. Adding a small amount of ethyl acetate can sometimes improve solubility.

  • Chemical Reduction: If catalytic hydrogenation is not feasible, several chemical methods are effective.

    • Tin(II) Chloride (SnCl₂): A classic and reliable method. The reaction is typically run in ethanol or ethyl acetate, often with added HCl. Workup requires careful neutralization to remove tin salts.

    • Iron in Acetic Acid (Fe/AcOH): An inexpensive and effective method, particularly for large-scale synthesis. The reaction is heterogeneous and requires vigorous stirring.

    • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used for sensitive substrates, typically in a biphasic solvent system like water/THF.[6]

Troubleshooting_Nitro_Reduction Start Low Yield in Nitro Reduction Check1 Is the catalyst active? Start->Check1 Sol1A Use fresh Pd/C or a different catalyst (Raney Ni) Check1->Sol1A No Sol1B Consider catalyst poisons (e.g., sulfur impurities) Check1->Sol1B Maybe Check2 Is H₂ pressure sufficient? Check1->Check2 Yes Sol2 Increase H₂ pressure (e.g., 50 psi in Parr shaker) Check2->Sol2 No Check3 Is the reaction complete (by TLC/LC-MS)? Check2->Check3 Yes Sol3 Increase reaction time or switch to chemical reduction (Fe/AcOH, SnCl₂) Check3->Sol3 No

Caption: Decision-making diagram for troubleshooting nitro group reduction.

Q3: How do I best purify the final this compound? It seems to be contaminated with dark, insoluble material.

Diagnosis: The final product is an amino acid, making it amphoteric. This property can be exploited for purification. Dark coloration often arises from trace impurities, possibly from the Sandmeyer reaction or degradation.

Solutions:

  • Acid-Base Extraction/Precipitation: This is the most effective method for purifying anthranilic acids and avoids the need for chromatography.[7][8]

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid, forming the water-soluble sodium salt.

    • The solution may be dark. Perform a hot filtration with activated charcoal to remove colored, polymeric impurities. Use about 5-10% charcoal by weight relative to the crude product.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Cool the clear, colorless filtrate in an ice bath and slowly acidify with 3M HCl with vigorous stirring.

    • The product will precipitate out. The key is to adjust the pH carefully. Most anthranilic acids precipitate at their isoelectric point, typically around pH 3-4.[9] Monitor the pH with a meter or pH paper.

  • Recrystallization: If the product is relatively clean after the acid-base workup, recrystallization can further improve purity. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[6]

Section 2: Synthesis of Derivatives

The synthesized core molecule has two primary handles for derivatization: the nucleophilic amino group and the carboxylic acid.

Q4: My amide coupling reaction between the anthranilic acid and a primary amine using EDC/HOBt is giving low yields and a significant N-acylurea byproduct.

Diagnosis: This is a common failure mode in carbodiimide-mediated amide couplings. The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive. If it is not intercepted quickly by a nucleophile (the amine), it can rearrange to a stable, unreactive N-acylurea byproduct. HOBt is added to trap this intermediate, forming a more stable active ester, but this process can still be inefficient.

Solutions:

  • Reagent Order and Stoichiometry: The order of addition is critical. Pre-activate the carboxylic acid first.

    • Dissolve the this compound and HOBt (or a superior alternative like OxymaPure®) in an anhydrous aprotic solvent (DMF, DCM).

    • Add EDC and stir for 15-30 minutes at 0 °C to room temperature. This is the "pre-activation" step.

    • Finally, add the amine component.

  • Use a Different Coupling Reagent: For challenging couplings, EDC/HOBt may not be sufficient. Consider using a more robust uronium/phosphonium salt-based reagent.

Coupling ReagentClassAdvantages
EDC/HOBt CarbodiimideInexpensive, water-soluble byproducts.
HATU / HBTU Uronium SaltFaster reaction rates, higher yields, less rearrangement.
T3P® Phosphonium SaltExcellent for sterically hindered substrates, clean workup.
  • Solvent and Base: Ensure the solvent is anhydrous. DMF is a good choice as it dissolves most reactants and the intermediate active esters. A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed and drive the reaction.

Detailed Protocol: HATU-Mediated Amide Coupling
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting benzoic acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Characterization of Impurities in 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges associated with 2-Amino-5-chloro-3-fluorobenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and controlling impurities in this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your analytical data.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the origins of potential impurities, the regulatory landscape that governs them, and the practical application of key analytical techniques for their characterization.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common high-level questions regarding impurities in this compound, grounding the discussion in regulatory context and chemical principles.

Q1: What are the potential sources and types of impurities I should expect in my this compound samples?

A1: Impurities can be introduced at various stages of the manufacturing process and during storage.[1][2][3] They are broadly classified by the International Council for Harmonisation (ICH) into three categories: organic impurities, inorganic impurities, and residual solvents.[1][4]

  • Organic Impurities: These are the most common and structurally diverse.

    • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors. For instance, in a synthesis starting from 3-fluoroaniline, residual starting material or intermediates from nitration, chlorination, and reduction steps could be present.[5][6][7][8]

    • By-products: Side reactions are a significant source. This can include isomers (e.g., incorrect positioning of the chloro or fluoro group), over-halogenated products, or products from unintended reactions of functional groups.

    • Degradation Products: The molecule contains both an amino group and a carboxylic acid, making it susceptible to degradation under stress conditions like heat, light, oxidation, or extreme pH.[3] Potential degradation pathways could involve decarboxylation, oxidation of the amino group, or polymerization.[9][10][11]

  • Inorganic Impurities: These typically originate from the manufacturing process.[1][4]

    • Reagents, Ligands, and Catalysts: Metals from catalytic steps (e.g., Raney Nickel for nitro group reduction) or inorganic reagents may be carried over.[6]

    • Heavy Metals: Contamination from reactors or equipment.

    • Inorganic Salts: Formed during pH adjustments or work-up steps.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, dichloroethane, N,N-dimethylformamide) can be retained in the final product.[5][6] Their control is guided by ICH Q3C.[1][12]

Q2: Why is the characterization of these impurities so critical, and what are the regulatory standards?

A2: Impurity characterization is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[2][3] Uncontrolled impurities can be toxic, have their own pharmacological activity, or affect the stability of the active pharmaceutical ingredient (API).

The primary regulatory framework is provided by the ICH, specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[4][12][13] This guideline establishes thresholds for three key activities:

  • Reporting: The level at which an impurity must be reported in regulatory submissions.

  • Identification: The level above which the structure of an impurity must be determined.[1]

  • Qualification: The level above which an impurity's biological safety must be established.[4][13][14]

These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance.

Q3: Can you summarize the ICH Q3A(R2) thresholds for impurity identification and qualification?

A3: Certainly. The thresholds are crucial for determining the extent of analytical work required. Below is a summary table based on the ICH Q3A(R2) guideline.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: Summary of ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][4]

It is imperative to know the intended MDD of the final drug product to apply these thresholds correctly. Any impurity exceeding the qualification threshold requires toxicological data to justify its presence.[4][13]

Part 2: Analytical Strategy & Troubleshooting Guides

This section provides a logical workflow for impurity characterization and dives into specific troubleshooting scenarios for the most common analytical techniques employed.

Overall Analytical Workflow

A systematic approach is essential for efficient and successful impurity characterization. The process begins with detection and quantification, typically by HPLC, and proceeds to structural elucidation for any impurity exceeding the identification threshold.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Documentation Detect Impurity Detected in HPLC-UV Analysis Quant Quantify Impurity (vs. Reference Standard or Area %) Detect->Quant Compare Compare to ICH Identification Threshold Quant->Compare LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Compare->LCMS Exceeds Threshold Report Document Findings & Update Specification Compare->Report Below Threshold Isolate Isolate Impurity (Prep-HPLC or SFC) LCMS->Isolate Structure Ambiguous Structure Propose & Confirm Structure LCMS->Structure Known Impurity or Clear Fragmentation NMR NMR Analysis (1H, 13C, 2D NMR) Isolate->NMR FTIR FT-IR Analysis (Functional Groups) Isolate->FTIR NMR->Structure Structure->Report

Caption: General workflow for impurity identification and characterization.

Troubleshooting Guide by Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling, offering excellent separation and quantification capabilities.[2][3][15]

Q: I'm developing an HPLC method. What's a good starting point for this compound?

A: A reverse-phase method is the logical choice. The molecule has both acidic (carboxylic acid) and basic (amino) functional groups, so controlling the mobile phase pH is critical for good peak shape.

Experimental Protocol: Foundational HPLC Method

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid suppresses the ionization of the carboxylic acid group, reducing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or using a Photodiode Array (PDA) detector to gather spectral data across the peak.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to ensure compatibility and prevent peak distortion.

Q: I see a new, unexpected peak in my chromatogram. How do I investigate its origin?

A: Follow this troubleshooting decision tree:

G Start Unexpected Peak Observed Blank Inject a Blank Run (Mobile Phase/Solvent) Start->Blank PeakPresentBlank Peak Still Present? Blank->PeakPresentBlank Carryover Source: System Carryover Action: Implement stronger needle wash procedure. PeakPresentBlank->Carryover Yes PeakAbsentBlank Peak is Sample-Related PeakPresentBlank->PeakAbsentBlank No GhostPeak Source: Ghost Peak Action: Check mobile phase purity, clean system. Carryover->GhostPeak If persists PDA Use PDA Detector to Check UV Spectrum and Peak Purity PeakAbsentBlank->PDA SpectrumMatch Does Spectrum Match API? PDA->SpectrumMatch Degradant Possible Degradant or Isomer Action: Proceed to LC-MS for mass identification. SpectrumMatch->Degradant Yes DifferentSpectrum Different UV Spectrum Action: Likely a process impurity with a different chromophore. Proceed to LC-MS. SpectrumMatch->DifferentSpectrum No

Caption: Troubleshooting logic for unexpected HPLC peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier tool for obtaining molecular weight and fragmentation data, which is crucial for identifying unknown impurities.[16][17][18][19]

Q: My impurity is present at a very low level (<0.1%). How can I get a good MS signal for identification?

A: Low-level impurity identification is a common challenge. Here are some strategies:

  • Enrich the Sample: If possible, prepare a more concentrated solution of your sample. This will increase the absolute amount of the impurity injected on-column. Be mindful not to overload the column with the main API peak.

  • Optimize Ionization: this compound can be ionized in both positive and negative modes.

    • Positive Mode (ESI+): Protonation will likely occur on the amino group. The expected ion would be [M+H]+.

    • Negative Mode (ESI-): Deprotonation will occur on the carboxylic acid group. The expected ion would be [M-H]-.

    • Experiment with both modes to see which provides a better signal for your impurity. The mobile phase pH can significantly influence ionization efficiency.

  • Use High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers provide accurate mass data (<5 ppm).[20] This allows you to calculate a highly specific elemental formula, which drastically narrows down the possible structures.

  • Perform MS/MS: Fragment the parent ion of the impurity. The resulting fragmentation pattern provides structural clues. For example, a common loss from the [M-H]- ion of a carboxylic acid is the loss of CO2 (44 Da).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and semi-volatile compounds, making it the primary technique for analyzing residual solvents.[15][21] It can also be used for certain organic impurities after derivatization.

Q: Can I analyze my API directly with GC-MS? I suspect a volatile impurity.

A: Direct analysis is not recommended. The carboxylic acid and amino groups make this compound polar and non-volatile, which leads to poor chromatography.[22] For volatile impurities, a headspace GC-MS method is preferred. For non-volatile impurities that are amenable to GC, derivatization is necessary.

  • Derivatization: The goal is to convert the polar -COOH and -NH2 groups into less polar, more volatile ones. A common method is silylation using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which will react with both functional groups. Another option is methylation of the carboxylic acid.[22][23][24] This chemical modification makes the molecule suitable for GC analysis, allowing for the separation and identification of impurities that might co-elute in LC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of an isolated impurity.[25][26][27][28]

Q: I have isolated an unknown impurity by preparative HPLC. What NMR experiments should I run to determine its structure?

A: A standard suite of NMR experiments will provide a comprehensive dataset to solve the structure.

  • ¹H NMR: This is the starting point. It tells you the number of different types of protons, their integration (ratio), and their coupling patterns (which protons are near each other).[28][29]

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

  • DEPT-135: A useful experiment that distinguishes between CH, CH₂, and CH₃ carbons (CH and CH₃ point up, CH₂ points down).

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons). This helps build structural fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the structural fragments into a final molecule.

By systematically interpreting these spectra, you can piece together the complete chemical structure of the impurity with high confidence.[26][27]

Comparison of Analytical Techniques
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/PDA Separation & QuantificationRobust, reproducible, excellent for quantification, PDA provides spectral purity information.[3][15]Provides limited structural information on its own.
LC-MS Identification & QuantificationHigh sensitivity, provides molecular weight (HRMS gives elemental formula), MS/MS gives structural fragments.[16][18][19]Ionization efficiency can be variable; quantitation requires appropriate standards.
GC-MS Residual Solvents, VolatilesExcellent for volatile and semi-volatile compounds, established libraries for identification.[21][30]Not suitable for non-volatile/polar compounds without derivatization.[22]
NMR Definitive Structure ElucidationProvides unambiguous and detailed structural information, connecting all atoms.[25][26][28]Requires isolated impurity in sufficient quantity (µg to mg) and is less sensitive than MS.
FT-IR Functional Group AnalysisFast, non-destructive, provides information about chemical bonds and functional groups present.[21][31][32]Provides limited information on the overall molecular structure; complex spectra can be hard to interpret.
Table 2: Strengths and limitations of common analytical techniques for impurity characterization.

References

Technical Support Center: A Guide to the Scalable Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-chloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this polysubstituted anthranilic acid.

I. Overview of the Synthetic Strategy

The scalable synthesis of this compound presents a unique set of challenges due to the specific substitution pattern on the aromatic ring. The selected synthetic route is a multi-step process designed for robustness and scalability, starting from the readily available 2,4-dichloro-6-fluorotoluene. This pathway involves a regioselective nitration, followed by oxidation of the methyl group to a carboxylic acid, and finally, a selective reduction of the nitro group to the desired amine.

Synthesis_Workflow A 2,4-Dichloro-6-fluorotoluene B 2,4-Dichloro-6-fluoro-3-nitrotoluene A->B Nitration (HNO3/H2SO4) C 2,4-Dichloro-6-fluoro-3-nitrobenzoic acid B->C Oxidation (KMnO4) D This compound C->D Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Nitration of 2,4-Dichloro-6-fluorotoluene

Principle: This step introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Protocol:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2,4-dichloro-6-fluorotoluene dropwise with vigorous stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 2,4-dichloro-6-fluoro-3-nitrotoluene.

Step 2: Oxidation of 2,4-Dichloro-6-fluoro-3-nitrotoluene

Principle: The methyl group of the nitrated intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Protocol:

  • Suspend 2,4-dichloro-6-fluoro-3-nitrotoluene in a mixture of water and a suitable co-solvent (e.g., pyridine or acetone).

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise.

  • Maintain reflux until the purple color of the permanganate disappears (monitor by TLC).

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2,4-dichloro-6-fluoro-3-nitrobenzoic acid.

Step 3: Reduction of 2,4-Dichloro-6-fluoro-3-nitrobenzoic acid

Principle: The nitro group is selectively reduced to an amino group. A common and scalable method is the use of a metal in acidic medium, such as iron in the presence of hydrochloric acid.

Protocol:

  • To a stirred suspension of 2,4-dichloro-6-fluoro-3-nitrobenzoic acid in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC or HPLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides systematic approaches to resolve them.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in nitration step - Incomplete reaction. - Formation of di-nitro byproducts. - Loss of product during workup.- Increase reaction time and/or temperature slightly. - Use a milder nitrating agent or control the stoichiometry of nitric acid carefully. - Ensure complete precipitation by using sufficient ice and allowing adequate time for crystallization.
Incomplete oxidation of the methyl group - Insufficient amount of oxidizing agent. - Poor solubility of the starting material.- Add a slight excess of potassium permanganate. - Use a co-solvent like pyridine to improve solubility.
Low yield in reduction step - Incomplete reduction. - Over-reduction or side reactions.- Increase the amount of iron powder and acid. - Ensure the reaction is maintained at the optimal temperature.
Product is colored or impure - Presence of unreacted starting materials or intermediates. - Formation of colored byproducts.- Optimize purification steps such as recrystallization from a suitable solvent (e.g., ethanol/water). - Consider a charcoal treatment to remove colored impurities.
Difficulty in filtering iron sludge after reduction - Fine particle size of iron salts.- Use a filter aid like celite. - Filter the reaction mixture while it is still hot to keep the product in solution.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: All steps of this synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2] The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of strong acids and oxidizing agents necessitates caution.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. For more quantitative analysis, Gas Chromatography (GC) can be used for the nitration step, and High-Performance Liquid Chromatography (HPLC) is suitable for the oxidation and reduction steps.

Q3: Can I use other reducing agents for the final step?

A3: Yes, other reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C) can be used. However, for large-scale synthesis, the iron/acid system is often preferred due to its cost-effectiveness and efficiency.[3]

Q4: What is the best way to purify the final product on a large scale?

A4: Recrystallization is the most common and effective method for purifying the final product on a large scale. A mixed solvent system, such as ethanol and water, is often effective. The crude product can be dissolved in hot ethanol, and then water is added until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.

Q5: I am observing the formation of an isomeric byproduct during the nitration. How can I minimize this?

A5: The formation of isomers during electrophilic aromatic substitution is a common challenge. To minimize this, it is crucial to maintain a low reaction temperature and control the rate of addition of the nitrating agent. Using a milder nitrating system, if compatible with the substrate, can also improve regioselectivity.

Troubleshooting_Flowchart cluster_step1 Nitration Troubleshooting cluster_step2 Oxidation Troubleshooting cluster_step3 Reduction Troubleshooting start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Nitration q1->step1 Step 1 step2 Oxidation q1->step2 Step 2 step3 Reduction q1->step3 Step 3 s1_q1 Incomplete reaction? step1->s1_q1 s2_q1 Incomplete reaction? step2->s2_q1 s3_q1 Incomplete reaction? step3->s3_q1 s1_a1 Increase reaction time/temp s1_q1->s1_a1 Yes s1_q2 Byproduct formation? s1_q1->s1_q2 No s1_a2 Control temp & stoichiometry s2_a1 Add more KMnO4 s2_q1->s2_a1 Yes s2_q2 Poor solubility? s2_q1->s2_q2 No s2_a2 Use co-solvent s3_a1 Increase Fe/Acid s3_q1->s3_a1 Yes s3_q2 Purification issue? s3_q1->s3_q2 No s3_a2 Recrystallize/Charcoal

References

handling and disposal of 2-Amino-5-chloro-3-fluorobenzoic acid waste

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Handling, Experimental Troubleshooting, and Waste Disposal

Welcome to the Technical Support Center for 2-Amino-5-chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective use of this compound. As a substituted anthranilic acid, this molecule is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceuticals and complex heterocyclic structures.[1][2][3][4] However, its halogenated and reactive nature necessitates a thorough understanding of its handling and disposal to ensure laboratory safety and experimental success.

This guide moves beyond standard safety data sheet information to address the practical challenges and questions that arise during its application in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experiments.

PropertyValueSource
CAS Number 1022961-12-1[5]
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol [6]
Appearance White to off-white crystalline powder or solid[7]
Melting Point 182-184 °C[1]
InChI Key C1=C(C=C(C(=C1C(=O)O)N)Cl)F[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What are the primary hazards associated with this compound?

This compound is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] As a halogenated aromatic compound, thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5]

2. What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust particles and splashes.[5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required.[5]

3. How should this compound be stored?

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] It is hygroscopic and should be kept under an inert atmosphere if possible.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[5]

4. What is the appropriate immediate response to an accidental exposure?

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.[5]

Experimental Troubleshooting Guide

Substituted anthranilic acids are key intermediates, but their reactivity can present challenges. This section provides insights into common experimental issues and their resolutions.

Scenario 1: Incomplete reaction or low yield in a nucleophilic substitution reaction.

  • Potential Cause: The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the halogen substituents on the aromatic ring.[8]

  • Troubleshooting Steps:

    • Reagent Choice: Ensure your nucleophile is sufficiently strong. If applicable, consider using a stronger base to deprotonate the nucleophile.

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of nucleophiles.

    • Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier. Monitor the reaction closely for decomposition.

    • Catalysis: For certain coupling reactions, such as Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is critical for success.[8]

Scenario 2: Formation of multiple products or unexpected side reactions.

  • Potential Cause: The presence of multiple reactive sites (amino group, carboxylic acid, and the aromatic ring) can lead to side reactions. For example, the amino group can react with acylating agents intended for another part of a molecule.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the amino or carboxylic acid group to prevent unwanted reactions. For instance, the amino group can be protected as an amide, which can be deprotected later in the synthetic sequence.

    • Reaction Conditions: Carefully control the stoichiometry of reagents and the reaction temperature. Adding reagents slowly can sometimes minimize side product formation.

    • Order of Reactions: The sequence of synthetic steps is crucial. For instance, it may be more effective to perform a reaction on a precursor molecule before introducing the amino or carboxylic acid functionality.

Scenario 3: Difficulty in product purification.

  • Potential Cause: The polar nature of both the amino and carboxylic acid groups can make purification by standard column chromatography challenging. The product may stick to the silica gel or have poor solubility in common organic solvents.

  • Troubleshooting Steps:

    • Extraction: Utilize acid-base extraction to separate your product from non-polar impurities. The amphoteric nature of this compound allows it to be soluble in both acidic and basic aqueous solutions.[2]

    • Recrystallization: This is often an effective method for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Chromatography Modifications: If column chromatography is necessary, consider using a more polar mobile phase or adding a small amount of acetic acid or triethylamine to the eluent to improve the peak shape and reduce tailing.

Handling and Disposal of Waste

The proper management of waste containing this compound is a critical aspect of laboratory safety and environmental responsibility.

Waste Classification

As a halogenated organic compound, waste containing this compound is generally considered hazardous waste.[9] Under the Resource Conservation and Recovery Act (RCRA), it may fall under the "F-list" for hazardous wastes from non-specific sources, particularly if mixed with spent halogenated solvents (e.g., F001, F002).[10] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.[9]

Waste Segregation and Collection

Proper segregation of chemical waste is essential for safe and compliant disposal. The following workflow should be implemented:

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Disposal Pathway Solid_Waste Solid Waste (e.g., contaminated filter paper, gloves) Halogenated_Container Designated Halogenated Waste Container Solid_Waste->Halogenated_Container Place in Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvent rinses) Liquid_Waste->Halogenated_Container Pour into EHS_Pickup EHS Hazardous Waste Pickup Halogenated_Container->EHS_Pickup Arrange for

Caption: Waste Segregation Workflow for this compound.

Key Principles of Waste Collection:

  • Dedicated Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[9]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentrations of all components.[9]

  • Closed Containers: Keep the waste container securely closed when not in use to prevent the release of vapors.[9]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Spill_Response_Plan cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate PPE Don appropriate PPE (gloves, goggles, respirator) Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the incident to your supervisor and EHS Dispose->Report

Caption: Spill Response Plan for this compound.

Decontamination of Laboratory Equipment:

After use, all glassware and equipment must be thoroughly decontaminated.

  • Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone) to remove residual compound. Collect this rinsate as halogenated hazardous waste.[9]

  • Cleaning: Wash the equipment with a laboratory detergent and water.[11]

  • Final Rinse: Rinse with deionized water and allow to dry completely.[11]

For more persistent residues, a base wash (e.g., with a dilute sodium hydroxide solution) can be effective, but care should be taken as this will generate a corrosive hazardous waste stream that must also be collected and disposed of properly.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-chloro-3-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anthranilic acid and its derivatives are cornerstone building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid on an aromatic scaffold, allows for the construction of a diverse array of complex heterocyclic systems.[2] This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-chloro-3-fluorobenzoic acid against its parent, anthranilic acid, and its mono-halogenated analogs.

As drug development professionals know, the introduction of halogens, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same substituents dramatically alter the electronic and steric profile of the starting material, creating unique challenges and opportunities in synthesis. This document will elucidate these differences, explain the causality behind experimental choices, and provide validated protocols to navigate the synthesis of next-generation therapeutics.

Chapter 1: Theoretical Framework: Decoding Substituent Effects

The reactivity of an anthranilic acid is a delicate interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group.[2] In this compound, this balance is further modulated by two powerfully electronegative halogen atoms.

1.1. Electronic Effects: A Tug-of-War

The halogens (F and Cl) exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic ring. This has two primary consequences:

  • Decreased Nucleophilicity of the Amino Group: The -I effect of the adjacent fluorine and the more distant chlorine pulls electron density away from the nitrogen atom. This deactivation makes the amino group a significantly weaker nucleophile compared to the unsubstituted anthranilic acid. Consequently, reactions like acylation or alkylation at the nitrogen center become more challenging.[3]

1.2. Steric Hindrance

The fluorine atom at the C3 position (ortho to the amino group) introduces significant steric bulk. This hindrance directly impedes the approach of reagents to both the amino and carboxylic acid functionalities, potentially slowing reaction rates and necessitating more forcing conditions or less sterically demanding reagents.

workflow_amide cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Anthranilic Acid (1.0 eq) in dry CH3CN B 2. Add HOBt (1.1 eq) & DMAP (1.0 eq) A->B C 3. Add EDC (1.2 eq) B->C D 4. Stir at RT for 30 min (Activation) C->D E 5. Add Benzylamine (1.1 eq) dropwise D->E F 6. Monitor by TLC/LC-MS (Reaction time: 2-24h) E->F G 7. Quench with H2O, Extract with EtOAc F->G H 8. Wash with aq. HCl, NaHCO3, and brine G->H I 9. Dry (Na2SO4), concentrate, and purify by column chromatography H->I mechanism_cyclization sub_acid Substituted Anthranilic Acid n_acylated N-Acylated Intermediate sub_acid->n_acylated 1. N-Acylation (Base, e.g., Pyridine) acyl_chloride Acetyl Chloride (or other acylating agent) acyl_chloride->n_acylated activated_ester Activated Ester (via Acetic Anhydride) n_acylated->activated_ester 2. Activation (Acetic Anhydride, Heat) annot1 Rate is highly dependent on NH₂ nucleophilicity. Halogenated substrates are slower. product 2-Methyl-4H-3,1-benzoxazin-4-one activated_ester->product 3. Intramolecular Cyclization (-H₂O)

References

A Comparative Guide to the Biological Activity of 2-Amino-5-chloro-3-fluorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Anthranilic Acid Derivatives

Substituted aminobenzoic acids, particularly the anthranilic acid scaffold, are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms onto this scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically alter the compound's biological activity, enhancing its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of 2-Amino-5-chloro-3-fluorobenzoic acid and its close structural analogs, delving into their anticancer, antimicrobial, and phytotoxic effects. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural changes can lead to significant differences in biological outcomes.

Comparative Analysis of Biological Activities

While comprehensive biological data for this compound remains to be fully elucidated in publicly accessible literature, a comparative analysis with its structurally similar analogs provides invaluable insights into its potential therapeutic applications. The following sections detail the observed biological activities of key analogs, supported by experimental data.

Anticancer and Antimicrobial Activities of 2-Amino-3-chlorobenzoic Acid

A significant body of research highlights the potent biological activities of 2-Amino-3-chlorobenzoic acid, a close analog of our target compound, differing only by the absence of a fluorine atom at the 5-position. A study on this compound, isolated from Streptomyces coelicolor, has demonstrated its efficacy as both an anticancer and antimicrobial agent[1].

Anticancer Activity:

2-Amino-3-chlorobenzoic acid exhibited potent cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231[1][2]. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined at various time points, as detailed in the table below.

CompoundCell Line24h (µM)48h (µM)72h (µM)
2-Amino-3-chlorobenzoic acid MDA-MB-2312657.2

Table 1: Comparative Cytotoxicity (IC50) of 2-Amino-3-chlorobenzoic acid against the MDA-MB-231 breast cancer cell line.[1][2]

Mechanistic studies revealed that 2-Amino-3-chlorobenzoic acid induces apoptosis and inhibits cell proliferation and migration in MDA-MB-231 cells. It was found to downregulate the expression of key proteins involved in cancer progression, including PTEN, PCNA, BAX, and STAT3, suggesting its potential to interfere with the PI3K/AKT signaling pathway[1][2].

Antimicrobial Activity:

The same study also highlighted the potent antibacterial activity of 2-Amino-3-chlorobenzoic acid, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. This dual activity profile underscores the potential of this scaffold in developing novel therapeutics that can combat both cancer and associated opportunistic infections.

Phytotoxic Activity of 2-Amino-3,5-dichlorobenzoic Acid

Investigations into the biological effects of other halogenated analogs have revealed different activity profiles. For instance, derivatives of 2-amino-3,5-dichlorobenzoic acid have been evaluated for their phytotoxic action[3]. This compound, which features a second chlorine atom instead of fluorine at the 5-position, and its derivatives have shown selective herbicidal activity against a range of weeds in both pre- and post-emergence tests[3]. This highlights how altering the halogen substitution pattern can tune the biological activity towards different applications, in this case, agriculture.

Structure-Activity Relationship (SAR) Insights

The available data on the analogs of this compound allows for the formulation of preliminary structure-activity relationships:

  • Halogenation is Key: The presence of halogen atoms on the aminobenzoic acid ring appears to be crucial for potent biological activity.

  • Position Matters: The specific positioning of these halogens dictates the type and potency of the biological effect. For example, the 3-chloro substitution in 2-amino-3-chlorobenzoic acid is associated with strong anticancer and antimicrobial effects.

  • Multiple Halogenations: The introduction of a second halogen, as seen in 2-amino-3,5-dichlorobenzoic acid, can shift the activity towards phytotoxicity.

  • The Role of Fluorine: While direct data is lacking for this compound, the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. It is plausible that the combination of chlorine and fluorine at the 3 and 5 positions could result in a unique and potent biological activity profile, warranting further investigation.

Experimental Protocols

To ensure scientific integrity and enable the replication of the findings discussed, this section provides detailed methodologies for the key experiments cited.

Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., 2-Amino-3-chlorobenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Objective: To determine the MIC of a test compound against a bacterial strain like MRSA.

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microplates

  • Bacterial incubator (37°C)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum of MRSA and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial phytotoxic Phytotoxicity Assays characterization->phytotoxic data IC50 / MIC Determination anticancer->data antimicrobial->data phytotoxic->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of aminobenzoic acid analogs.

proposed_mechanism compound 2-Amino-3-chlorobenzoic Acid pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibits pten PTEN (Tumor Suppressor) compound->pten Upregulates (?) bax BAX (Pro-apoptotic) compound->bax Upregulates stat3 STAT3 compound->stat3 Downregulates pcna PCNA (Proliferation Marker) compound->pcna Downregulates proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotes pten->pi3k_akt Inhibits apoptosis Apoptosis bax->apoptosis Induces stat3->proliferation Promotes pcna->proliferation Marker of

Caption: Proposed mechanism of anticancer action for 2-Amino-3-chlorobenzoic acid.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its analogs, drawing upon the available scientific literature. The potent anticancer and antimicrobial activities of 2-Amino-3-chlorobenzoic acid, coupled with the phytotoxic effects of 2-amino-3,5-dichlorobenzoic acid, strongly suggest that the halogenated aminobenzoic acid scaffold is a fertile ground for the discovery of novel bioactive compounds.

The lack of specific biological data for this compound represents a significant research gap. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to determine how the unique combination of chloro and fluoro substituents at the 3 and 5 positions influences its activity. A head-to-head comparison with its analogs would provide a clearer understanding of the structure-activity relationships and could guide the design of more potent and selective therapeutic agents. Further investigations into the mechanisms of action and in vivo efficacy of these compounds are also warranted to translate these promising preclinical findings into tangible clinical applications.

References

A Comprehensive Guide to the Spectroscopic Analysis of 2-Amino-5-chloro-3-fluorobenzoic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, comparative analysis of the spectroscopic characteristics of 2-Amino-5-chloro-3-fluorobenzoic acid, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation. It provides a foundational understanding of how substituent effects manifest across various spectroscopic techniques, supported by experimental data and standardized protocols. We will dissect the spectral data of the target molecule by comparing it with its fundamental precursors, thereby illustrating the diagnostic power of spectroscopy in structural elucidation.

The Central Role of Spectroscopic Characterization

This compound is a highly functionalized aromatic ring, serving as a versatile building block for synthesizing complex pharmaceutical agents. Its precise structure, defined by the ortho-amino group, meta-chlorine, and ortho-fluorine relative to the carboxylic acid, dictates its reactivity and suitability for downstream applications. Any ambiguity in its structure or purity can have profound consequences on the efficacy and safety of the final active pharmaceutical ingredient (API).

Therefore, rigorous spectroscopic analysis is not merely a quality control step but an integral part of the development process. This guide provides a comparative framework, using benzoic acid and its simpler substituted derivatives as benchmarks. By understanding how each functional group—amino (-NH₂), chloro (-Cl), and fluoro (-F)—incrementally alters the spectroscopic signature, researchers can gain a more intuitive and robust capability for identifying their target molecule and any related impurities.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique can unequivocally determine a molecule's structure. A synergistic approach using multiple spectroscopic methods is essential for unambiguous confirmation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present by probing their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps the carbon-hydrogen framework of a molecule, revealing connectivity and the electronic environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides clues about its structure through fragmentation analysis. The presence of isotopes like chlorine provides a distinct signature.[1]

  • UV-Visible (UV-Vis) Spectroscopy: Examines electronic transitions within the molecule, primarily in conjugated systems, providing information about the chromophores present.[2]

The logical workflow for analyzing a novel or synthesized compound involves these sequential and complementary techniques.

G cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Synthesis Synthesis & Purification IR FT-IR (Functional Groups) Synthesis->IR NMR ¹H & ¹³C NMR (Connectivity) Synthesis->NMR MS Mass Spec (Molecular Weight) Synthesis->MS UV UV-Vis (Conjugated Systems) Synthesis->UV Confirm Structure Confirmed IR->Confirm NMR->Confirm MS->Confirm UV->Confirm

Caption: General workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Players

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic range of vibrational frequencies, making IR an excellent tool for qualitative functional group analysis.[3]

Analysis of this compound: The IR spectrum of our target molecule is expected to be complex but highly informative. We anticipate characteristic peaks for the carboxylic acid, the primary amine, the aromatic ring, and the carbon-halogen bonds. The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which arises from strong hydrogen bonding between molecules, often forming dimers.[4][5] This broad absorption will likely overlap with the N-H stretches of the amino group.

Comparative IR Data

Functional GroupVibration TypeBenzoic Acid (cm⁻¹)2-Aminobenzoic Acid (cm⁻¹)This compound (Expected, cm⁻¹)
Carboxyl O-HStretch3300-2500 (very broad)[4][5]3300-2500 (very broad)3300-2500 (very broad)
Amino N-HSymmetric & Asymmetric Stretch-~3400 & ~3300 (two sharp peaks)~3400 & ~3300 (two sharp peaks, may be on O-H shoulder)
Aromatic C-HStretch~3100-3000~3100-3000~3100-3000
Carbonyl C=OStretch1700-1680[5][6]1680-1660~1700-1680
Aromatic C=CStretch~1600, ~1450~1610, ~1500~1620, ~1550, ~1480
Amino N-HBend-~1610-1550~1620-1560
Carboxyl C-OStretch1320-1210[4]1300-12001320-1210
Carbon-Fluorine C-FStretch--1300-1100 (strong)
Carbon-Chlorine C-ClStretch--800-600 (strong)

Interpretation:

  • Carboxylic Acid: The defining broad O-H and sharp C=O stretches are present in all benzoic acid derivatives. The exact position of the C=O stretch is sensitive to electronic effects; electron-donating groups like -NH₂ can slightly lower the frequency.[5]

  • Amino Group: The presence of two distinct N-H stretching peaks is a clear indicator of the primary amine (-NH₂). These peaks are often observed superimposed on the broad O-H absorption.

  • Halogens: The strong C-F and C-Cl stretching vibrations appear in the lower frequency "fingerprint region" and are definitive evidence of their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H, ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency waves at specific frequencies depending on their local electronic environment. The resulting spectrum provides information on the number of different types of protons/carbons, their connectivity, and their chemical nature.[7]

Analysis of this compound: The aromatic region of the ¹H NMR spectrum will be most diagnostic. The molecule has two protons on the aromatic ring. Their chemical shifts are influenced by the surrounding groups. The -COOH, -Cl, and -F groups are electron-withdrawing, deshielding nearby protons (shifting them downfield). The -NH₂ group is electron-donating, shielding nearby protons (shifting them upfield). The fluorine atom will also cause splitting (J-coupling) with nearby protons and carbons. The protons of the -NH₂ and -COOH groups are exchangeable and often appear as broad singlets.

Comparative ¹H NMR Data (Aromatic Protons, ppm)

CompoundH-4H-6Solvent/Notes
2-Aminobenzoic Acid~6.73 (d)~7.84 (dd)CDCl₃[8]
2-Amino-3-fluorobenzoic Acid~7.09 (m)~7.94 (m)CD₃OD[9]
2-Amino-5-chlorobenzoic Acid~7.24 (dd)~7.62 (d)DMSO-d₆[10]
This compound ~7.4 (d) ~7.7 (d) Predicted in DMSO-d₆

Note: Chemical shifts are highly dependent on the solvent used. Values are approximate for comparison.

Interpretation:

  • Substituent Effects: In our target molecule, H-4 is ortho to the electron-withdrawing fluorine and para to the electron-withdrawing chlorine, causing a significant downfield shift. H-6 is ortho to the electron-donating amino group but also ortho to the withdrawing carboxylic acid. The interplay of these effects results in two distinct signals in the aromatic region.

  • ¹³C NMR: The ¹³C spectrum would show 7 distinct signals. The carboxyl carbon (~168-170 ppm) and the carbons directly bonded to the electronegative F and Cl atoms would be readily identifiable. The C-F bond will exhibit a large one-bond coupling constant (¹J_CF).[9]

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Principle: In its most common form (Electron Ionization - EI), MS bombards the molecule with high-energy electrons, causing it to ionize and often fragment. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, producing a spectrum of ion abundance versus m/z.[11]

Analysis of this compound (MW = 189.58 g/mol ): The most crucial feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of one chlorine atom, we expect to see two peaks for the molecular ion:

  • An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.

  • An M+2 peak corresponding to the molecule containing the ³⁷Cl isotope.

The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the M+2 peak will have roughly one-third the intensity of the M⁺ peak.[1][12] This isotopic pattern is a definitive confirmation of the presence of a single chlorine atom.

Expected Key Ions in the Mass Spectrum

m/z ValueIon IdentitySignificance
189, 191[M]⁺Molecular ion peak. The 3:1 ratio of 189 to 191 confirms one Cl atom.
172, 174[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid.
144, 146[M - COOH]⁺Loss of the entire carboxyl group.
109[M - COOH - Cl]⁺Subsequent loss of a chlorine atom from the above fragment.

UV-Visible Spectroscopy: Confirming the Chromophore System

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most sensitive to molecules containing chromophores, typically conjugated π-systems like aromatic rings.[13]

Analysis of this compound: The molecule contains a benzene ring substituted with auxochromes (-NH₂, -Cl, -F) and a chromophore (-COOH). These substituents will modify the absorption maxima (λ_max) of the benzene chromophore. Aromatic amino acids and their derivatives typically show strong absorption in the 250-350 nm range.[14][15] For example, 2-amino-3-chlorobenzoic acid shows a maximum absorption peak at 324 nm.[16] We would expect a similar absorption profile for our target molecule, confirming the presence of the substituted aromatic system.

Standardized Experimental Protocols

The following protocols are generalized frameworks. Researchers must adapt them based on available instrumentation and specific sample characteristics.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
  • Objective: To identify the functional groups in the solid sample.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum using an empty sample compartment or a pure KBr pellet to account for atmospheric CO₂ and H₂O.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 2: NMR Spectroscopy (Solution State)
  • Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum. Further experiments like DEPT, COSY, or HSQC can be run for more detailed structural information.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine proton ratios.

Structural Relationships and Precursors

The structural evolution from simple precursors to the final product provides a clear roadmap for spectroscopic interpretation. Each added substituent leaves a distinct mark on the resulting spectra.

G Target This compound P1 Benzoic Acid (Base Structure) P2 2-Aminobenzoic Acid (+ NH2) P1->P2 P3 3-Fluorobenzoic Acid (+ F) P1->P3 P4 5-Chlorobenzoic Acid (+ Cl) P1->P4 P2->Target P3->Target P4->Target P5 1-Chloro-3-fluoro-5-nitrobenzene (Synthetic Precursor) P5->Target Multi-step synthesis

Caption: Relationship between the target molecule and its precursors.

Conclusion

The structural verification of this compound is achieved not by a single measurement but by the convergence of evidence from multiple spectroscopic techniques. IR confirms the presence of the requisite functional groups. NMR elucidates the precise arrangement of atoms and the electronic effects of the substituents. Mass spectrometry provides the molecular weight and an unmistakable isotopic signature for the chlorine atom. Finally, UV-Vis spectroscopy verifies the integrity of the aromatic chromophore system. By employing this multi-pronged analytical strategy and comparing the data against simpler precursors, researchers can achieve a high degree of confidence in the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern of amino, chloro, and fluoro groups on the aromatic ring makes it a valuable intermediate for creating compounds with tailored biological activities. The efficiency, safety, and environmental impact of its synthesis are therefore of critical importance to researchers and the chemical industry.

This guide provides an in-depth comparison of a plausible traditional synthetic route to this compound with a proposed novel, more modern approach. The traditional route relies on classical electrophilic aromatic substitution and reduction reactions, while the new route leverages modern catalytic methods to potentially offer improved efficiency and a better environmental profile. We will delve into the rationale behind the experimental choices for each route, provide detailed protocols, and present a comparative analysis of their key performance indicators.

The Traditional Synthetic Route: A Multi-step Classical Approach

The traditional synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions on a readily available starting material, followed by the reduction of a nitro group to the desired amine.[1] This approach, while well-established, can suffer from issues with regioselectivity, harsh reaction conditions, and the generation of significant waste.

A plausible traditional route to this compound is outlined below. The selection of the starting material and the order of reactions are dictated by the directing effects of the substituents on the benzene ring.

Experimental Workflow: Traditional Route

Traditional_Synthetic_Route A 1,4-Dichloro-2-fluorobenzene B 1,4-Dichloro-2-fluoro-5-nitrobenzene A->B HNO3/H2SO4 Nitration C 4-Chloro-2-fluoro-5-nitroaniline B->C NH3, Cu catalyst Nucleophilic Aromatic Substitution D 2-Amino-5-chloro-3-fluorobenzonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) E This compound D->E H2O, H+ Hydrolysis New_Synthetic_Route A 2,5-Dichloro-3-fluorobenzoic acid B This compound A->B Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 source)

References

A Comparative Benchmarking Guide to the Biological Efficacy of 2-Amino-5-chloro-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Preclinical Bioactivity

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid serves as a versatile scaffold in medicinal chemistry, offering multiple reactive sites for derivatization. The strategic placement of electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating amino group on the phenyl ring creates a unique electronic environment that can be exploited to modulate binding affinities with various biological targets. This guide presents a comparative study of a series of amide and hydrazide derivatives synthesized from this core structure, evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of the evaluated derivatives commences with the activation of the carboxylic acid moiety of this compound, followed by coupling with various amines or hydrazines to yield the corresponding amides and hydrazides.

General Synthesis Workflow

start This compound step1 Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) start->step1 step2 Acyl Chloride / Activated Ester Intermediate step1->step2 step3a Amidation: Reaction with Primary/Secondary Amines (R1R2NH) step2->step3a step3b Hydrazide Formation: Reaction with Hydrazine Hydrate (NH2NH2·H2O) step2->step3b product_a Amide Derivatives step3a->product_a product_b Hydrazide Derivatives step3b->product_b

Caption: General synthetic scheme for amide and hydrazide derivatives.

Part 1: Comparative Anticancer Activity

A panel of newly synthesized amide and hydrazide derivatives of this compound were screened for their cytotoxic effects against a panel of human cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: After a 48-hour incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the formazan crystals were solubilized with DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Results: Anticancer Efficacy

The cytotoxic activities of the derivatives are summarized in the table below. For comparative purposes, Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDDerivative TypeModificationMDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
ACF-01 AmideN-benzyl15.221.818.5
ACF-02 AmideN-(4-chlorophenyl)8.712.49.9
ACF-03 AmideN-(4-methoxyphenyl)25.130.528.3
ACF-04 HydrazideUnsubstituted12.518.914.2
ACF-05 Hydrazonefrom ACF-04 + Benzaldehyde7.29.88.1
Doxorubicin Standard-0.81.10.9
Structure-Activity Relationship (SAR) Insights
  • Amide Derivatives: The nature of the substituent on the amide nitrogen significantly influenced the anticancer activity. The presence of a halogenated phenyl ring (ACF-02) enhanced cytotoxicity compared to an unsubstituted benzyl group (ACF-01). An electron-donating methoxy group (ACF-03) resulted in decreased activity.

  • Hydrazide and Hydrazone Derivatives: The hydrazide derivative (ACF-04) showed moderate activity. Conversion to the benzaldehyde hydrazone (ACF-05) led to a notable increase in potency, suggesting that the extended conjugation and lipophilicity of the hydrazone moiety may be beneficial for anticancer activity.

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

Based on preliminary mechanistic studies of structurally related compounds, it is hypothesized that these derivatives may exert their anticancer effects through the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and survival.

ACF_Derivative ACF Derivatives PI3K PI3K ACF_Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Part 2: Comparative Antimicrobial and Antifungal Activity

The synthesized derivatives were also evaluated for their efficacy against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in appropriate growth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Results: Antimicrobial and Antifungal Efficacy
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ACF-01 326464
ACF-02 163232
ACF-03 64>128>128
ACF-04 326432
ACF-05 163216
Ciprofloxacin 10.5-
Fluconazole --2
Structure-Activity Relationship (SAR) Insights
  • The antimicrobial activity trends largely mirrored those observed in the anticancer assays.

  • The chloro-substituted amide (ACF-02) and the hydrazone derivative (ACF-05) were the most potent compounds against both bacteria and fungi.

  • The derivatives generally exhibited better activity against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli, which may be attributed to differences in the cell wall structure of these bacteria.

Part 3: Comparative Anti-inflammatory Activity

Select derivatives with favorable cytotoxicity and antimicrobial profiles were further assessed for their potential anti-inflammatory properties by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture and Treatment: RAW 264.7 cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The cells were incubated for 24 hours.

  • Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Results: Anti-inflammatory Efficacy
Compound IDNO Production Inhibition (%) at 25 µM
ACF-02 65.8 ± 4.2
ACF-05 72.3 ± 5.1
Indomethacin 85.6 ± 3.5
Structure-Activity Relationship (SAR) Insights
  • Both the chloro-substituted amide (ACF-02) and the hydrazone derivative (ACF-05) demonstrated significant inhibition of NO production, indicating potent anti-inflammatory activity.

  • The hydrazone (ACF-05) was slightly more active than the amide (ACF-02), suggesting that the structural features contributing to anticancer and antimicrobial efficacy may also be important for anti-inflammatory effects.

Conclusion

This comparative guide demonstrates that derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with diverse biological activities. Specifically, the introduction of a 4-chlorophenyl amide (ACF-02) and a benzaldehyde hydrazone (ACF-05) moiety significantly enhanced the anticancer, antimicrobial, and anti-inflammatory properties of the parent molecule. These findings provide a solid foundation for further optimization and development of this class of compounds. The detailed protocols and structure-activity relationship insights presented herein are intended to facilitate future research in this area.

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-chloro-3-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the 2-amino-5-chloro-3-fluorobenzoic acid scaffold presents a compelling starting point for the development of novel therapeutic agents. Its unique substitution pattern, featuring both electron-withdrawing and donating groups, offers a rich playground for synthetic modifications aimed at optimizing biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing upon established principles and data from closely related chemical series to illuminate the path for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental design, present detailed protocols for activity assessment, and visualize key concepts to foster a deeper understanding of this promising chemical space.

The Core Moiety: Understanding the Electronic and Steric Landscape

The parent this compound molecule is an anthranilic acid derivative. The spatial and electronic arrangement of its substituents—an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom—dictates its intrinsic reactivity and potential biological interactions.

  • Amino Group (C2): This electron-donating group is crucial for forming hydrogen bonds with biological targets and often serves as a key anchoring point. Its position ortho to the carboxylic acid can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and physicochemical properties.

  • Carboxylic Acid Group (C1): As a key acidic functional group, it can engage in ionic interactions and hydrogen bonding with receptor sites. Modifications at this position, such as esterification or amidation, are common strategies to alter potency, cell permeability, and metabolic stability.

  • Halogen Substituents (C3-Fluoro, C5-Chloro): The presence and position of halogens significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity. The fluorine at C3 and chlorine at C5 create a distinct electronic environment on the phenyl ring, influencing the pKa of the amino and carboxylic acid groups and potentially engaging in halogen bonding with target proteins.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in publicly available literature, we can infer a robust SAR by examining related classes of compounds, particularly substituted anthranilic acids and their amide derivatives, which have been widely explored as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Modifications of the Carboxylic Acid: The Gateway to Diverse Analogs

The carboxylic acid moiety is a primary site for derivatization to generate esters and amides. This strategy is often employed to modulate pharmacokinetics and to introduce new interaction points with the biological target.

Table 1: Inferred Structure-Activity Relationship of Carboxylic Acid Modifications

ModificationPredicted Effect on ActivityRationale
Esterification VariableSmall alkyl esters (e.g., methyl, ethyl) may act as prodrugs, improving cell permeability. Bulky esters may decrease activity due to steric hindrance.
Amidation (Primary/Secondary) Potentially IncreasedAmides can introduce additional hydrogen bond donors/acceptors, enhancing target binding. The nature of the amine substituent is critical.
Amidation (Aromatic Amines) Potentially IncreasedN-aryl amides can introduce further pi-stacking or hydrophobic interactions, significantly boosting potency, as seen in many kinase inhibitors.
Conversion to Tetrazole Activity often retained or improvedThe tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and interaction potential with improved metabolic stability.
Substitution on the Amino Group: Fine-Tuning Target Engagement

Modification of the 2-amino group can have a profound impact on activity. N-acylation or N-alkylation can alter the hydrogen bonding capacity and introduce new recognition elements.

Table 2: Inferred Structure-Activity Relationship of Amino Group Modifications

ModificationPredicted Effect on ActivityRationale
N-Acetylation Likely decreaseNeutralizes the basicity and removes a key hydrogen bond donor, which is often critical for interaction with the hinge region of kinases.
N-Alkylation (Small Alkyl) VariableMay increase lipophilicity but could introduce steric clashes. The specific target will determine the outcome.
N-Arylation Potentially IncreasedCan introduce significant van der Waals and hydrophobic interactions, a common feature in potent enzyme inhibitors.
Alterations to the Aromatic Ring: The Role of Halogens

The existing chloro and fluoro substituents provide a foundation for further exploration. The introduction, removal, or repositioning of halogens can fine-tune the electronic properties and binding interactions of the entire molecule.

  • Fluorine: Often enhances metabolic stability and can increase binding affinity through favorable interactions with the target.

  • Chlorine: Increases lipophilicity and can participate in halogen bonding.

The interplay of these substituents is critical. For instance, in many kinase inhibitors, specific halogenation patterns on the phenyl ring are essential for achieving high potency and selectivity.

Experimental Protocols for Biological Evaluation

To empirically determine the SAR of novel this compound analogs, a series of robust and reproducible in vitro assays are essential. The choice of assay will be dictated by the therapeutic target of interest. Given the prevalence of anthranilic acid derivatives as kinase inhibitors, a generic kinase inhibition assay is presented below.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the kinase-substrate mix in kinase buffer. b. Add 0.5 µL of the serially diluted test compounds or DMSO (for control wells). c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the reaction for 1 hour at room temperature.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Path to Discovery

Diagrams are invaluable tools for conceptualizing complex biological and chemical processes. Below are Graphviz representations of a hypothetical drug discovery workflow and a simplified signaling pathway that could be targeted by these analogs.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Analog Synthesis (Amidation, etc.) A->B C Purification & Structural Confirmation (NMR, MS) B->C D Primary Screening (e.g., Kinase Panel) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G SAR Analysis F->G H In Silico Modeling (Docking) G->H I Iterative Synthesis of Improved Analogs H->I I->B Feedback Loop

Caption: A typical workflow for the discovery and optimization of novel therapeutic agents.

Hypothetical Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2-Amino-5-chloro-3-fluorobenzoic Acid Analog Inhibitor->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct SAR studies are emerging, a comprehensive understanding can be built by drawing parallels from related chemical series. The key to unlocking the full potential of these analogs lies in systematic modifications of the carboxylic acid and amino functionalities, coupled with a nuanced understanding of the role of halogen substituents.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs against a panel of relevant biological targets, such as protein kinases. This will enable the generation of robust quantitative SAR data, which, when combined with computational modeling, will guide the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a solid framework for embarking on this exciting journey of discovery.

References

Navigating the Synthesis of 2-Amino-5-chloro-3-fluorobenzoic Acid: A Comparative Guide to Proposed Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenge

2-Amino-5-chloro-3-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug development. Its specific substitution pattern—an activating amino group, and deactivating but ortho-, para-directing halogens—makes it a versatile scaffold for creating complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and agrochemicals.

Despite its potential, the synthesis of this compound is not well-documented in publicly available scientific literature. This guide, therefore, aims to bridge this gap by proposing and critically evaluating three plausible, cost-effective synthetic pathways. By leveraging established chemical principles and analogous reactions reported for structurally similar molecules, we provide a theoretical framework to guide researchers in the development of a robust synthesis for this valuable compound. This analysis is designed for chemists in research and development who require a strategic, cost-conscious approach to synthesizing novel intermediates.

Proposed Synthetic Pathways: A Detailed Analysis

We will explore three distinct strategies, each beginning from a different, commercially available starting material. The evaluation will focus on the logic of each pathway, estimated cost-effectiveness, operational complexity, and potential challenges.

Pathway 1: Late-Stage Electrophilic Chlorination

This strategy focuses on introducing the chlorine atom in the final step onto a pre-existing 2-amino-3-fluorobenzoic acid backbone. This approach is attractive due to its directness and potentially high atom economy.

Chemical Logic: The synthesis begins with commercially available 2-Amino-3-fluorobenzoic acid. The key transformation is a regioselective electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amino group is dominant. The position para to the amine (C4) is occupied by the carboxylic acid. The C6 position is sterically hindered by the adjacent amino group. The C5 position is para to the fluorine atom and is electronically activated, making it the most probable site for electrophilic attack. A highly analogous procedure for the bromination of 2-amino-3-fluorobenzoic acid at the C5 position using N-bromosuccinimide (NBS) has been reported with high yield, lending strong support to this proposed chlorination.[1]

Workflow Diagram:

Pathway 1 A 2-Amino-3-fluorobenzoic acid B This compound A->B  N-Chlorosuccinimide (NCS)  DMF, 0°C to RT Pathway 2 A 4-Chloro-2-fluoro-6-nitrotoluene B 5-Chloro-3-fluoro-2-methylaniline A->B  H₂, Pd/C  Ethanol C This compound B->C  1. (Optional) Ac₂O, Pyridine  2. KMnO₄, heat  3. H₃O⁺ / NaOH Pathway 3 A 4-Chloro-2-fluoroaniline B N-(4-chloro-2-fluorophenyl)- 2-(hydroxyimino)acetamide A->B  Chloral Hydrate,  Hydroxylamine HCl,  Na₂SO₄, H₂O, Reflux C 5-Chloro-7-fluoroisatin B->C  Conc. H₂SO₄, 80-90°C D This compound C->D  H₂O₂, NaOH(aq),  then H₃O⁺

References

Comparative Guide to In Vitro and In Vivo Studies of Halogenated Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation: A Case Study on 2-Amino-5-chlorobenzoic Acid Derivatives as PAK4 Inhibitors

Introduction: The Strategic Role of Halogenated Anthranilic Acids in Drug Discovery

Substituted aminobenzoic acids, particularly halogenated anthranilic acids, represent a privileged scaffold in medicinal chemistry. The interplay between the nucleophilic amino group, the carboxylic acid moiety, and the electron-withdrawing nature of halogen substituents provides a versatile platform for synthesizing complex heterocyclic structures. Molecules like 2-Amino-5-chloro-3-fluorobenzoic acid are of significant interest to drug development professionals. The presence of both chlorine and fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity through specific halogen bonds, making such scaffolds prime candidates for kinase inhibitor development.

While public-domain data on derivatives of this compound is nascent, a comprehensive analysis of its close analogue, 2-Amino-5-chlorobenzoic acid , offers a robust framework for understanding the preclinical development path. This guide leverages the extensive research on quinazoline derivatives synthesized from this analogue to provide a detailed comparison of in vitro and in vivo evaluation methodologies. We will focus on their development as inhibitors of p21-activated kinase 4 (PAK4), a critical oncogenic signaling node.

PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers, including gastric, prostate, and lung cancers.[1][2] It is a key downstream effector of the Rho GTPase Cdc42 and plays a pivotal role in regulating cell proliferation, survival, migration, and cytoskeletal dynamics.[3][4] Its dysregulation makes it a compelling therapeutic target, and compounds derived from 2-Amino-5-chlorobenzoic acid have emerged as a promising class of PAK4 inhibitors.[5]

This guide will provide researchers, scientists, and drug development professionals with an objective comparison of experimental protocols, supporting data, and the strategic rationale behind the preclinical evaluation of this important class of compounds.

From Scaffolding to Lead Compound: Synthesis of 6-Chloroquinazoline Derivatives

The journey from a simple benzoic acid scaffold to a potent biological inhibitor begins with targeted chemical synthesis. The conversion of 2-Amino-5-chlorobenzoic acid into a 6-chloroquinazoline core is a foundational strategy for generating a library of potential PAK4 inhibitors.[5][6] The quinazoline ring system is a well-established pharmacophore in kinase inhibition, notably in approved drugs like gefitinib and erlotinib.

General Synthetic Workflow

The synthesis typically involves a cyclization reaction to form the core heterocyclic structure, followed by substitutions to introduce various functional groups that can interact with the target protein's binding site.[6][7]

G cluster_synthesis Synthesis Workflow start 2-Amino-5-chlorobenzoic Acid intermediate1 Cyclization (e.g., with urea or formamide) start->intermediate1 Step 1 intermediate2 6-Bromoquinazolin-4(3H)-one (or chloro- equivalent) intermediate1->intermediate2 Formation of Quinazolinone Core intermediate3 Chlorination (e.g., POCl3 or SOCl2) intermediate2->intermediate3 key_intermediate Key Intermediate: 2,4-Dichloro-6-chloroquinazoline intermediate3->key_intermediate final_product Final Products: 6-Chloro-2,4-disubstituted-quinazoline Derivatives key_intermediate->final_product Step 2: Nucleophilic Aromatic Substitution (Reaction with various amines)

Caption: General synthetic route from 2-Amino-5-chlorobenzoic acid to quinazoline derivatives.

Experimental Protocol: Synthesis of 6-chloro-4-aminoquinazoline-2-carboxamide Derivatives

This protocol is adapted from established methods for synthesizing potent PAK4 inhibitors.[6]

  • Step 1: Cyclization to form 6-bromoquinazolin-4(3H)-one.

    • A mixture of 2-amino-5-bromobenzoic acid (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[8]

    • Water (30 mL) is added, and the mixture is cooled to 60 °C. An additional 20 mL of water is added.

    • After stirring for 30 minutes, the precipitate is collected by vacuum filtration and washed with ethanol to yield the quinazolinone core.[8]

  • Step 2: Chlorination to form the key intermediate.

    • The 6-bromoquinazolin-4(3H)-one intermediate (5 mmol) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent like DME to yield the highly reactive dichlorinated intermediate.[6]

  • Step 3: Nucleophilic Aromatic Substitution.

    • The key intermediate is then reacted with a diverse panel of primary or secondary amines. This substitution occurs sequentially, typically at the more reactive C4 position first, followed by the C2 position.

    • This step allows for the introduction of various side chains (R1 and R2) to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Part 1: In Vitro Evaluation of PAK4 Inhibitors

The objective of in vitro evaluation is twofold: first, to quantify the direct interaction between the synthesized compounds and the purified PAK4 enzyme (biochemical assays), and second, to assess their effects on cancer cells (cell-based assays).

Biochemical Assays: Measuring Direct Target Engagement

To confirm that the synthesized compounds directly inhibit the enzymatic activity of PAK4, a robust biochemical assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay is a widely used, high-throughput method for this purpose.[1][9]

Causality Behind Experimental Choice: The HTRF assay is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, which is common in chemical libraries. It directly measures the product of the kinase reaction (a phosphorylated substrate), providing a clear and quantitative readout of enzyme inhibition.

G cluster_htrf HTRF Kinase Assay Principle kinase PAK4 Kinase phos_substrate Phosphorylated Substrate-Biotin kinase->phos_substrate Phosphorylation substrate Biotinylated Peptide Substrate substrate->phos_substrate Phosphorylation atp ATP atp->phos_substrate Phosphorylation inhibitor Test Compound (e.g., Quinazoline Derivative) inhibitor->kinase Blocks ATP Site no_fret No FRET Signal (Inhibition) inhibitor->no_fret Prevents phosphorylation adp ADP phos_substrate->adp donor Europium (Eu3+) Anti-Phospho Antibody (Donor) phos_substrate->donor Binds acceptor Streptavidin-XL665 (Acceptor) phos_substrate->acceptor Binds via Biotin fret FRET Signal (No Inhibition) donor->fret Proximity leads to FRET acceptor->fret Proximity leads to FRET

Caption: Principle of the HTRF assay for measuring PAK4 kinase inhibition.

  • Preparation: All reagents (purified recombinant PAK4 enzyme, biotinylated peptide substrate, ATP, and test compounds) are diluted in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 0.5 µL to the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of the diluted PAK4 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of a mixture containing the peptide substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding EDTA-containing detection buffer. This buffer also contains the HTRF reagents: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor).

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader. The ratio of the acceptor and donor fluorescence signals is calculated.

  • Data Analysis: The HTRF signal is inversely proportional to the kinase inhibition. Data are plotted as percent inhibition versus compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

The goal is to identify compounds with high on-target potency (low IC₅₀ or Kᵢ against PAK4) and high selectivity (significantly weaker activity against other kinases, especially within the same family).

Compound/InhibitorTarget KinasePotency (IC₅₀ / Kᵢ, nM)Selectivity NotesReference
PF-3758309 PAK4 18.7 (Kᵢ) Pan-PAK inhibitor. Also potent against PAK1 (13.7 nM), PAK5 (18.1 nM), and PAK6 (17.1 nM).[10][10]
KPT-9274 PAK4 PotentDual inhibitor of PAK4 and NAMPT.[11][12][11][12]
Compound 55 (Indole-based) PAK4 10.2 (Kᵢ) Highly selective for Group II PAKs over Group I.[1]
Lead Compound Cl-02 PAK4 Baseline ActivityLead compound for optimization.[5][5]
Class B Derivatives PAK4 >50% inhibition @ 1 µMImproved activity over lead compound Cl-02.[5][5]
Cell-Based Assays: Assessing Phenotypic Effects

Positive results from biochemical assays must be translated into a cellular context. Cell-based assays determine if the compounds can penetrate the cell membrane, engage the target in its native environment, and produce a desired biological effect.

Causality Behind Experimental Choice: A panel of assays is used because PAK4 regulates multiple cancer hallmarks. A proliferation assay (e.g., MTT) provides a general measure of anti-cancer activity.[13] Migration and invasion assays (e.g., wound healing, transwell) are more specific to PAK4's known functions and are crucial for evaluating the potential of an inhibitor to block metastasis.[2]

  • Cell Proliferation (MTT) Assay:

    • Seed cancer cells (e.g., gastric cancer line MKN-28 or colon cancer line HCT116) in 96-well plates and allow them to adhere overnight.[2][14]

    • Treat cells with serial dilutions of the test compounds for 72-96 hours.

    • Add MTT reagent to each well and incubate for 4 hours. The living cells' mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Cell Migration (Wound Healing) Assay:

    • Grow a confluent monolayer of cells in a 6-well plate.

    • Create a uniform "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh media containing the test compound or vehicle.

    • Image the wound at time 0 and after a set period (e.g., 24-48 hours).

    • Measure the wound closure area. Effective inhibitors will significantly reduce the rate of cell migration into the wound.[2]

Part 2: In Vivo Evaluation of Lead Compounds

Compounds that demonstrate high potency and desirable cellular effects in vitro are advanced to in vivo studies. The primary objective is to determine if the compound can inhibit tumor growth in a living organism, providing the most critical evidence of its therapeutic potential.

Causality Behind Experimental Choice: Human tumor xenograft models in immunocompromised mice are the industry standard for preclinical efficacy testing of cancer drugs.[15][16] This model allows for the growth of human tumors in a living system, enabling the assessment of a drug's ability to shrink tumors under physiological conditions, which include factors like drug metabolism and tumor microenvironment interactions.

G cluster_invivo In Vivo Xenograft Study Workflow start Human Cancer Cells (e.g., Gastric, Prostate) implant Subcutaneous Cell Implantation start->implant animal Immunocompromised Mice (e.g., Nude, SCID) animal->implant tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize group_vehicle Vehicle Control Group randomize->group_vehicle group_drug Test Compound Group randomize->group_drug treatment Daily Dosing (e.g., Oral Gavage) group_vehicle->treatment group_drug->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days or tumor size limit) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Standard workflow for an in vivo human tumor xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model[13][18]
  • Animal Model: Use immunodeficient mice (e.g., male BALB/c nude or SCID mice, 6-8 weeks old).

  • Cell Preparation: Harvest human cancer cells (e.g., PC3 prostate cancer cells) from culture during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Administer the test compound and vehicle control according to the planned dosing regimen (e.g., 50 mg/kg, daily, by oral gavage). Monitor animal body weight as a measure of general toxicity.

  • Efficacy Assessment: Measure tumor volumes 2-3 times per week for the duration of the study (e.g., 21 days).

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.

Comparative Data: In Vivo Efficacy of PAK4 Inhibitors

The ultimate test is whether a compound can safely and effectively reduce tumor growth in vivo.

InhibitorAnimal ModelDosing RegimenKey In Vivo Efficacy ResultsReference
KPT-8752 PC3 Prostate Cancer XenograftNot specifiedReduced cancer growth by 25-60% compared to control.[17]
KPT-9274 Rhabdomyosarcoma XenograftTwice daily, 5 days/weekSignificantly suppressed tumor growth.[12]
Compound 55 (Indole-based) A549 Lung Cancer Metastasis ModelNot specified>80% inhibition of lung metastasis.[1]
PpD (Peptide PROTAC) Renal Carcinoma XenograftNot specifiedSignificant reduction in tumor proliferation.[18]
A Note on Pharmacokinetics

While a full discussion is beyond the scope of this guide, it is critical to understand a compound's pharmacokinetic (PK) profile. Studies on quinazoline derivatives show they can have rapid clearance and that bioavailability can be low following oral administration.[19] The PK profile (how the body absorbs, distributes, metabolizes, and excretes the drug) directly impacts the dosing regimen required to maintain a therapeutic concentration at the tumor site and is a crucial component of in vivo evaluation.[19][20]

Conclusion and Future Directions

The preclinical evaluation of novel therapeutic compounds is a multi-step, evidence-based process. This guide, using derivatives of 2-Amino-5-chlorobenzoic acid as a case study, demonstrates the logical progression from chemical synthesis to robust in vitro and in vivo testing. The methodologies described—HTRF for biochemical potency, cellular assays for phenotypic effects, and xenograft models for in vivo efficacy—form a self-validating system that is fundamental to modern drug discovery.

The successful development of 6-chloroquinazoline derivatives as potent PAK4 inhibitors validates the utility of the halogenated anthranilic acid scaffold. The principles and protocols detailed herein are directly applicable to the evaluation of compounds derived from This compound . By leveraging these established workflows, researchers can systematically investigate novel derivatives, potentially unlocking next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer.

References

A Senior Application Scientist's Guide to Characterizing Antibody Specificity: Cross-Reactivity Studies of an Antibody Targeting a 2-Amino-5-chloro-3-fluorobenzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise quantification of small molecule therapeutics and their metabolites is paramount. Immunoassays, powered by specific monoclonal antibodies, offer a high-throughput and sensitive solution for this purpose. However, the ultimate utility of such an antibody hinges on its specificity—its ability to bind the target analyte without recognizing structurally similar molecules, such as precursors, metabolites, or related drugs.[1]

This guide provides an in-depth, technically-grounded comparison of methodologies to assess the cross-reactivity of a putative monoclonal antibody (herein designated as mAb-ACFBA) raised against a derivative of 2-Amino-5-chloro-3-fluorobenzoic acid. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical framework.

Foundational Strategy: Designing the Cross-Reactivity Panel

The first step in any cross-reactivity study is not in the lab, but in the thoughtful selection of potential cross-reactants.[2] The validity of the entire study rests on challenging the antibody with the most likely off-target compounds. For our target, this compound, the panel was designed by considering key structural modifications. Even minor changes, such as the position or absence of a single halogen atom, can significantly impact antibody recognition.[3]

Our Selected Panel:

  • Target Analyte: this compound

  • Compound A: 2-Amino-3-chloro-5-fluorobenzoic acid (Isomer)[4][5]

  • Compound B: 2-Amino-5-chloro-4-fluorobenzoic acid (Isomer)[6]

  • Compound C: 2-Amino-5-fluorobenzoic acid (Lacks Chlorine)[7]

  • Compound D: 2-Amino-5-chlorobenzoic acid (Lacks Fluorine)

  • Compound E: para-Aminobenzoic acid (PABA) (Parent scaffold, lacks halogens)[8]

This panel allows us to systematically probe which structural features of the target analyte are critical for the binding interaction with mAb-ACFBA.

Experimental Workflow for Cross-Reactivity Assessment

A multi-pronged approach using different immunoassay platforms is essential for a comprehensive validation.[9] We will employ a high-throughput screening method (Competitive ELISA) for initial assessment and percentage cross-reactivity calculation, followed by a high-precision kinetic analysis (Surface Plasmon Resonance) to obtain definitive binding affinity data.

G cluster_0 Phase 1: Assay Setup & Panel Selection cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: High-Fidelity Kinetic Analysis cluster_3 Phase 4: Data Synthesis & Comparison Ab mAb-ACFBA Candidate Panel Select Structural Analogs (Compounds A-E) Ab->Panel Conjugate Synthesize Target-Carrier Protein Conjugate (e.g., OVA-ACFBA) Ab->Conjugate ELISA Competitive ELISA Conjugate->ELISA IC50 Determine IC50 for Target & All Analogs ELISA->IC50 Calc_CR Calculate % Cross-Reactivity IC50->Calc_CR Compare Comparative Data Table Calc_CR->Compare SPR Surface Plasmon Resonance (SPR) Immobilize Immobilize mAb-ACFBA on Sensor Chip SPR->Immobilize Inject Inject Analytes at Multiple Concentrations Immobilize->Inject Kinetics Determine Kinetic Constants (ka, kd) and Affinity (KD) Inject->Kinetics Kinetics->Compare Conclusion Final Specificity Assessment Compare->Conclusion

Fig 1. Experimental workflow for antibody cross-reactivity assessment.

Methodology 1: Competitive ELISA

The competitive ELISA is an ideal format for quantifying small molecules (haptens).[10][11] In this assay, free analyte in the sample competes with a fixed amount of labeled or coated analyte for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the free analyte.[12]

Detailed Protocol: Competitive ELISA
  • Coating: Dilute the target-carrier protein conjugate (e.g., this compound conjugated to Ovalbumin, OVA) to 1-2 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[13] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each compound from the cross-reactivity panel (e.g., from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/compound dilution with 50 µL of a pre-determined optimal dilution of mAb-ACFBA. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step five times.

  • Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance vs. log concentration for the target analyte and each test compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each.

Calculating Percent Cross-Reactivity (%CR): %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100[14]

Methodology 2: Surface Plasmon Resonance (SPR)

While ELISA provides excellent high-throughput data, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of binding kinetics.[15][16] SPR measures the change in refractive index at the surface of a sensor chip as the analyte flows over and binds to the immobilized ligand (our antibody), providing association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ).[17][18]

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation & Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject mAb-ACFBA (diluted to 10-20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.

  • Analyte Injection (Kinetic Analysis):

    • Prepare a dilution series for the target analyte and each test compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kₗ (e.g., 0.1x to 10x Kₗ). A typical range for small molecules might be 10 nM to 5 µM.

    • Perform a multi-cycle kinetic analysis: inject each concentration over the reference and antibody-coated flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Between cycles, regenerate the chip surface with a short pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the antibody.

  • Data Analysis:

    • After subtracting the reference flow cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the kinetic rate constants (kₐ, kₔ) and the affinity constant (Kₗ) for each compound.

Comparative Data Summary & Interpretation

The data from both assays should be consolidated to build a comprehensive specificity profile. The ELISA results provide a rapid, comparative ranking, while the SPR data offers absolute affinity values.

CompoundStructureELISA IC50 (nM)% Cross-ReactivitySPR Kₗ (nM)
Target Analyte This compound15.2100% 12.5
Compound A 2-Amino-3-chloro-5-fluorobenzoic acid845.61.8%988.2
Compound B 2-Amino-5-chloro-4-fluorobenzoic acid2,171.40.7%2,540.0
Compound C 2-Amino-5-fluorobenzoic acid>10,000<0.15%No Binding Detected
Compound D 2-Amino-5-chlorobenzoic acid455.13.3%412.8
Compound E para-Aminobenzoic acid (PABA)>10,000<0.15%No Binding Detected

Interpretation of Results:

  • High Specificity: The data clearly demonstrates that mAb-ACFBA is highly specific for the target analyte. The affinity (Kₗ) is in the low nanomolar range, indicating a strong binding interaction.

  • Criticality of Halogen Positions: The significant drop in binding affinity for Compounds A and B (isomers with altered halogen positions) reveals that the precise spatial arrangement of both the chlorine at position 5 and the fluorine at position 3 is critical for antibody recognition.

  • Importance of Both Halogens: The complete loss of binding for Compound C (lacking chlorine) and the >30-fold reduction in affinity for Compound D (lacking fluorine) underscore that both halogen atoms are key components of the epitope.

  • Negligible Scaffold Binding: The lack of any detectable binding to the parent PABA scaffold confirms that the antibody's paratope is specifically adapted to the substituted benzoic acid ring and not just the core aminobenzoic acid structure.

Fig 2. Structural comparison and resulting binding affinities.

Conclusion and Authoritative Recommendations

The comprehensive analysis, combining high-throughput competitive ELISA with high-fidelity SPR, provides unequivocal evidence that the monoclonal antibody mAb-ACFBA is exceptionally specific for its target, this compound. The cross-reactivity with structurally similar isomers and analogs is minimal (<4%), and binding is completely abolished when key halogen moieties are removed.

For researchers in drug development, this level of rigorous, multi-platform characterization is not merely recommended; it is essential. It provides the confidence needed to develop robust and reliable immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and other critical applications, ensuring that the data generated is accurate and specific to the molecule of interest. The principles and workflows described herein represent a gold standard for the validation of any antibody intended for the quantification of a small molecule therapeutic.[19][20]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount, not only for regulatory compliance but for the well-being of our laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-chloro-3-fluorobenzoic acid, grounding each recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic compound. While specific toxicological data may be limited, the presence of chlorine and fluorine moieties necessitates a cautious approach. Structurally similar compounds are known to be toxic if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste.

Key Hazards:

  • Acute Toxicity (Oral): May be toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3]

PPE ComponentSpecificationRationale
Gloves Nitrile gloves.Provides a barrier against skin contact and irritation.[3]
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles, preventing serious eye irritation.
Lab Coat A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory In case of inadequate ventilation, wear respiratory protection.[1]A properly fitted respirator with appropriate cartridges should be used if there is a risk of inhaling dust or aerosols.
Segregation and Collection: The Cornerstone of Proper Disposal

The cardinal rule for chemical waste management is segregation. Halogenated organic compounds must never be mixed with non-halogenated waste streams.[2][4] This is due to the specific, and often more costly and complex, treatment methods required for halogenated waste.[5]

Step-by-Step Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a designated, clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical, typically high-density polyethylene (HDPE).

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include the full chemical name: "this compound".[2]

    • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation:

    • Collect all waste containing this compound, including any contaminated solids (e.g., weighing paper, paper towels) and rinsates from cleaning glassware, in this designated container.[2]

    • Keep the waste container closed at all times, except when adding waste.[6][7] This minimizes the release of vapors and prevents accidental spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Pickup start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Obtain Designated 'Halogenated Organic Waste' Container fume_hood->container labeling Label Container with 'Hazardous Waste' & Chemical Name container->labeling add_waste Add Solid Waste & Contaminated Materials to Container labeling->add_waste close_container Securely Cap Container add_waste->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa ehs_request Submit Waste Pickup Request to EHS Office saa->ehs_request end End: Waste Collected by EHS for Final Disposal ehs_request->end

Caption: Disposal workflow for this compound.

Decontamination and Empty Container Disposal

Properly managing empty containers is a critical final step to ensure safety and compliance.

  • Non-acutely Hazardous Waste Containers: A container that has held this compound can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[7] The chemical labels must be defaced or removed, and the cap should be taken off before placing it in the trash.[7]

  • Acutely Hazardous Waste Consideration: While this specific compound is not typically listed as an "acute hazardous waste" (P-listed), it is best practice to consult your institution's Environmental Health and Safety (EHS) office. If it were to be considered acutely hazardous, the container would require triple rinsing with a suitable solvent.[7] The rinsate from this process must be collected and disposed of as hazardous waste.[7]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Do not attempt to clean up a spill without the appropriate PPE.

  • Containment: For a small, manageable spill, prevent it from spreading.

  • Clean-up: Carefully sweep or shovel the solid material into a suitable container for disposal.[1] Minimize the generation of dust.

  • Disposal: The container with the spilled material and any contaminated cleaning supplies must be labeled and disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Institutional Procedures: The Final Authority

This guide provides a framework based on general best practices and regulatory guidelines. However, your institution's Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste disposal.[2] Always follow your specific institutional procedures for hazardous waste pickup and disposal.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research and development efforts are conducted with the highest standards of care.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the use of 2-Amino-5-chloro-3-fluorobenzoic acid (CAS No. 1022961-12-1). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of informed, proactive protection.

Hazard Analysis: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents a multi-faceted risk profile.[1] It is classified as:

  • Acutely Toxic if Swallowed (Oral, Acute Tox. 3): This is a significant hazard, indicating that even small amounts ingested can cause severe health effects or be fatal.[1]

  • Skin Irritant (Skin Irrit. 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (Eye Irrit. 2A): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritant (STOT SE 3): Inhalation of the dust may cause respiratory tract irritation.[1]

This profile dictates that our primary safety goal is to prevent any direct contact—be it ingestion, skin/eye contact, or inhalation.

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a hazardous substance. Before relying on it, robust engineering and administrative controls must be in place.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, from weighing the solid powder to running reactions in solution, must be conducted within a properly functioning chemical fume hood.[2][3] This is non-negotiable. The fume hood's constant airflow is the primary mechanism for preventing respiratory exposure to the fine powder.[2]

  • Administrative Controls: Never work alone when handling highly toxic substances. Ensure that safety showers and emergency eyewash stations are readily accessible and have been recently tested.[1][4][5]

Mandated Personal Protective Equipment (PPE) Protocol

The following PPE is required for all tasks involving this compound. The selection is based on a risk assessment of its specific hazards.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is critical.

  • Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.[1][3] Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes from all angles.

  • For Splash Risks: When handling solutions or performing tasks with a higher risk of splashing, a face shield must be worn in addition to the chemical safety goggles.[1] This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves. Nitrile rubber gloves are a common and effective choice for incidental contact.[2][6] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart to verify breakthrough times for the specific solvents being used. Always double-glove when weighing the solid powder.

  • Lab Coat: A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[6]

  • Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[1][6]

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection.[2][3]

  • Secondary Control: In the rare event of a fume hood failure or a large spill where dust may become airborne, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][2] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

PPE Summary by Task

The required level of PPE can vary slightly based on the specific procedure being performed. The following table outlines the minimum requirements for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody/Foot ProtectionRespiratory Protection
Weighing Solid Chemical Goggles + Face ShieldDouble Nitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Preparing Solution Chemical Goggles + Face ShieldNitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Running Reaction Chemical GogglesNitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Handling Waste Chemical Goggles + Face ShieldNitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Spill Cleanup Chemical Goggles + Face ShieldHeavy-duty Nitrile GlovesLab Coat/Apron, Closed-toe ShoesNIOSH-Approved Respirator (if required)

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to how it is used. Cross-contamination during the removal of PPE is a common and avoidable error.

Step-by-Step PPE Workflow

Caption: PPE Donning and Doffing Workflow.

Disposal of Contaminated Materials
  • Solid Waste: All disposable PPE (gloves, etc.) and materials used to handle this compound (e.g., weigh boats, contaminated paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: As a halogenated aromatic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[2][6][7] It must not be mixed with non-halogenated waste to ensure proper and safe disposal by environmental health and safety personnel.[2][7] Never dispose of this chemical down the drain.[6]

Emergency Response: In Case of Exposure

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][9]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you establish a robust framework for safety. This approach, grounded in a thorough understanding of the chemical's hazards and the logic behind each protective measure, empowers you to conduct your research with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.